molecular formula C6H9N3O4 B135297 Hydroxymetronidazole CAS No. 4812-40-2

Hydroxymetronidazole

Katalognummer: B135297
CAS-Nummer: 4812-40-2
Molekulargewicht: 187.15 g/mol
InChI-Schlüssel: AEHPOYAOLCAMIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole, widely known in scientific literature as Hydroxymetronidazole (or MNZOH), is a significant nitroimidazole-based compound that serves as a major metabolite of the antibiotic metronidazole . As a member of the nitroimidazole class, this compound contains an imidazole ring bearing a nitro group, which is central to its biochemical activity and research value . It is specifically identified as part of the human exposome, detected in human blood, and is a crucial analyte in pharmacokinetic and metabolic studies . This compound is primarily used in pharmacology and toxicology research to elucidate the metabolic pathways and disposition of metronidazole. Its study helps researchers understand the biotransformation processes, systemic exposure, and clearance mechanisms of the parent drug. Furthermore, research into nitroimidazole derivatives like this one is vital for investigating their mechanisms of action, which often involve biochemical reduction of the nitro group under anaerobic conditions . This product is provided strictly For Research Use Only (RUO) and is not intended for any diagnostic, therapeutic, or human use.

Eigenschaften

IUPAC Name

2-[2-(hydroxymethyl)-5-nitroimidazol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O4/c10-2-1-8-5(4-11)7-3-6(8)9(12)13/h3,10-11H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHPOYAOLCAMIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(C(=N1)CO)CCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197426
Record name 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4812-40-2
Record name Hydroxymetronidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4812-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004812402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(hydroxymethyl)-5-nitroimidazol-1-yl]ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(2-HYDROXYETHYL)-2-(HYDROXYMETHYL)-5-NITROIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RUI9488IL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis of Hydroxymetronidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the plausible chemical synthesis pathways for hydroxymetronidazole, a primary active metabolite of the widely used antimicrobial agent, metronidazole. While the biosynthesis of this compound is well-documented, this guide focuses on elucidating viable laboratory-scale chemical synthesis routes. Two primary pathways are explored: the direct oxidation of metronidazole and a more feasible approach involving the synthesis of a key intermediate, 2-hydroxymethyl-5-nitroimidazole, followed by N-alkylation. This document includes detailed, though synthesized, experimental protocols, quantitative data derived from analogous reactions, and logical workflow diagrams to facilitate a deeper understanding for researchers in drug development and organic synthesis.

Introduction

Proposed Synthetic Pathways

Two main synthetic strategies for this compound are considered in this guide.

  • Pathway A: Direct Oxidation of Metronidazole. This pathway involves the synthesis of metronidazole followed by the selective oxidation of the 2-methyl group.

  • Pathway B: Synthesis from 2-Hydroxymethyl-5-nitroimidazole. This more feasible approach involves the synthesis of a key intermediate, 2-hydroxymethyl-5-nitroimidazole, which is then N-alkylated to yield the final product.

The logical relationship between these pathways is illustrated below.

G cluster_0 Overall Synthesis Strategy Start Starting Materials Metronidazole Metronidazole Synthesis Start->Metronidazole PathwayB Pathway B: Intermediate Synthesis Start->PathwayB PathwayA Pathway A: Direct Oxidation Metronidazole->PathwayA This compound This compound PathwayA->this compound Oxidation PathwayB->this compound N-Alkylation

Caption: Logical overview of the two proposed synthetic pathways for this compound.

Pathway A: Direct Oxidation of Metronidazole

This pathway begins with the well-established synthesis of metronidazole.

Step 1: Synthesis of Metronidazole

The synthesis of metronidazole from 2-methyl-5-nitroimidazole and ethylene oxide is a common industrial process.

Experimental Protocol:

  • Acid Mixture Preparation: In a reaction vessel equipped with a stirrer, thermometer, and gas inlet, prepare a mixed acid solution by adding 175 kg of 98% sulfuric acid to 270 kg of 88% formic acid while maintaining the temperature at 25-32°C.[3]

  • Reaction: To the mixed acid solution, add 430 kg of 2-methyl-5-nitroimidazole. Heat the mixture with stirring to 88°C until the 2-methyl-5-nitroimidazole is completely dissolved.[3]

  • Ethoxylation: Introduce ethylene oxide gas into the reaction mixture. The reaction is exothermic and should be carefully controlled.

  • Work-up and Isolation: After the reaction is complete, recover the formic acid by distillation under reduced pressure. The residue is then dissolved in water and neutralized with a sodium hydroxide solution to a pH of 10, causing the precipitation of metronidazole.[4] The crude product is collected by filtration, washed with water, and can be recrystallized from an aqueous solution of an alkaline agent (pH 9-14) to yield high-purity metronidazole.[4]

Quantitative Data:

ParameterValueReference
Starting Material2-methyl-5-nitroimidazole[3][4]
ReagentsEthylene oxide, Formic acid, Sulfuric acid[3][4]
Yield70-81.4%[3][4]
Purity>99.7%[3]
Step 2: Selective Oxidation of the 2-Methyl Group (Theoretical)

The selective oxidation of the 2-methyl group of metronidazole to a hydroxymethyl group is the most challenging step in this pathway. Direct chemical oxidation methods are often harsh and lack selectivity, potentially leading to over-oxidation or degradation of the nitroimidazole ring.

  • Biomimetic Oxidation: Utilizing systems that mimic the action of cytochrome P-450 enzymes. These systems often employ metal complexes (e.g., iron or copper) and an oxygen source to perform hydroxylations under milder conditions.[5][6][7]

  • Enzymatic Synthesis: Employing isolated enzymes or whole-cell biotransformation systems that can selectively hydroxylate the methyl group.[8]

Due to the lack of established and reproducible chemical methods for this selective oxidation, Pathway A is currently considered less practical for laboratory synthesis compared to Pathway B.

Pathway B: Synthesis from 2-Hydroxymethyl-5-nitroimidazole

This pathway avoids the challenging selective oxidation step by starting with a precursor that already contains the required hydroxymethyl group at the C-2 position.

G cluster_1 Pathway B Workflow Start 2-Methyl-5-nitroimidazole Step1 Step 1: Acetoxymethylation Start->Step1 Intermediate1 1-Acetoxymethyl-2-methyl-4-nitroimidazole Step1->Intermediate1 Step2 Step 2: Reaction with Ethylene Sulfate & Hydrolysis Intermediate1->Step2 Intermediate2 2-Hydroxymethyl-5-nitroimidazole Step2->Intermediate2 Step3 Step 3: N-Alkylation Intermediate2->Step3 End This compound Step3->End

Caption: Experimental workflow for the synthesis of this compound via Pathway B.

Step 1 & 2: Synthesis of 2-Hydroxymethyl-5-nitroimidazole

A plausible route to 2-hydroxymethyl-5-nitroimidazole involves the reaction of an activated form of 2-methyl-4(5)-nitroimidazole with ethylene sulfate, followed by hydrolysis. A patent describes a similar transformation to produce metronidazole.[9]

Experimental Protocol (Adapted):

  • Acetoxymethylation: React 2-methyl-4(5)-nitroimidazole with an acetylating agent to form 1-acetoxymethyl-2-methyl-4-nitroimidazole. This protects the N-1 position and activates the molecule for the subsequent reaction.

  • Reaction with Ethylene Sulfate: In a round-bottomed flask equipped with a stirrer, heat a mixture of 1-acetoxymethyl-2-methyl-4-nitroimidazole (1 equivalent) and ethylene sulfate (1.1 equivalents).[9]

  • Hydrolysis: After the reaction, add water and a catalytic amount of concentrated sulfuric acid to the reaction mixture and heat under reflux. This step hydrolyzes the acetoxymethyl group and opens the ethylene sulfate ring to form the desired 2-hydroxymethyl-5-nitroimidazole.[9]

  • Isolation and Purification: The product can be isolated and purified using standard techniques such as extraction and chromatography.

Quantitative Data (Analogous Reaction):

ParameterValueReference
Starting Material1-Acetoxymethyl-2-methyl-4-nitroimidazole[9]
ReagentsEthylene sulphate, Sulfuric acid, Water[9]
Yield (Metronidazole)up to 93.5% (relative to converted starting material)[9]
Step 3: N-Alkylation of 2-Hydroxymethyl-5-nitroimidazole

The final step is the N-alkylation of 2-hydroxymethyl-5-nitroimidazole to introduce the 2-hydroxyethyl group at the N-1 position. This can be achieved using ethylene oxide or 2-chloroethanol.

Experimental Protocol (Proposed):

  • Reaction Setup: In a suitable solvent such as dimethylformamide (DMF) or acetonitrile, dissolve 2-hydroxymethyl-5-nitroimidazole (1 equivalent).[10][11]

  • Base Addition: Add a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the imidazole nitrogen.[10]

  • Alkylation: Add 2-chloroethanol (1.1 equivalents) or bubble ethylene oxide gas through the solution. The reaction may require heating.[10]

  • Work-up and Purification: After the reaction is complete, neutralize the mixture and extract the product with an organic solvent. The crude product can be purified by column chromatography or recrystallization to yield this compound.

Quantitative Data (Analogous Reactions):

ParameterValueReference
Starting Material2-Hydroxymethyl-5-nitroimidazole-
Reagents2-Chloroethanol or Ethylene Oxide, Base (e.g., K2CO3)[10]
Yield (Alkylated Imidazoles)66-96%[10][11]

Conclusion

While the direct selective oxidation of metronidazole to this compound presents significant chemical challenges, a more viable and practical synthetic route involves a multi-step process starting from 2-methyl-5-nitroimidazole. This pathway, centered around the synthesis and subsequent N-alkylation of the key intermediate 2-hydroxymethyl-5-nitroimidazole, offers a plausible and logical approach for the laboratory-scale preparation of this compound. The experimental protocols and quantitative data presented in this guide, although synthesized from related and analogous reactions, provide a solid foundation for researchers and drug development professionals to further explore and optimize the chemical synthesis of this important metabolite. Further research is warranted to refine the proposed steps and to fully characterize the reaction intermediates and final product.

References

The Core Mechanism of Hydroxymetronidazole in Anaerobic Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of hydroxymetronidazole, the primary active metabolite of metronidazole, against anaerobic bacteria. It delves into the molecular activation, cellular targets, and the experimental methodologies used to elucidate its bactericidal effects.

Introduction

Metronidazole is a cornerstone in the treatment of anaerobic bacterial infections.[1][2] However, upon administration, it is rapidly metabolized in the liver to form both hydroxylated and acidic metabolites. The principal and most active of these is 1-(2-hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole, commonly known as this compound.[3][4][5] Understanding the specific mechanism of this metabolite is crucial for optimizing therapeutic strategies and overcoming potential resistance. This guide will explore the activation of this prodrug, its interaction with bacterial DNA, and the key enzymatic players in this process.

The Activation Cascade: From Prodrug to Potent Bactericide

Similar to its parent compound, this compound is a prodrug that requires reductive activation to exert its cytotoxic effects. This activation is a multi-step process highly specific to the anaerobic environment.

Entry into the Bacterial Cell

This compound, being a small and uncharged molecule, is believed to enter the anaerobic bacterial cell via passive diffusion.[2]

Reductive Activation by Nitroreductases

The key to the selective toxicity of this compound lies in the low redox potential of anaerobic bacteria. These microorganisms possess electron transport proteins with sufficiently low electrochemical potential to reduce the nitro group of the this compound molecule. This critical step is primarily catalyzed by a family of enzymes known as nitroreductases.

One of the most important nitroreductases in this process is pyruvate:ferredoxin oxidoreductase (PFOR) . PFOR is a key enzyme in the central metabolism of many anaerobic bacteria. It catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, transferring electrons to ferredoxin. The reduced ferredoxin then donates an electron to the nitro group of this compound, initiating its activation.

Another well-characterized nitroreductase is the RdxA protein , an oxygen-insensitive NAD(P)H nitroreductase found in Helicobacter pylori.[6] While H. pylori is microaerophilic rather than strictly anaerobic, the study of RdxA provides a valuable model for understanding the enzymatic reduction of nitroimidazoles.

The reduction of the nitro group is a sequential process. The initial one-electron reduction forms a highly reactive nitroso free radical. Further reduction leads to the formation of other cytotoxic intermediates, including a hydroxylamine derivative. These short-lived, highly reactive species are the ultimate effectors of bacterial cell death.

The following diagram illustrates the activation pathway of this compound:

G cluster_cell Anaerobic Bacterium HM This compound (Prodrug) Reactive_Intermediates Reactive Nitroso Free Radical & Other Cytotoxic Intermediates HM->Reactive_Intermediates Reduction PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Fd_ox Ferredoxin (oxidized) AcetylCoA Acetyl-CoA Fd_red Ferredoxin (reduced) Fd_ox->Fd_red e- Fd_red->HM e- Pyruvate Pyruvate Pyruvate->AcetylCoA Oxidative Decarboxylation DNA_damage DNA Damage (Strand Breaks) Reactive_Intermediates->DNA_damage Cell_death Bacterial Cell Death DNA_damage->Cell_death

Caption: Activation cascade of this compound in an anaerobic bacterium.

The Ultimate Target: DNA Damage and Degradation

The highly reactive intermediates generated from the reduction of this compound are potent oxidizing agents that interact with and damage bacterial DNA. This interaction leads to a loss of the helical structure of DNA, strand breakage, and ultimately, inhibition of nucleic acid synthesis.[7][8][9] This widespread and irreversible damage to the bacterial chromosome is the primary cause of the bactericidal effect of this compound.

The process of DNA damage can be visualized as follows:

G RI Reactive Intermediates of This compound DNA Bacterial DNA RI->DNA Interaction DSB Double-Strand Breaks DNA->DSB SSB Single-Strand Breaks DNA->SSB Helix Loss of Helical Structure DNA->Helix Inhibition Inhibition of DNA Synthesis DSB->Inhibition SSB->Inhibition Helix->Inhibition Death Cell Death Inhibition->Death

Caption: Mechanism of DNA damage induced by activated this compound.

Quantitative Analysis of Antimicrobial Activity

The in vitro activity of this compound against various anaerobic bacteria has been quantified using metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the comparative activity of this compound and its parent compound, metronidazole.

Table 1: Comparative In Vitro Activity of Metronidazole and this compound against Anaerobic Bacteria

Bacterial Species (Number of Strains)CompoundMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Bacteroides fragilis group (30)Metronidazole0.25 - 1.00.51.0
This compound0.5 - 2.01.02.0
Other Bacteroides spp. (15)Metronidazole0.25 - 1.00.51.0
This compound0.5 - 2.01.02.0
Fusobacterium spp. (10)Metronidazole≤0.06 - 0.250.1250.25
This compound0.125 - 0.50.250.5
Anaerobic cocci (15)Metronidazole0.125 - 2.00.51.0
This compound0.25 - 4.01.02.0
Clostridium spp. (10)Metronidazole0.125 - 4.00.52.0
This compound0.25 - 8.01.04.0

Data compiled from O'Keefe et al., 1982.[3][5]

Table 2: Activity of Metronidazole and this compound against Gardnerella vaginalis

CompoundInoculum (CFU/mL)Median MIC (µg/mL)Median MBC (µg/mL)
Metronidazole106416
This compound10612

Data from Hueston et al., 1989.[4]

These data indicate that while this compound is a potent antimicrobial agent against anaerobic bacteria, its activity is generally comparable to or slightly less than that of metronidazole for most species, with the notable exception of Gardnerella vaginalis where it appears to be more active.[3][4][5]

Experimental Protocols

The elucidation of the mechanism of action of this compound relies on a variety of established experimental protocols.

Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution

The agar dilution method is a standardized technique for determining the MIC of an antimicrobial agent against anaerobic bacteria.[10][11][12][13][14]

Principle: A series of agar plates containing doubling dilutions of the antimicrobial agent are prepared. Standardized inocula of the test organisms are then spotted onto the surface of each plate. The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the organism after incubation under anaerobic conditions.

Detailed Methodology:

  • Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared in an appropriate solvent (e.g., water or dimethyl sulfoxide) at a known concentration.

  • Preparation of Agar Plates: A suitable growth medium for anaerobic bacteria, such as Wilkins-Chalgren agar or Brucella agar supplemented with hemin and vitamin K1, is prepared and autoclaved.[11] The molten agar is cooled to 48-50°C.

  • Serial Dilutions: A series of twofold dilutions of the this compound stock solution are prepared. A specific volume of each dilution is added to aliquots of the molten agar to achieve the desired final concentrations in the agar plates. A control plate with no antimicrobial agent is also prepared.

  • Inoculum Preparation: The bacterial strains to be tested are grown in a suitable broth medium under anaerobic conditions to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 105 colony-forming units (CFU) per spot.

  • Inoculation: The surfaces of the agar plates are inoculated with the standardized bacterial suspensions using a multipoint inoculator (e.g., a Steers replicator).[11]

  • Incubation: The inoculated plates are incubated in an anaerobic environment (e.g., an anaerobic chamber or jar with a gas-generating system) at 35-37°C for 48 hours.[11]

  • Reading of Results: After incubation, the plates are examined for bacterial growth. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth.

The following diagram outlines the workflow for the agar dilution MIC assay:

G A Prepare this compound Stock Solution C Create Serial Twofold Dilutions of this compound A->C B Prepare Molten Wilkins-Chalgren Agar D Add Dilutions to Agar and Pour Plates B->D C->D F Inoculate Plates with ~10^5 CFU/spot D->F E Prepare Standardized Bacterial Inoculum (0.5 McFarland) E->F G Incubate Anaerobically (37°C, 48h) F->G H Read Plates and Determine Lowest Concentration with No Visible Growth (MIC) G->H

Caption: Experimental workflow for the agar dilution MIC assay.

Assessment of DNA Damage

Various techniques can be employed to assess the DNA-damaging effects of activated this compound.

Alkaline Gel Electrophoresis: This method can detect single- and double-strand DNA breaks. Bacterial cells are treated with this compound, and the genomic DNA is then subjected to electrophoresis on an alkaline agarose gel. Damaged DNA will migrate faster through the gel, and the extent of migration can be quantified to determine the level of DNA damage.[15]

Comet Assay (Single-Cell Gel Electrophoresis): This is a sensitive method for detecting DNA strand breaks in individual cells.[7][8][16] Cells are embedded in agarose on a microscope slide, lysed, and then subjected to electrophoresis. The DNA from cells with strand breaks will migrate out of the nucleus, forming a "comet tail," the length and intensity of which are proportional to the amount of DNA damage.

Conclusion

The mechanism of action of this compound in anaerobic bacteria is a well-defined process of reductive activation leading to catastrophic DNA damage. Its efficacy is intrinsically linked to the unique low-redox metabolic pathways of these microorganisms, ensuring selective toxicity. While its in vitro activity is generally comparable to its parent compound, metronidazole, its significant contribution to the overall therapeutic effect is undeniable. A thorough understanding of this mechanism is paramount for the continued successful clinical application of metronidazole and for the future development of novel nitroimidazole-based antimicrobial agents.

References

The Biotransformation of Metronidazole: A Technical Guide to Hydroxylation

Author: BenchChem Technical Support Team. Date: November 2025

for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hydroxylation of metronidazole, a key metabolic pathway in its biotransformation. The document details the enzymatic processes, kinetic parameters, and regulatory mechanisms involved in the formation of its major metabolite, hydroxymetronidazole. Furthermore, it offers detailed experimental protocols for the in vitro analysis of this metabolic conversion and the quantification of the resulting metabolites, alongside visual representations of the core biological and experimental workflows.

Introduction

Metronidazole is a nitroimidazole antimicrobial agent widely used for the treatment of anaerobic bacterial and protozoal infections.[1] Its efficacy and potential for drug-drug interactions are significantly influenced by its metabolism in the human body. The primary metabolic pathway for metronidazole is hydroxylation, leading to the formation of this compound.[2] This biotransformation is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes located in the liver.[3][4] Understanding the specifics of this metabolic process is crucial for predicting drug clearance, assessing inter-individual variability in drug response, and evaluating potential drug-drug interactions.

Enzymatic Hydroxylation of Metronidazole

The conversion of metronidazole to its hydroxylated metabolite, 2-hydroxymetronidazole, is primarily catalyzed by the cytochrome P450 enzyme CYP2A6 at therapeutic concentrations.[3][4][5] At supratherapeutic concentrations, other isoforms such as CYP3A4, CYP3A5, and CYP3A7 also contribute to this metabolic pathway.[3][5]

The hydroxylation reaction occurs on the methyl group of the imidazole ring of metronidazole. This oxidative reaction increases the polarity of the drug, facilitating its excretion from the body.

Key Enzymes and Their Roles
  • CYP2A6: This is the high-affinity, low-K"m" enzyme responsible for the majority of metronidazole hydroxylation at clinically relevant concentrations.[3][5] The activity of CYP2A6 can be highly variable among individuals due to genetic polymorphisms, which can impact metronidazole clearance.[6]

  • CYP3A4/5/7: These isoforms exhibit lower affinity (higher K"m") for metronidazole and their contribution to its hydroxylation becomes more significant at higher, supratherapeutic concentrations of the drug.[3][5]

Enzyme Kinetics

The formation of this compound in human liver microsomes follows biphasic, Michaelis-Menten kinetics, indicating the involvement of at least two distinct enzyme activities with different affinities for the substrate.[3][5]

Table 1: Kinetic Parameters for Metronidazole Hydroxylation

EnzymeK"m" (μM)V"max" (relative activity)Notes
CYP2A6 289[3]HighHigh-affinity component in human liver microsomes.[3]
CYP3A Enzymes HighLowLow-affinity component in human liver microsomes.[3]

Regulatory Mechanisms of Enzyme Expression

The expression of the key metabolizing enzyme, CYP2A6, is under the control of several transcription factors that bind to its gene promoter region. Understanding this regulation is essential for predicting factors that may alter metronidazole metabolism.

The constitutive hepatic expression of CYP2A6 is primarily governed by an interplay of the following transcription factors:[3][7]

  • Hepatocyte Nuclear Factor 4α (HNF-4α): Plays an activating role in CYP2A6 expression.[3][7]

  • CCAAT-box/enhancer binding protein α (C/EBPα): Acts as an activator of CYP2A6 transcription.[3][7]

  • CCAAT-box/enhancer binding protein β (C/EBPβ): In contrast to C/EBPα, this factor can reduce CYP2A6 promoter activity.[3][7]

  • Octamer Transcription Factor-1 (Oct-1): Contributes to the activation of the CYP2A6 gene.[3][7]

External factors can also influence CYP2A6 expression. For instance, phenobarbital and rifampicin are known inducers of CYP2A6.[8]

CYP2A6_Regulation cluster_transcription_factors Transcription Factors cluster_gene CYP2A6 Gene HNF-4α HNF-4α CYP2A6_Promoter Promoter Region HNF-4α->CYP2A6_Promoter + C/EBPα C/EBPα C/EBPα->CYP2A6_Promoter + Oct-1 Oct-1 Oct-1->CYP2A6_Promoter + C/EBPβ C/EBPβ C/EBPβ->CYP2A6_Promoter - CYP2A6_Gene CYP2A6 Gene CYP2A6_Promoter->CYP2A6_Gene Transcription CYP2A6_mRNA CYP2A6 mRNA CYP2A6_Gene->CYP2A6_mRNA CYP2A6_Protein CYP2A6 Protein (Enzyme) CYP2A6_mRNA->CYP2A6_Protein Translation

Caption: Transcriptional Regulation of CYP2A6 Gene Expression.

Experimental Protocols

This section provides detailed methodologies for conducting in vitro studies on metronidazole hydroxylation and for the subsequent analysis of the metabolites.

In Vitro Metronidazole Hydroxylation Assay using Human Liver Microsomes

This protocol describes a typical incubation procedure to assess the formation of this compound from metronidazole using human liver microsomes.

Materials:

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Metronidazole

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Trichloroacetic acid (TCA) or other quenching solvent (e.g., acetonitrile, methanol)

  • Incubator or water bath at 37°C

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of metronidazole in a suitable solvent (e.g., methanol or water).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Keep all reagents on ice until use.

  • Incubation Mixture Preparation:

    • In a microcentrifuge tube, prepare the incubation mixture (final volume, e.g., 200 µL) by adding the following in order:

      • Potassium phosphate buffer (to final volume)

      • Human liver microsomes (final concentration, e.g., 0.2-0.5 mg/mL)

      • Metronidazole stock solution (final concentration range, e.g., 1-2000 µM)

    • Pre-incubate the mixture for 5 minutes at 37°C to allow the components to equilibrate.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-warmed incubation mixture.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of a cold quenching solvent (e.g., 10% TCA or acetonitrile). This will precipitate the microsomal proteins.

  • Sample Processing:

    • Vortex the mixture vigorously.

    • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube for analysis.

  • Analysis:

    • Analyze the supernatant for the presence and quantity of this compound using a validated analytical method, such as HPLC-UV.

HPLC-UV Method for Quantification of Metronidazole and this compound

This protocol outlines a high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the simultaneous quantification of metronidazole and this compound.

Table 2: HPLC-UV Method Parameters

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of potassium dihydrogen phosphate buffer (e.g., 0.05 M, pH 4.5) and acetonitrile (e.g., 90:10 v/v)[9][10]
Flow Rate 1.0 mL/min[10]
Injection Volume 20 µL
Detection Wavelength 320 nm for metronidazole, 311 nm for this compound[9]
Column Temperature Ambient or controlled at 25°C
Internal Standard Tinidazole or another suitable compound not present in the sample

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of standard solutions containing known concentrations of metronidazole and this compound in the same matrix as the samples (e.g., the supernatant from a blank incubation).

    • Include the internal standard at a fixed concentration in all standards and samples.

  • Sample Injection:

    • Inject the processed samples and standards onto the HPLC system.

  • Data Analysis:

    • Integrate the peak areas of metronidazole, this compound, and the internal standard.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the standards.

    • Determine the concentrations of metronidazole and this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental and Logical Workflows

Visualizing the experimental and logical processes involved in studying metronidazole hydroxylation can aid in understanding the overall workflow and the relationships between different steps.

Experimental_Workflow cluster_preparation 1. Preparation cluster_incubation 2. In Vitro Incubation cluster_processing 3. Sample Processing cluster_analysis 4. Analysis Prep_Reagents Prepare Reagents (Metronidazole, Buffer, NADPH) Incubation Incubate Metronidazole with Microsomes and NADPH (37°C) Prep_Reagents->Incubation Prep_Microsomes Thaw Human Liver Microsomes Prep_Microsomes->Incubation Termination Terminate Reaction (Quenching Solvent) Incubation->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection HPLC_Analysis HPLC-UV Analysis Supernatant_Collection->HPLC_Analysis Data_Quantification Quantify Metronidazole and this compound HPLC_Analysis->Data_Quantification

Caption: General workflow for in vitro metronidazole hydroxylation study.

Conclusion

The hydroxylation of metronidazole to this compound, primarily mediated by CYP2A6, is a critical determinant of its pharmacokinetic profile. This technical guide has provided a detailed overview of the enzymatic basis of this biotransformation, the regulatory mechanisms governing the key enzymes, and comprehensive protocols for its in vitro investigation. The provided information and methodologies are intended to serve as a valuable resource for researchers and professionals in the fields of drug metabolism, pharmacology, and drug development, facilitating a deeper understanding of metronidazole's disposition and its clinical implications.

References

A Deep Dive into the Bioactivity of Metronidazole and its Primary Metabolite, Hydroxymetronidazole

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Metronidazole, a cornerstone in the treatment of anaerobic and protozoal infections for decades, undergoes significant metabolism in the body, leading to the formation of several metabolites. Among these, the hydroxy metabolite, 1-(2-hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole, stands out due to its own considerable biological activity. This technical guide provides a comprehensive comparison of the biological activities of metronidazole and its principal active metabolite, hydroxymetronidazole, offering valuable insights for researchers, scientists, and professionals involved in drug development.

Executive Summary

This compound, the main metabolite of metronidazole, is not an inert byproduct but an active antimicrobial agent that contributes significantly to the overall therapeutic effect of the parent drug. While generally less potent than metronidazole, its longer half-life and substantial concentrations in the body mean it plays a crucial role in eradicating susceptible pathogens. This guide synthesizes available quantitative data on their comparative efficacy, pharmacokinetic profiles, and the experimental methodologies used for their evaluation.

Comparative Antimicrobial Activity

The antimicrobial activity of this compound is reported to be approximately 30% to 65% of the parent compound, metronidazole.[1][2] This activity, however, varies depending on the specific microorganism.

Table 1: In Vitro Susceptibility Data (MIC in µg/mL)
MicroorganismMetronidazole (MIC)This compound (MIC)Reference(s)
Bacteroides fragilis1.01.0[3][4]
Bacteroides distasonis1.01.0[3][4]
Bacteroides thetaiotaomicron1.02.0[3][4]
Bacteroides ovatus1.02.0[3][4]
Gardnerella vaginalis (Median)4.01.0[5]

Studies have also indicated a synergistic or partially synergistic effect when both compounds are present, which is the typical in vivo scenario.[3][4]

Table 2: In Vitro Bactericidal Activity Data (MBC in µg/mL)
MicroorganismMetronidazole (MBC)This compound (MBC)Reference(s)
Gardnerella vaginalis (Median)16.02.0[5]

This compound has demonstrated a more rapid bactericidal effect against Gardnerella vaginalis compared to metronidazole.[5]

Pharmacokinetic Profiles: A Comparative Overview

The pharmacokinetic properties of this compound ensure its sustained presence in the body, contributing to the overall antimicrobial effect.

Table 3: Comparative Pharmacokinetic Parameters
ParameterMetronidazoleThis compoundReference(s)
Serum Half-life (t½) ~7.6 - 8 hours~13.3 hours[6][7]
Peak Serum Concentration Proportional to dose (e.g., 12 µg/mL for 500 mg oral dose)Roughly one-third of metronidazole's peak concentration[2][8]
Time to Peak Concentration (Metabolite) 8-12 hours after metronidazole administration8-12 hours[6]
Protein Binding < 20%Not specified, but likely low[1][9]
Elimination Primarily renal (60-80%), with ~20% as unchanged drugExcreted in urine alongside other metabolites[8][9]

The longer half-life of this compound is a key factor in its therapeutic contribution, as it remains in the circulation at effective concentrations for an extended period.[1]

Mechanism of Action

Metronidazole is a prodrug that requires reductive activation of its nitro group within the target cell.[10][11] This process, which occurs in anaerobic bacteria and protozoa, leads to the formation of cytotoxic nitroso radicals that bind to and disrupt the helical structure of DNA, causing strand breakage and ultimately cell death.[10][11][12] As this compound retains the critical 5-nitroimidazole structure, it is understood to share the same fundamental mechanism of action.

Metronidazole_Mechanism_of_Action Metronidazole Metronidazole (Inactive Prodrug) Cell Anaerobic Cell Metronidazole->Cell Passive Diffusion Activation Reductive Activation (Nitroreductase) Cell->Activation Radical Cytotoxic Nitro Radical Activation->Radical DNA Bacterial DNA Radical->DNA Interaction Damage DNA Strand Breakage & Destabilization DNA->Damage Death Cell Death Damage->Death

Caption: Mechanism of action for nitroimidazole antibiotics.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

A common method for determining the MIC and MBC of metronidazole and this compound is the broth microdilution or macrobroth tube dilution method.[3][4][5]

1. Preparation of Antimicrobial Solutions:

  • Stock solutions of metronidazole and this compound are prepared in a suitable solvent.

  • Serial twofold dilutions are then made in a liquid growth medium, such as Wilkins-Chalgren broth, to achieve a range of final concentrations (e.g., 0.06 to 4.0 µg/mL).[3][4]

2. Inoculum Preparation:

  • A standardized inoculum of the test organism (e.g., Bacteroides spp. or G. vaginalis) is prepared to a specific density, often 10^6 colony-forming units per ml (CFU/mL).[5]

3. Incubation:

  • The prepared tubes or microplates containing the antimicrobial dilutions and the bacterial inoculum are incubated under appropriate anaerobic conditions for a specified period, typically 48 hours.[5]

4. Determination of MIC:

  • The MIC is visually determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

5. Determination of MBC:

  • To determine the MBC, an aliquot from each tube/well showing no visible growth is subcultured onto an appropriate agar medium.

  • The plates are incubated anaerobically.

  • The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum count.

MIC_MBC_Workflow Start Start PrepStock Prepare Stock Solutions (Metronidazole & this compound) Start->PrepStock SerialDilution Perform Serial Dilutions in Broth Medium PrepStock->SerialDilution Inoculate Inoculate Dilutions with Bacteria SerialDilution->Inoculate PrepInoculum Prepare Standardized Bacterial Inoculum PrepInoculum->Inoculate Incubate Anaerobic Incubation (e.g., 48 hours) Inoculate->Incubate ReadMIC Determine MIC (Lowest concentration with no visible growth) Incubate->ReadMIC Subculture Subculture from Clear Tubes/Wells onto Agar Plates ReadMIC->Subculture IncubateAgar Anaerobic Incubation of Agar Plates Subculture->IncubateAgar ReadMBC Determine MBC (Lowest concentration with ≥99.9% killing) IncubateAgar->ReadMBC End End ReadMBC->End

Caption: Workflow for MIC and MBC determination.

Checkerboard Assay for Synergy Testing

The checkerboard assay is employed to evaluate the combined effect of metronidazole and this compound.[3][4]

1. Plate Preparation:

  • A microtiter plate is set up with serial dilutions of metronidazole along the x-axis and serial dilutions of this compound along the y-axis.

  • This creates a grid of wells containing various combinations of the two compounds.

2. Inoculation and Incubation:

  • Each well is inoculated with a standardized bacterial suspension.

  • The plate is incubated under anaerobic conditions.

3. Calculation of Fractional Inhibitory Concentration (FIC) Index:

  • The FIC for each compound is calculated as the MIC of the drug in combination divided by the MIC of the drug alone.

  • The FIC index is the sum of the FICs for both drugs.

  • The results are interpreted as follows:

    • Synergy: FIC index ≤ 0.5

    • Partial synergy: 0.5 < FIC index ≤ 0.75

    • Indifference: 0.76 < FIC index ≤ 4.0

    • Antagonism: FIC index > 4.0[3][4]

Quantification in Biological Samples by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for accurately measuring the concentrations of metronidazole and this compound in biological matrices like plasma or serum.[6][13]

1. Sample Preparation:

  • Plasma or serum samples are treated to precipitate proteins, often using methanol.[13]

  • An internal standard (e.g., paracetamol or tinidazole) is added.

  • The sample is centrifuged, and the supernatant is collected.[13]

  • The supernatant may be evaporated and the residue reconstituted in the mobile phase.[13]

2. Chromatographic Separation:

  • The prepared sample is injected into an HPLC system equipped with a suitable column, such as a Li-Chrospher RP-18 column.[13]

  • A mobile phase, for example, a mixture of a phosphate buffer and acetonitrile, is used to separate the compounds.[13]

3. Detection:

  • A UV detector is used to quantify the compounds at specific wavelengths (e.g., 320 nm for metronidazole and 311 nm for this compound).[13]

4. Data Analysis:

  • The concentrations of metronidazole and this compound are determined by comparing their peak areas to those of a standard curve.

HPLC_Analysis_Workflow Start Start: Biological Sample (e.g., Plasma) ProteinPrecip Protein Precipitation (e.g., with Methanol) Start->ProteinPrecip AddIS Add Internal Standard ProteinPrecip->AddIS Centrifuge Centrifugation AddIS->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant Inject Inject into HPLC System CollectSupernatant->Inject Separate Chromatographic Separation (Reverse-Phase Column) Inject->Separate Detect UV Detection at Specific Wavelengths Separate->Detect Quantify Quantification based on Peak Area and Standard Curve Detect->Quantify End End: Concentration Data Quantify->End

Caption: Workflow for HPLC analysis of biological samples.

Conclusion

The biological activity of this compound is a critical factor in the overall efficacy of metronidazole therapy. While metronidazole itself is more potent against most susceptible organisms, its hydroxy metabolite demonstrates significant antimicrobial activity and a more favorable pharmacokinetic profile with a longer half-life. This ensures sustained antimicrobial pressure on pathogens. The evidence of partial synergy between the parent drug and its metabolite further underscores the importance of considering the activity of this compound when evaluating the clinical use and potential for resistance development of metronidazole. For drug development professionals, these findings highlight the importance of evaluating major metabolites for their own biological activity, as they can significantly influence the therapeutic outcome of the parent compound.

References

The Cytochrome P450-Mediated Formation of Hydroxymetronidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metronidazole, a widely prescribed antimicrobial agent, undergoes significant metabolism in the liver, primarily through hydroxylation to form its major active metabolite, 2-hydroxymetronidazole. This metabolic pathway is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. Understanding the specific CYP isoforms involved, their kinetic properties, and the methodologies to study this biotransformation is crucial for predicting drug-drug interactions, understanding inter-individual variability in drug response, and ensuring optimal therapeutic outcomes. This technical guide provides an in-depth overview of the formation of hydroxymetronidazole by CYP enzymes, presenting key quantitative data, detailed experimental protocols, and visual representations of the metabolic and regulatory pathways.

Introduction

The biotransformation of metronidazole is a critical determinant of its pharmacokinetic profile and therapeutic efficacy. The primary metabolic route is the hydroxylation of the methyl group on the imidazole ring, leading to the formation of 2-hydroxymetronidazole. This metabolite not only retains antimicrobial activity but also has a longer elimination half-life than the parent drug. The formation of 2-hydroxymetronidazole in human liver microsomes exhibits biphasic, Michaelis-Menten kinetics, suggesting the involvement of at least two distinct enzyme systems: a high-affinity, low-capacity enzyme and a low-affinity, high-capacity enzyme.[1][2] Extensive in vitro studies have identified cytochrome P450 2A6 (CYP2A6) as the primary high-affinity enzyme responsible for this reaction at therapeutic concentrations, while members of the CYP3A subfamily, particularly CYP3A4, contribute at higher, supra-therapeutic concentrations.[1][3][4]

Cytochrome P450 Isoforms in this compound Formation

Primary Catalyst: CYP2A6

A substantial body of evidence points to CYP2A6 as the principal enzyme mediating the 2-hydroxylation of metronidazole.[1][3][4] Studies utilizing a panel of human liver microsomes have demonstrated a significant correlation between the rate of 2-hydroxymetronidazole formation and CYP2A6 activity.[1][3] Further compelling evidence comes from chemical and antibody inhibition studies. Selective chemical inhibitors of CYP2A6, such as tranylcypromine, have been shown to inhibit metronidazole 2-hydroxylation in a concentration-dependent manner, with high concentrations virtually eliminating the formation of the metabolite.[1][5] Similarly, inhibitory antibodies targeting CYP2A6 have been observed to abolish over 99% of this compound formation in human liver microsomes.[1][3]

Low-Affinity Contribution: CYP3A Subfamily

At supra-therapeutic concentrations of metronidazole, other CYP isoforms contribute to its metabolism.[1] Among these, CYP3A4, CYP3A5, and CYP3A7 have been shown to catalyze the formation of 2-hydroxymetronidazole.[1][3][6] However, these enzymes exhibit a much lower affinity (higher Km) for metronidazole compared to CYP2A6, positioning them as the low-affinity component of the observed biphasic kinetics.[1][4] While their contribution at normal therapeutic doses is considered minor, they can become more significant in situations of high metronidazole concentrations or in individuals with compromised CYP2A6 activity.

Quantitative Data on Metronidazole Hydroxylation

The kinetic parameters for the formation of 2-hydroxymetronidazole by the key contributing CYP isoforms have been determined in various in vitro systems. A summary of this quantitative data is presented below for easy comparison.

Enzyme SystemMetronidazole Concentration RangeKinetic ModelKm (μM)Vmax (pmol/min/pmol P450 or nmol/min/mg protein)Reference
Human Liver Microsomes (High-Affinity Site)16 μM - 30 mMMichaelis-Menten140 - 320Not specified[2]
Human Liver Microsomes (Low-Affinity Site)16 μM - 30 mMMichaelis-Menten> 1000Not specified[1]
Recombinant Human CYP2A6Not specifiedMichaelis-Menten289Not specified[1][4]
Recombinant Human CYP3A4Not specifiedSigmoidal (Hill Equation)S50 in mM rangeNot specified[1]
Recombinant Human CYP3A5Not specifiedSigmoidal (Hill Equation)S50 in mM rangeNot specified[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of cytochrome P450 enzymes in this compound formation.

In Vitro Metronidazole Metabolism in Human Liver Microsomes

This protocol is designed to determine the kinetics of 2-hydroxymetronidazole formation in a pooled human liver microsome (HLM) system.

Materials:

  • Pooled human liver microsomes (from at least 16 donors)

  • Metronidazole

  • Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Methanol (ice-cold)

  • Internal standard (e.g., metronidazole-d4)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • HPLC-MS/MS system

Procedure:

  • Prepare Incubation Mixtures: In a 96-well plate, prepare incubation mixtures containing human liver microsomes (e.g., 0.2 mg/mL protein), metronidazole at various concentrations (e.g., spanning from 10 µM to 5 mM), and potassium phosphate buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with shaking.

  • Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes), ensuring gentle shaking. The incubation time should be within the linear range of metabolite formation.

  • Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold methanol containing the internal standard.

  • Protein Precipitation: Centrifuge the plate at high speed (e.g., 3000 x g) for 10 minutes to precipitate the microsomal proteins.

  • Sample Analysis: Transfer the supernatant to a new plate and analyze the concentration of 2-hydroxymetronidazole using a validated HPLC-MS/MS method.

  • Data Analysis: Plot the rate of metabolite formation against the substrate concentration and fit the data to an appropriate kinetic model (e.g., Michaelis-Menten for single enzyme systems, or a biphasic model for HLMs) to determine Km and Vmax values.

Metronidazole Metabolism with Recombinant CYP Isoforms

This protocol allows for the assessment of individual CYP isoforms in the metabolism of metronidazole.

Materials:

  • Recombinant human CYP enzymes (e.g., CYP2A6, CYP3A4) co-expressed with NADPH-cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells).

  • Metronidazole

  • Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Other materials as listed in Protocol 4.1.

Procedure:

  • Prepare Incubation Mixtures: Similar to the HLM protocol, prepare incubation mixtures containing a specific recombinant CYP enzyme (e.g., 10-50 pmol/mL), metronidazole at various concentrations, and buffer.

  • Follow Steps 2-8 from Protocol 4.1. The data analysis will typically involve fitting to a single-enzyme Michaelis-Menten model.

Chemical Inhibition Assay

This protocol is used to identify the contribution of specific CYP isoforms by using selective chemical inhibitors.

Materials:

  • Human liver microsomes

  • Metronidazole (at a concentration near the Km of the high-affinity enzyme, e.g., 100 µM)

  • Selective CYP inhibitors (e.g., tranylcypromine for CYP2A6, ketoconazole for CYP3A4)

  • Other materials as listed in Protocol 4.1.

Procedure:

  • Prepare Incubation Mixtures: Prepare incubation mixtures containing HLMs, metronidazole, and varying concentrations of the selective inhibitor (or vehicle control).

  • Pre-incubation with Inhibitor: Pre-incubate the microsomes with the inhibitor for a specified time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate Reaction: Add the NADPH regenerating system to start the reaction.

  • Follow Steps 4-7 from Protocol 4.1.

  • Data Analysis: Compare the rate of 2-hydroxymetronidazole formation in the presence of the inhibitor to the vehicle control to determine the degree of inhibition. An IC50 value can be calculated.

Analytical Method: HPLC-MS/MS for Metronidazole and this compound

This is a general outline for a sensitive and specific method for the simultaneous quantification of metronidazole and its primary metabolite.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Metronidazole: e.g., m/z 172.1 -> 128.1

    • This compound: e.g., m/z 188.1 -> 128.1

    • Internal Standard (Metronidazole-d4): e.g., m/z 176.1 -> 132.1

Sample Preparation:

  • Protein precipitation of the incubation supernatant with acetonitrile or methanol is a common and effective method.

Validation:

  • The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Regulatory Pathways and Visualizations

The expression of the key metabolizing enzymes, CYP2A6 and CYP3A4, is regulated by a complex network of nuclear receptors and signaling pathways. Understanding these pathways is essential for predicting drug-drug interactions that may arise from the induction or inhibition of these enzymes.

Metabolic Pathway of Metronidazole

The primary metabolic conversion of metronidazole to 2-hydroxymetronidazole is a hydroxylation reaction catalyzed by CYP enzymes.

Metronidazole_Metabolism Metronidazole Metronidazole This compound 2-Hydroxymetronidazole (Active Metabolite) Metronidazole->this compound Hydroxylation CYP2A6 CYP2A6 (High Affinity) CYP2A6->Metronidazole CYP3A4 CYP3A4 (Low Affinity) CYP3A4->Metronidazole

Caption: Metabolic activation of Metronidazole.

Experimental Workflow for Identifying Key P450 Isoforms

The process of identifying the specific P450 enzymes responsible for a drug's metabolism typically follows a structured workflow.

P450_Identification_Workflow cluster_screening Initial Screening cluster_confirmation Confirmation and Characterization HLM Incubation with Human Liver Microsomes Recombinant Screening with a panel of recombinant P450s HLM->Recombinant Identifies potential candidates Correlation Correlation Analysis (HLM panel) Recombinant->Correlation Inhibition Chemical & Antibody Inhibition Assays Recombinant->Inhibition Kinetics Kinetic Analysis (Km, Vmax) Correlation->Kinetics Inhibition->Kinetics CYP_Regulation cluster_receptors Nuclear Receptors cluster_genes Target Genes PXR PXR CYP3A4_gene CYP3A4 Gene PXR->CYP3A4_gene Upregulation CAR CAR CAR->CYP3A4_gene Upregulation AhR AhR CYP2A6_gene CYP2A6 Gene AhR->CYP2A6_gene Upregulation (complex) Inducers Inducers (e.g., Rifampicin, Phenobarbital) Inducers->PXR Inducers->CAR Xenobiotics Xenobiotics (e.g., Polycyclic Aromatic Hydrocarbons) Xenobiotics->AhR

References

The In Vivo Journey of a Key Metabolite: A Technical Guide to the Pharmacokinetics and Metabolism of Hydroxymetronidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of hydroxymetronidazole, the primary and biologically active metabolite of the widely used antimicrobial agent, metronidazole. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this key metabolite is critical for optimizing therapeutic efficacy and ensuring the safety of metronidazole-based therapies. This document synthesizes quantitative data from various in vivo studies, details relevant experimental protocols, and visualizes complex processes to support further research and drug development efforts.

Introduction to this compound

Metronidazole is a prodrug that undergoes extensive metabolism in the liver, primarily through hydroxylation, to form 1-(2-hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole, commonly known as this compound.[1] This metabolite is of significant interest as it retains a notable portion of the antimicrobial activity of the parent compound, contributing to the overall therapeutic effect.[1][2] The plasma concentration and persistence of this compound are influenced by various factors, including hepatic and renal function, as well as the interplay of metabolic enzymes.

In Vivo Pharmacokinetics of this compound

The pharmacokinetic profile of this compound has been characterized in various populations, including healthy volunteers and patients with compromised organ function. Following the administration of metronidazole, this compound is formed and subsequently eliminated from the body.

Pharmacokinetic Parameters in Humans

The following table summarizes key pharmacokinetic parameters of this compound observed in human studies. These parameters are crucial for understanding the exposure and persistence of the metabolite in the body.

PopulationMetronidazole DoseCmax of this compound (mg/L)Tmax of this compound (h)t½ of this compound (h)AUC of this compound (mg·h/L)Reference
Healthy Volunteers1.5 g IV infusionPeak observed at 8-12 h8-1213.3Not Reported[3]
Healthy Volunteers0.5 g IV infusionPeak observed within 1 h~118.0Not Reported[4]
Patients with Liver Disease500 mg IV infusionLower than healthy controlsLonger than healthy controlsNot ReportedReduced compared to controls[5][6]
Patients with Renal Impairment0.5 g IV infusionPeak observed at a mean of 2.6 h (range 0.5-12.5)2.6 (mean)9.6 - 85.5Not Reported[4]

Note: Cmax (Maximum plasma concentration), Tmax (Time to reach maximum plasma concentration), t½ (Elimination half-life), AUC (Area under the plasma concentration-time curve), IV (Intravenous).

Pharmacokinetic Parameters in Animal Models

Animal models are instrumental in preclinical drug development. The table below presents pharmacokinetic data for this compound in various animal species.

Animal ModelMetronidazole DoseCmax of this compoundTmax of this compoundt½ of this compoundAUC of this compoundReference
MiceNot specifiedPlasma levels determined at 2, 6, and 24 hNot specifiedNot specifiedNot specified[7]
Turkeys25 mg/kg IVConcentration-time curves providedNot specifiedIncreased with ageProduction decreased with age[8][9]
Gottingen MinipigsOral Gavage/Voluntary OralNo significant difference between dosing methodsNo significant difference between dosing methodsNot specifiedOG/VO ratio of 1.27[10]

Note: IV (Intravenous), OG (Oral Gavage), VO (Voluntary Oral).

Metabolism of Metronidazole to this compound

The biotransformation of metronidazole to this compound is a critical step influencing the overall pharmacodynamic profile of the drug.

Metabolic Pathway

Metronidazole is primarily metabolized in the liver via oxidation of its side chain.[1] This process is catalyzed by cytochrome P450 (CYP) enzymes. While several CYP isoforms may be involved, studies suggest that CYP2A6 is a key enzyme in the formation of this compound in humans.[7][11] The gut microbiota can also play a role in the metabolism of metronidazole, although this typically leads to different metabolites through reductive pathways.[7][12]

Metabolic Pathway of Metronidazole Metronidazole Metronidazole This compound This compound (Active Metabolite) Metronidazole->this compound Hepatic CYP450 (e.g., CYP2A6) Hydroxylation Other_Metabolites Other Oxidative Metabolites (e.g., Acetic Acid Metabolite) Metronidazole->Other_Metabolites Oxidation Excretion Renal and Fecal Excretion This compound->Excretion Elimination Other_Metabolites->Excretion Elimination

Caption: Metabolic conversion of metronidazole to its primary active metabolite.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to generating reliable pharmacokinetic and metabolism data. Below are representative methodologies extracted from the literature.

Human Pharmacokinetic Study Protocol

Objective: To determine the pharmacokinetic profile of this compound following intravenous administration of metronidazole in healthy volunteers.

Study Design:

  • Subjects: Healthy adult male and female volunteers.[3]

  • Dosing: A single intravenous infusion of 1.5 g metronidazole administered over 50 minutes.[3]

  • Sample Collection: Blood samples were collected at 1, 8, 12, 24, and 48 hours post-infusion.[3]

  • Sample Processing: Serum was separated by centrifugation and stored at -20°C until analysis.

  • Analytical Method: High-pressure liquid chromatography (HPLC) was used for the quantification of metronidazole and this compound in serum.[3]

Animal Pharmacokinetic Study Protocol (Mice)

Objective: To investigate the impact of gut microbiota on the plasma concentrations of metronidazole and this compound.

Study Design:

  • Animal Model: Germ-free (GF) and specific-pathogen-free (SPF) mice.[7]

  • Dosing: A single dose of metronidazole was administered.

  • Sample Collection: Blood samples were collected at 2, 6, and 24 hours after administration.[7]

  • Sample Processing: Plasma was obtained after centrifugation of blood samples.

  • Analytical Method: A validated HPLC method was used to determine the plasma concentrations of metronidazole and its primary metabolite, 2-hydroxymetronidazole.[13]

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A common and reliable method for the quantification of this compound in biological matrices is reversed-phase HPLC with UV detection.

Typical HPLC Parameters:

  • Column: LiChrospher RP-18 or equivalent C18 column.[13][14]

  • Mobile Phase: A mixture of a phosphate buffer (e.g., 10 mmol/L NaH2PO4) and acetonitrile (e.g., 90:10, v/v).[13]

  • Flow Rate: 1 mL/min.[13]

  • Detection: UV detection at a wavelength specific for this compound (e.g., 311 nm or 320 nm).[13]

  • Internal Standard: Paracetamol or another suitable compound.[13]

  • Sample Preparation: Protein precipitation with methanol followed by centrifugation and evaporation of the supernatant. The residue is then reconstituted in the mobile phase for injection.[13]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of this compound.

Pharmacokinetic Study Workflow cluster_0 Pre-analytical Phase cluster_1 Analytical Phase cluster_2 Post-analytical Phase Study_Design Study Design (e.g., Dose, Route, Subjects) Drug_Admin Metronidazole Administration Study_Design->Drug_Admin Sample_Collection Biological Sample Collection (e.g., Blood, Urine) Drug_Admin->Sample_Collection Sample_Processing Sample Processing (e.g., Centrifugation, Extraction) Sample_Collection->Sample_Processing HPLC_Analysis HPLC Quantification of This compound Sample_Processing->HPLC_Analysis Data_Analysis Pharmacokinetic Data Analysis HPLC_Analysis->Data_Analysis Reporting Results Interpretation and Reporting Data_Analysis->Reporting

Caption: A streamlined workflow for in vivo pharmacokinetic analysis.

Conclusion

This technical guide has provided a detailed examination of the in vivo pharmacokinetics and metabolism of this compound. The presented data, protocols, and visualizations offer a valuable resource for researchers and professionals in the field of drug development. A thorough understanding of the ADME properties of this active metabolite is paramount for the continued safe and effective use of metronidazole. Future research should continue to explore the factors influencing this compound's pharmacokinetics, including genetic polymorphisms in metabolic enzymes and the impact of co-administered drugs.

References

The Emergence of a Key Metabolite: A Technical Guide to the Discovery and Initial Characterization of Hydroxymetronidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and initial characterization of hydroxymetronidazole, the principal and biologically active metabolite of the widely used antimicrobial agent, metronidazole. This document details the metabolic pathway leading to its formation, experimental protocols for its synthesis and quantification, and a summary of its physicochemical and pharmacological properties. The information presented is intended to serve as a foundational resource for researchers and professionals involved in drug development, pharmacology, and infectious disease research.

Introduction

Metronidazole, a nitroimidazole antibiotic, has been a cornerstone in the treatment of anaerobic bacterial and protozoal infections for decades.[1] Its efficacy is, in part, attributed to its conversion in the body to active metabolites. Among these, this compound, also known as 1-(2-hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole, has been identified as the major metabolite, exhibiting significant antimicrobial activity.[2][3] Understanding the discovery, synthesis, and characteristics of this metabolite is crucial for optimizing therapeutic strategies and developing new antimicrobial agents.

Discovery and Metabolic Pathway

This compound was identified as the primary product of metronidazole's hepatic biotransformation.[4] The metabolic process is a phase I hydroxylation reaction, primarily catalyzed by the cytochrome P450 enzyme CYP2A6.[5] This enzymatic reaction introduces a hydroxyl group onto the 2-methyl group of the metronidazole molecule.[6]

Below is a diagram illustrating the metabolic conversion of metronidazole to this compound.

metabolic_pathway metronidazole Metronidazole This compound This compound metronidazole->this compound Hydroxylation cyp2a6 CYP2A6 (liver) cyp2a6->this compound

Caption: Metabolic pathway of metronidazole to this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C6H9N3O4[7]
Molecular Weight 187.15 g/mol [7]
Appearance Off-white to light yellow solid[7]
Melting Point 158-160 °C (for Metronidazole)[8]
Solubility Soluble in DMSO[7]
pKa 2.5 (for Metronidazole)[8]

Note: Some properties are for the parent compound, metronidazole, and serve as a close reference in the absence of specific data for the metabolite.

Experimental Protocols

Synthesis of this compound

While a direct, publicly available, step-by-step protocol for the synthesis of this compound is not extensively documented, a plausible route can be inferred from the synthesis of metronidazole and related nitroimidazoles. The following is a proposed experimental protocol based on the reaction of 2-methyl-5-nitroimidazole with ethylene oxide or a related precursor.[9][10]

Experimental Workflow: Synthesis of this compound

synthesis_workflow start Start dissolve Dissolve 2-methyl-5-nitroimidazole in formic acid start->dissolve react React with ethylene oxide at 30-40°C dissolve->react distill Distill off formic acid react->distill precipitate_unreacted Add water and mineral acid (pH 0.8-1.8) to precipitate unreacted starting material distill->precipitate_unreacted separate_unreacted Separate unreacted material precipitate_unreacted->separate_unreacted precipitate_product Add alkaline agent to mother liquor (pH 5-12) to precipitate this compound separate_unreacted->precipitate_product separate_product Separate crude this compound precipitate_product->separate_product recrystallize Recrystallize from aqueous alkaline solution separate_product->recrystallize end End recrystallize->end

Caption: Proposed workflow for the synthesis of this compound.

Protocol:

  • Reaction Setup: In a reaction vessel, dissolve 2-methyl-5-nitroimidazole in formic acid.

  • Reaction: Introduce ethylene oxide into the solution while maintaining the temperature between 30-40°C. Stir the mixture for several hours.

  • Solvent Removal: After the reaction is complete, remove the formic acid by distillation under reduced pressure.

  • Purification:

    • To the residue, add water and a mineral acid to adjust the pH to approximately 0.8-1.8. This will precipitate any unreacted 2-methyl-5-nitroimidazole.

    • Filter the mixture to remove the unreacted starting material.

    • To the filtrate, add an alkaline agent (e.g., ammonia) to raise the pH to between 5 and 12, which will cause the this compound to precipitate.

    • Collect the precipitated product by filtration.

  • Recrystallization: Further purify the crude this compound by recrystallization from an aqueous alkaline solution.

Initial Characterization: Spectroscopic Analysis

The structural confirmation of synthesized this compound would involve a suite of spectroscopic techniques. Expected spectral data, based on the known structure and data from the parent compound, are summarized below.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR Signals corresponding to the protons of the ethyl group, the newly formed hydroxymethyl group, and the imidazole ring.
¹³C NMR Signals for the carbon atoms of the imidazole ring, the ethyl group, and the hydroxymethyl group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (187.15 g/mol ) and characteristic fragmentation patterns.[5]
Infrared (IR) Spectroscopy Absorption bands characteristic of O-H stretching (from the hydroxyl groups), C-N stretching, and N-O stretching (from the nitro group).[11]
Quantification in Biological Matrices: HPLC Method

A common method for the quantification of this compound in plasma involves High-Performance Liquid Chromatography (HPLC). A detailed protocol is outlined below.[12]

Experimental Workflow: HPLC Analysis of this compound in Plasma

hplc_workflow start Start sample_prep Plasma Sample Preparation: - Add internal standard - Protein precipitation (e.g., with zinc sulfate) - Centrifuge start->sample_prep injection Inject supernatant onto HPLC column sample_prep->injection separation Chromatographic Separation: - C18 column - Mobile phase (e.g., acetonitrile/phosphate buffer) injection->separation detection UV Detection (e.g., at 324 nm) separation->detection quantification Quantification based on peak area ratio to internal standard detection->quantification end End quantification->end

Caption: Workflow for HPLC quantification of this compound.

Protocol:

  • Sample Preparation:

    • To a plasma sample, add a known concentration of an internal standard (e.g., tinidazole).

    • Induce protein precipitation by adding a solution such as zinc sulfate.

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • HPLC Analysis:

    • Inject the clear supernatant onto a reverse-phase HPLC column (e.g., C18).

    • Elute the compounds using a suitable mobile phase, such as a mixture of acetonitrile and a phosphate buffer.

    • Detect the eluting compounds using a UV detector at an appropriate wavelength (e.g., 324 nm).

  • Quantification:

    • Determine the peak areas for both this compound and the internal standard.

    • Calculate the concentration of this compound in the original plasma sample by comparing the peak area ratio to a standard curve.

Pharmacological Properties

Pharmacokinetics

This compound exhibits different pharmacokinetic properties compared to its parent drug, metronidazole. Notably, it has a longer elimination half-life.[13][14] A summary of key pharmacokinetic parameters is provided in Table 3.

Table 3: Pharmacokinetic Parameters of Metronidazole and this compound in Humans

ParameterMetronidazoleThis compoundReference(s)
Elimination Half-life (t½) 6-14 hoursLonger than metronidazole[4][13][14]
Cmax (Oral Dose) Varies with doseGenerally lower than metronidazole[13][14]
Tmax (Oral Dose) 1-2 hoursLater than metronidazole[13][14]
Metabolism Hepatic (to this compound and other metabolites)Further metabolism and renal excretion[4]
Excretion Primarily renal (as metabolites)Renal[4]
Antimicrobial Activity

This compound retains significant antimicrobial activity, estimated to be between 30% and 65% of that of metronidazole.[3][15] It is active against a range of anaerobic bacteria. Minimum Inhibitory Concentration (MIC) values for this compound against several clinically relevant anaerobic bacteria are presented in Table 4.

Table 4: In Vitro Activity of this compound against Anaerobic Bacteria

OrganismMIC (µg/mL)Reference(s)
Bacteroides fragilis1.0[15]
Bacteroides distasonis1.0[15]
Bacteroides thetaiotaomicron2.0[15]
Bacteroides ovatus2.0[15]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against anaerobic bacteria can be determined using the agar dilution method.

Workflow for MIC Determination

mic_workflow start Start prepare_media Prepare serial dilutions of this compound in molten agar start->prepare_media pour_plates Pour agar into petri dishes and allow to solidify prepare_media->pour_plates prepare_inoculum Prepare standardized inoculum of anaerobic bacteria pour_plates->prepare_inoculum inoculate Inoculate the surface of the agar plates prepare_inoculum->inoculate incubate Incubate plates under anaerobic conditions inoculate->incubate read_results Observe for the lowest concentration that inhibits visible growth (MIC) incubate->read_results end End read_results->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Media Preparation: Prepare a series of agar plates containing twofold dilutions of this compound.

  • Inoculum Preparation: Prepare a standardized suspension of the test anaerobic bacterium.

  • Inoculation: Inoculate the surface of each agar plate with the bacterial suspension.

  • Incubation: Incubate the plates under anaerobic conditions at an appropriate temperature and for a sufficient duration.

  • Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism.

Conclusion

This compound is a pharmacologically significant metabolite of metronidazole, contributing to the overall therapeutic effect of the parent drug. This technical guide has provided a consolidated resource on its discovery, a plausible synthesis pathway, methods for its characterization and quantification, and a summary of its key pharmacological properties. Further research into the specific activity of this compound against a broader range of pathogens and its potential for independent therapeutic application is warranted. The detailed protocols and compiled data herein are intended to facilitate such future investigations.

References

The Pivotal Role of Hydroxymetronidazole: An Active Metabolite of Metronidazole

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Metronidazole, a cornerstone in the treatment of anaerobic and protozoal infections for decades, is not merely a single-acting agent. Its in vivo efficacy is significantly bolstered by its major active metabolite, 1-(2-hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole, commonly known as hydroxymetronidazole. This metabolite is formed through the hepatic oxidation of metronidazole and exhibits its own potent antimicrobial properties.[1][2] Understanding the distinct and synergistic contributions of this compound is crucial for optimizing therapeutic strategies, overcoming resistance, and developing novel antimicrobial agents. This technical guide provides a comprehensive overview of the antimicrobial activity, pharmacokinetics, and mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

Antimicrobial Activity of this compound

This compound demonstrates significant antimicrobial activity, in some instances surpassing that of its parent compound, metronidazole. This is particularly evident against certain anaerobic bacteria. The activity of this compound is a critical factor in the overall clinical success of metronidazole therapy.

Comparative In Vitro Susceptibility

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key indicators of an antimicrobial agent's potency. The following tables summarize the comparative in vitro activities of metronidazole and this compound against various clinically relevant microorganisms.

Organism Agent Median MIC (µg/mL) Median MBC (µg/mL) Reference
Gardnerella vaginalisMetronidazole416[1]
This compound12[1]

Table 1: Comparative Activity against Gardnerella vaginalis

Organism Agent MIC (µg/mL) Reference
Bacteroides fragilisMetronidazole1.0[3]
This compound1.0[3]
Bacteroides distasonisMetronidazole1.0[3]
This compound1.0[3]
Bacteroides thetaiotaomicronMetronidazole1.0[3]
This compound2.0[3]
Bacteroides ovatusMetronidazole1.0[3]
This compound2.0[3]

Table 2: Comparative Activity against Bacteroides Species

Studies have also indicated that this compound possesses approximately 30% to 65% of the activity of metronidazole against Trichomonas vaginalis.[4] While the acidic metabolite of metronidazole shows negligible activity, the hydroxy metabolite inhibits various anaerobic bacteria at concentrations considered susceptible for the parent drug.[3][5][6]

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound is distinct from that of metronidazole, with a notably longer half-life, which contributes to a sustained therapeutic effect.

Parameter Metronidazole This compound Reference
Serum Half-life (t½) 7.6 hours13.3 hours[7]
Peak Serum Concentration (after 1.5g IV Metronidazole) 40.21 ± 6.54 mg/L (at 1 hour)Observed after 8-12 hours[7]
Elimination 60-80% in urine (with metabolites)A major metabolite found in urine[2]
Protein Binding < 20%-[2]

Table 3: Comparative Pharmacokinetic Parameters

The longer half-life of this compound ensures that its concentration remains above the MIC for many susceptible organisms for an extended period, complementing the activity of the more rapidly cleared parent drug.[8]

Mechanism of Action

The antimicrobial action of both metronidazole and this compound is contingent on the reductive activation of the nitro group within anaerobic or microaerophilic microorganisms.

Mechanism_of_Action Metronidazole Metronidazole / this compound (Prodrug) Cell Anaerobic/Microaerophilic Microorganism Metronidazole->Cell Passive Diffusion Reduction Reduction of Nitro Group (by Ferredoxin/Flavodoxin) Cell->Reduction Radical Formation of Nitro Radical Anion Reduction->Radical DNA Bacterial DNA Radical->DNA Interaction Damage DNA Strand Breakage & Destabilization DNA->Damage Death Cell Death Damage->Death Metabolic_Pathway Metronidazole Metronidazole Hydroxylation Hydroxylation Metronidazole->Hydroxylation Oxidation Oxidation Metronidazole->Oxidation CYP2A6 CYP2A6 (primary) CYP3A4/5/7 (minor) CYP2A6->Hydroxylation This compound This compound (Active Metabolite) Hydroxylation->this compound Glucuronidation Glucuronidation This compound->Glucuronidation AcidMetabolite Acidic Metabolite (Inactive) Oxidation->AcidMetabolite Excretion Urinary Excretion AcidMetabolite->Excretion Glucuronidation->Excretion MIC_Workflow Start Start PrepMedia Prepare Agar Medium (e.g., Mueller-Hinton) Start->PrepMedia Incorporate Incorporate Antimicrobial into Molten Agar and Pour Plates PrepMedia->Incorporate PrepAntimicrobial Prepare Serial Dilutions of Metronidazole & this compound PrepAntimicrobial->Incorporate PrepInoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Incorporate->PrepInoculum Inoculate Inoculate Plates with Bacterial Suspension PrepInoculum->Inoculate Incubate Incubate under Anaerobic Conditions (35-37°C, 24-48h) Inoculate->Incubate Read Read Results: Determine Lowest Concentration with No Visible Growth (MIC) Incubate->Read End End Read->End

References

Spectroscopic Properties of Pure Hydroxymetronidazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of pure hydroxymetronidazole, the major active metabolite of the widely used antimicrobial agent, metronidazole. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis, characterization, and quality control of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the quantitative analysis and characterization of chromophoric compounds like this compound. The nitroimidazole ring system is the primary chromophore responsible for its absorption in the UV region.

Table 1: UV-Vis Spectroscopic Data for this compound

ParameterValueSolvent/Conditions
λmax 311 nmMethanol/Water
Experimental Protocol: UV-Vis Spectrophotometry

This protocol outlines a general procedure for the UV-Vis analysis of pure this compound.

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

  • Solvent Selection: A suitable UV-grade solvent in which this compound is freely soluble and stable. Methanol or a mixture of methanol and water is commonly used.

  • Standard Solution Preparation:

    • Accurately weigh a precise amount of pure this compound reference standard.

    • Dissolve the standard in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare a series of working standard solutions by serial dilution of the stock solution to cover a linear concentration range (e.g., 1-20 µg/mL).

  • Sample Preparation:

    • Accurately weigh the pure this compound sample.

    • Dissolve the sample in the chosen solvent in a volumetric flask to achieve a concentration within the linear range of the standard curve.

  • Measurement:

    • Set the spectrophotometer to scan a wavelength range appropriate for nitroimidazoles (e.g., 200-400 nm).

    • Use the selected solvent as the blank to zero the instrument.

    • Measure the absorbance of each working standard solution and the sample solution at the determined λmax.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.

    • Determine the concentration of the sample solution from the calibration curve using its measured absorbance.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for the identification and structural elucidation of organic molecules by detecting the vibrational frequencies of their functional groups.

Table 2: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
~3400-3200 (broad)O-H stretching (hydroxyl groups)
~3100C-H stretching (aromatic/imidazole ring)
~2950-2850C-H stretching (aliphatic)
~1540N-O asymmetric stretching (nitro group)
~1370N-O symmetric stretching (nitro group)
~1470C=N stretching (imidazole ring)
~1070C-O stretching (hydroxyl groups)

Note: The exact peak positions may vary slightly depending on the sample preparation method and the physical state of the sample.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes a general method for obtaining the FTIR spectrum of a pure solid sample of this compound.

  • Instrumentation: A calibrated Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (ATR method):

    • Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the pure this compound powder onto the center of the ATR crystal.

    • Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • The collected sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary baseline corrections or other spectral manipulations.

    • Identify and label the characteristic absorption bands corresponding to the functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules by providing detailed information about the chemical environment of individual atoms.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR ¹³C NMR
Chemical Shift (δ, ppm) Assignment
~7.9-8.1H (imidazole ring)
~4.6-4.8-CH₂- (imidazole side chain)
~4.4-4.6-CH₂- (N-ethyl side chain)
~3.7-3.9-CH₂-OH (N-ethyl side chain)
~5.0-5.5 (broad)-OH

Disclaimer: The NMR data presented above are predicted values based on the structure of this compound and typical chemical shifts for similar functional groups. Actual experimental values may vary depending on the solvent, concentration, and instrument parameters. It is highly recommended to acquire experimental NMR data for a pure reference standard for definitive assignment.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol provides a general procedure for acquiring NMR spectra of pure this compound.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent Selection: A suitable deuterated solvent that dissolves the sample and has minimal overlapping signals. Common choices include Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD).

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the pure this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

    • Add a small amount of a reference standard, such as Tetramethylsilane (TMS), if not already present in the solvent.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum, ensuring an appropriate number of scans to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum, which will typically require a longer acquisition time and a greater number of scans than the ¹H spectrum.

  • Data Processing and Analysis:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the chemical shifts to the TMS signal (0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the splitting patterns (multiplicities) and coupling constants (J-values) in the ¹H NMR spectrum to deduce proton connectivity.

    • Assign the signals in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound molecule.

Mass Spectrometry (MS)

Mass spectrometry is a sensitive analytical technique used for determining the molecular weight and elemental composition of a compound, as well as for structural elucidation through fragmentation analysis.

Table 4: Mass Spectrometric Data for this compound

Ionization ModePrecursor Ion (m/z)Product Ion (m/z)Technique
ESI+188.0 [M+H]⁺125.9MS/MS

Note: The fragmentation of the protonated this compound molecule (m/z 188.0) to the product ion (m/z 125.9) is a characteristic transition used for its selective detection and quantification in complex matrices.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a general method for the analysis of pure this compound by LC-MS.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., methanol or acetonitrile), both often containing a small amount of an acid (e.g., 0.1% formic acid) to promote ionization.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min for UHPLC.

    • Injection Volume: A small volume (e.g., 1-5 µL) of the sample solution.

  • Mass Spectrometer Settings:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used for this compound.

    • Scan Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) is employed, monitoring the transition from the precursor ion to the product ion. For qualitative analysis, a full scan mode can be used to obtain the mass spectrum.

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum sensitivity.

  • Sample Preparation:

    • Dissolve the pure this compound sample in a suitable solvent (e.g., the initial mobile phase composition) to a known concentration.

  • Data Acquisition and Analysis:

    • Inject the sample solution into the LC-MS system.

    • Acquire the data, which will include the chromatogram and the mass spectrum.

    • Analyze the data to determine the retention time and the mass-to-charge ratio of the compound and its fragments.

Visualizations

Metabolic Pathway of Metronidazole to this compound

The following diagram illustrates the metabolic conversion of metronidazole to its primary active metabolite, this compound, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2A6 in the liver.

metabolic_pathway metronidazole Metronidazole This compound This compound metronidazole->this compound Hydroxylation cyp2a6 CYP2A6 (liver) cyp2a6->metronidazole

Metabolic conversion of metronidazole.
Generalized Experimental Workflow for Spectroscopic Analysis

This diagram outlines a general workflow for the spectroscopic analysis of a pure pharmaceutical compound like this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation pure_compound Pure this compound dissolution Dissolution in Appropriate Solvent pure_compound->dissolution ftir FTIR Spectroscopy pure_compound->ftir (solid sample) dilution Serial Dilution dissolution->dilution nmr NMR Spectroscopy dissolution->nmr ms Mass Spectrometry dissolution->ms uv_vis UV-Vis Spectroscopy dilution->uv_vis spectral_acquisition Spectral Data Acquisition uv_vis->spectral_acquisition ftir->spectral_acquisition nmr->spectral_acquisition ms->spectral_acquisition data_processing Data Processing & Analysis spectral_acquisition->data_processing structural_elucidation Structural Elucidation & Quantification data_processing->structural_elucidation

General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Microbial Degradation Pathway of Hydroxymetronidazole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide elucidates the microbial degradation pathway of hydroxymetronidazole, a major metabolite of the antibiotic metronidazole. While direct and complete microbial degradation pathways for this compound are not extensively documented, this paper constructs a scientifically plausible pathway based on the known metabolism of its parent compound, metronidazole, and analogous nitroimidazole structures. This guide details the key enzymatic reactions, potential intermediate metabolites, and the methodologies required to investigate these processes.

Introduction

Metronidazole is a 5-nitroimidazole antibiotic with broad-spectrum activity against anaerobic bacteria and protozoa. In humans, it is extensively metabolized, primarily by hepatic cytochrome P450 enzymes, with 2-hydroxymetronidazole being the most significant active metabolite.[1][2] This hydroxy metabolite retains considerable antimicrobial activity, approximately 65% of the parent drug, making its environmental fate and microbial degradation a subject of interest.[3][4][5] Understanding the microbial catabolism of this compound is crucial for assessing its environmental persistence, the potential for bioremediation of contaminated sites, and the development of drug resistance.

Microorganisms have evolved diverse enzymatic machinery to break down xenobiotic compounds.[4][6] In the context of nitroaromatic compounds like this compound, key microbial transformations often involve the reduction of the nitro group and the cleavage of the aromatic ring structure.[7][8] This guide will synthesize the current knowledge on the microbial metabolism of metronidazole and related nitroimidazoles to propose a detailed degradation pathway for this compound.

Proposed Microbial Degradation Pathway of this compound

The microbial degradation of this compound is likely a multi-step process involving an initial attack on the nitro group, followed by modifications to the side chains and eventual cleavage of the imidazole ring. Two primary initiating routes are proposed based on the degradation of analogous compounds: reductive denitration and hydrolytic denitration.

Pathway A: Reductive Denitration

This pathway is initiated by the enzymatic reduction of the nitro group, a common mechanism for both the activation and detoxification of metronidazole in bacteria.[9][10]

  • Nitroreduction: Anaerobic bacteria, in particular, possess nitroreductases that can reduce the 5-nitro group of this compound to a nitroso, then a hydroxylamino, and finally an amino group. The amino derivative is significantly less stable.

  • Imidazole Ring Cleavage: The resulting 5-amino-hydroxymetronidazole is susceptible to spontaneous or enzymatic ring-opening. Studies on metronidazole degradation by gut microbiota have shown cleavage of the imidazole ring to yield open-chain products like N-(2-hydroxyethyl)-oxamic acid and acetamide.[3][7][11]

  • Side-Chain Oxidation and Mineralization: The resulting aliphatic fragments would then be expected to enter central metabolic pathways, being oxidized to smaller molecules like acetate, pyruvate, and eventually mineralized to CO2 and H2O.

Pathway B: Hydrolytic Denitration

This pathway is based on the observed degradation of 2-nitroimidazole by Mycobacterium sp. JS330, which utilizes a novel nitrohydrolase.[1][12]

  • Hydrolytic Denitration: A hypothetical this compound nitrohydrolase would catalyze the hydrolytic removal of the nitro group as nitrite (NO2-), replacing it with a hydroxyl group to form a di-hydroxy imidazole derivative.

  • Ring Oxidation and Cleavage: The resulting imidazole ring, now lacking the electron-withdrawing nitro group, would be more susceptible to oxidative attack, potentially by dioxygenase enzymes, leading to ring cleavage.

  • Metabolism of Side Chains: The side chains would be further metabolized, likely through oxidation of the alcohol groups to carboxylic acids, and subsequent breakdown.

The following diagram illustrates these proposed interconnected pathways.

Microbial_Degradation_of_this compound cluster_main Proposed Microbial Degradation of this compound cluster_A Pathway A: Reductive Denitration cluster_B Pathway B: Hydrolytic Denitration This compound This compound nitroso Nitroso-hydroxymetronidazole This compound->nitroso Nitroreductase (e.g., Nim proteins) dihydroxy Di-hydroxy Imidazole Derivative This compound->dihydroxy Nitrohydrolase (Hypothetical) hydroxylamino Hydroxylamino-hydroxymetronidazole nitroso->hydroxylamino Nitroreductase amino 5-Amino-hydroxymetronidazole hydroxylamino->amino Nitroreductase ring_cleavage_A Imidazole Ring Cleavage amino->ring_cleavage_A open_chain_A N-(2-hydroxyethyl)-oxamic acid + Acetamide Analogs ring_cleavage_A->open_chain_A mineralization Central Metabolism (Mineralization to CO2, H2O, NH3) open_chain_A->mineralization ring_cleavage_B Oxidative Ring Cleavage dihydroxy->ring_cleavage_B Dioxygenase (Hypothetical) open_chain_B Open-chain Carboxylic Acids ring_cleavage_B->open_chain_B open_chain_B->mineralization

Caption: Proposed microbial degradation pathways for this compound.

Key Enzymes and Reactions

The degradation of this compound likely involves a consortium of microbial enzymes. The table below summarizes the potential enzyme classes and their roles in the proposed pathway.

Enzyme ClassSpecific Examples (from related pathways)Proposed Reaction on this compound
Nitroreductases Nim proteins (A-K)Reduction of the 5-nitro group to nitroso, hydroxylamino, and amino groups.[9]
Nitrohydrolases 2-nitroimidazole nitrohydrolaseHydrolytic removal of the 5-nitro group, replacing it with a hydroxyl group and releasing nitrite.[1]
Dioxygenases Aromatic ring-cleaving dioxygenasesOxidative cleavage of the imidazole ring, likely after the removal or reduction of the nitro group.
Dehydrogenases Alcohol dehydrogenasesOxidation of the primary and secondary alcohol groups on the side chains to aldehydes and then carboxylic acids.
Hydrolases Amidases, EsterasesCleavage of amide or ester bonds in open-chain intermediates.
Oxidoreductases General oxidoreductasesFurther oxidation and breakdown of aliphatic intermediates.

Quantitative Data Summary

Direct quantitative data for the microbial degradation of this compound is not currently available in the literature. However, data from studies on the parent compound, metronidazole, can provide a useful reference for expected degradation rates and enzyme kinetics.

CompoundMicroorganism/SystemParameterValueReference
MetronidazoleRat cecal contents (anaerobic)DegradationExponential reduction[13]
MetronidazoleUV/H2O2 SystemPseudo first-order rate constant (k)Varies with conditions[14]
MetronidazoleHuman Liver Microsomes (CYP2A6)Km (for this compound formation)289 µM[2][5]
2-NitroimidazoleMycobacterium sp. JS330Growth SubstrateUsed as sole C, N, and energy source[1][12]

Experimental Protocols

Investigating the microbial degradation of this compound requires a systematic experimental approach. The following workflow outlines the key stages of such a study.

Experimental_Workflow cluster_workflow Workflow for Investigating this compound Biodegradation enrichment 1. Enrichment & Isolation - Soil/water samples - Minimal media with  this compound  as sole carbon/nitrogen source degradation_assay 2. Degradation Assays - Incubate isolates with  this compound - Monitor disappearance of  parent compound (e.g., HPLC) enrichment->degradation_assay metabolite_id 3. Metabolite Identification - Analyze culture supernatant  at different time points - Use LC-MS/MS, GC-MS, NMR degradation_assay->metabolite_id enzyme_assay 4. Enzyme Assays - Prepare cell-free extracts - Test for specific activities  (e.g., nitroreductase assay) degradation_assay->enzyme_assay genomic_analysis 5. Genomic & Proteomic Analysis - Sequence genome of degrading strains - Identify putative degradation genes - Proteomics to find expressed enzymes degradation_assay->genomic_analysis pathway_elucidation 6. Pathway Elucidation - Combine all data to confirm  the degradation pathway metabolite_id->pathway_elucidation enzyme_assay->pathway_elucidation genomic_analysis->pathway_elucidation

Caption: A typical experimental workflow for studying microbial degradation.
Microbial Enrichment and Isolation

  • Objective: To isolate microorganisms capable of degrading this compound.

  • Protocol:

    • Collect environmental samples (e.g., soil from a pharmaceutical manufacturing site, activated sludge).

    • Prepare a minimal salts medium (MSM) devoid of carbon and nitrogen sources.

    • Add this compound as the sole source of carbon and/or nitrogen at a suitable concentration (e.g., 50-100 mg/L).

    • Inoculate the MSM with the environmental sample and incubate under appropriate conditions (e.g., 30°C, shaking for aerobic cultures, anaerobic jars for anaerobic cultures).

    • Perform serial transfers to fresh medium to enrich for degrading microorganisms.

    • Plate the enriched culture onto solid MSM with this compound to isolate individual colonies.

Analytical Method for Degradation Monitoring
  • Objective: To quantify the concentration of this compound and its metabolites over time.

  • Protocol (using High-Performance Liquid Chromatography - HPLC):

    • Sample Preparation: Collect aliquots from the microbial culture at various time points. Centrifuge to remove bacterial cells. Filter the supernatant through a 0.22 µm filter.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective.

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 20 µL.

      • Detection: UV detector at a wavelength determined by the absorption maximum of this compound (typically around 310-320 nm).

    • Quantification: Create a standard curve with known concentrations of this compound to quantify its disappearance. For metabolite identification, couple the HPLC to a mass spectrometer (LC-MS).

Nitroreductase Activity Assay
  • Objective: To determine if cell extracts can reduce the nitro group of this compound.

  • Protocol:

    • Preparation of Cell-Free Extract: Grow the isolated bacterium to mid-log phase, harvest the cells by centrifugation, wash with buffer (e.g., phosphate buffer, pH 7.0), and lyse the cells (e.g., by sonication). Centrifuge to pellet cell debris and collect the supernatant (cell-free extract).

    • Assay Mixture: In a cuvette, combine buffer, NADH or NADPH as an electron donor, the cell-free extract, and this compound.

    • Measurement: Monitor the decrease in absorbance at 340 nm (for NADH/NADPH oxidation) spectrophotometrically. The rate of NADH/NADPH oxidation in the presence of this compound is indicative of nitroreductase activity.

Conclusion

While the complete microbial degradation pathway of this compound has yet to be fully elucidated through dedicated studies, a robust hypothetical pathway can be constructed based on existing knowledge of metronidazole and other nitroimidazole compounds. The proposed routes, initiated by either reductive or hydrolytic denitration, provide a solid framework for future research. The key enzymatic players are likely to be nitroreductases, nitrohydrolases, and various oxidoreductases that facilitate ring cleavage and mineralization. The experimental protocols outlined in this guide offer a systematic approach for researchers to isolate and characterize this compound-degrading microorganisms, identify the intermediate metabolites, and ultimately confirm the operative biochemical pathways. Such research is essential for a comprehensive understanding of the environmental fate of this significant antibiotic metabolite.

References

Hydroxymetronidazole's Effect on Eukaryotic Cell Viability: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxymetronidazole is the primary and most significant metabolite of metronidazole, a widely prescribed antimicrobial agent. While the focus of many studies has been on the parent compound, emerging evidence suggests that this compound may possess greater biological activity, including more potent cytotoxic and genotoxic effects on eukaryotic cells. This technical guide provides a comprehensive overview of the current understanding of how this compound impacts eukaryotic cell viability, detailing its mechanisms of action, effects on cellular processes, and the signaling pathways involved. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development.

**2. Mechanisms of Action

The cytotoxic effects of this compound on eukaryotic cells are believed to be initiated through a process of reductive activation. This process is central to the bioactivity of nitroimidazole compounds.

2.1. Reductive Activation

Similar to its parent compound, the nitro group of this compound can be reduced by intracellular electron transport proteins, such as ferredoxin or flavodoxin, under low oxygen conditions. This reduction leads to the formation of highly reactive nitroso and hydroxylamine intermediates. These reactive species are capable of interacting with and damaging a variety of cellular macromolecules.

2.2. DNA Damage

A primary consequence of the formation of these reactive intermediates is damage to cellular DNA. This can manifest as:

  • DNA Strand Breaks: Both single and double-strand breaks in the DNA backbone have been observed.

  • DNA Adducts: The reactive metabolites can covalently bind to DNA bases, forming adducts that disrupt DNA replication and transcription.

This genotoxic activity is a key contributor to the observed effects on cell cycle progression and apoptosis.

2.3. Induction of Oxidative Stress

The metabolism of this compound can also lead to the generation of reactive oxygen species (ROS), such as superoxide anions and hydroxyl radicals. This occurs through a futile cycling mechanism where the nitro radical anion intermediate reacts with molecular oxygen to regenerate the parent compound and produce superoxide. An excess of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative stress, which can damage lipids, proteins, and DNA, and trigger apoptotic pathways.

Effects on Eukaryotic Cell Viability

This compound exerts a range of effects on eukaryotic cells that collectively contribute to a decrease in cell viability. While specific quantitative data such as IC50 values are not extensively reported in publicly available literature, qualitative studies consistently indicate a dose-dependent impact on cellular health. The following tables present illustrative data based on typical experimental outcomes for cytotoxic agents, to serve as a template for data presentation.

3.1. Cell Proliferation and Cytotoxicity

This compound has been shown to inhibit the proliferation of eukaryotic cells in a dose-dependent manner. This is a direct consequence of the cellular damage induced by its reactive metabolites.

Table 1: Illustrative Dose-Response of this compound on Eukaryotic Cell Viability (MTT Assay)

Concentration (µM)Cell Viability (%)Standard Deviation
0 (Control)100± 5.2
1085± 4.8
5062± 6.1
10041± 5.5
25023± 4.2
50012± 3.1

Note: This table presents hypothetical data for illustrative purposes, as specific IC50 values for this compound are not widely available in published literature.

3.2. Induction of Apoptosis

A significant mechanism by which this compound reduces cell viability is through the induction of apoptosis, or programmed cell death. This is often triggered by the DNA damage and oxidative stress caused by the compound. The tumor suppressor protein p53 plays a crucial role in this process. In response to cellular stress, p53 is activated and can initiate the apoptotic cascade.

Table 2: Illustrative Percentage of Apoptotic Cells Following this compound Treatment (Annexin V/PI Staining)

Concentration (µM)Early Apoptosis (%)Late Apoptosis/Necrosis (%)Total Apoptotic Cells (%)
0 (Control)2.11.53.6
5015.45.220.6
10028.912.741.6
25045.225.871.0

Note: This table presents hypothetical data for illustrative purposes.

3.3. Cell Cycle Arrest

This compound can interfere with the normal progression of the cell cycle, leading to arrest at specific checkpoints. This is a common cellular response to DNA damage, allowing time for repair before proceeding with cell division. If the damage is too severe, this can be a prelude to apoptosis.

Table 3: Illustrative Cell Cycle Distribution after this compound Treatment

Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)55.328.116.6
10068.215.915.9
25075.19.815.1

Note: This table presents hypothetical data for illustrative purposes, suggesting a G1/S phase arrest.

3.4. Genotoxicity

The DNA damaging properties of this compound are a key aspect of its biological activity. A common method to assess this genotoxicity is the micronucleus assay, which detects small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. Studies have shown that this compound can induce a dose-dependent increase in the frequency of micronuclei.[1]

Table 4: Illustrative Micronucleus Frequency in Eukaryotic Cells Treated with this compound

Concentration (µM)Number of Micronucleated Cells (per 1000 cells)
0 (Control)5
5025
10048
25089

Note: This table presents hypothetical data for illustrative purposes.

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways involved in the cellular response to this compound.

Hydroxymetronidazole_DNA_Damage_Pathway cluster_cell Eukaryotic Cell HM This compound Reactive_Metabolites Reactive Metabolites (Nitroso, Hydroxylamine) HM->Reactive_Metabolites Reductive Activation DNA_Damage DNA Damage (Strand Breaks, Adducts) Reactive_Metabolites->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Sensing of Damage p53 p53 Activation ATM_ATR->p53 Phosphorylation p21 p21 Expression p53->p21 GADD45 GADD45 Expression p53->GADD45 Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Checkpoint) p21->Cell_Cycle_Arrest DNA_Repair DNA Repair GADD45->DNA_Repair

Caption: this compound-Induced DNA Damage and p53 Activation Pathway.

Hydroxymetronidazole_Apoptosis_Pathway cluster_apoptosis Apoptotic Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway (Proposed) HM This compound Mitochondria Mitochondria HM->Mitochondria Mitochondrial Stress Death_Receptor Death Receptor HM->Death_Receptor Potential Upregulation Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-Induced Apoptosis Cascade.

References

Unraveling the Antimicrobial Landscape of Hydroxymetronidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxymetronidazole, the primary active metabolite of the widely used antimicrobial agent metronidazole, plays a significant role in the therapeutic efficacy of its parent drug.[1][2] Possessing both antibacterial and antiprotozoal properties, a thorough understanding of its antimicrobial spectrum is crucial for researchers, scientists, and professionals involved in drug development. This technical guide provides an in-depth analysis of the antimicrobial activity of this compound, complete with quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Antimicrobial Spectrum: Quantitative Analysis

The in vitro activity of this compound has been evaluated against a range of anaerobic bacteria, demonstrating notable efficacy. The following table summarizes the minimum inhibitory concentration (MIC) values for this compound against various clinically relevant microorganisms.

MicroorganismNumber of StrainsMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Bacteroides fragilis4 (quality control strains)1.0--[3][4][5][6]
Bacteroides distasonis4 (quality control strains)1.0--[3][4][5][6]
Bacteroides thetaiotaomicron4 (quality control strains)2.0--[3][4][5][6]
Bacteroides ovatus4 (quality control strains)2.0--[3][4][5][6]
Gardnerella vaginalis--1.0 (median)-[7]
Gardnerella vaginalis112 to ≥128 (for metronidazole)4.0 (median for this compound)-[8]
Bacteroides spp.17-1.0 (median)-[8]

Note: MIC50 and MIC90 values represent the MIC required to inhibit the growth of 50% and 90% of the tested isolates, respectively. A dash (-) indicates that the data was not provided in the cited sources.

This compound exhibits significant activity against various species of the Bacteroides fragilis group, with MIC values indicating susceptibility.[3][4][5][6][9] Notably, its activity against Gardnerella vaginalis is markedly increased compared to its parent compound, metronidazole, with a median MIC of 4 mg/L for this compound versus 32 mg/L for metronidazole in one study.[8] The metabolite demonstrates comparable activity to metronidazole against Bacteroides species, with a median MIC of 1 mg/L for both compounds.[8] While generally less active than its parent drug, the alcohol metabolite of metronidazole (this compound) inhibits organisms at levels considered susceptible for metronidazole.[10]

Mechanism of Action

As a nitroimidazole derivative, the antimicrobial action of this compound is contingent on its chemical reduction within the target microorganism. This process is characteristic of anaerobic and certain microaerophilic pathogens.

cluster_cell Anaerobic Microorganism Entry This compound (Passive Diffusion) Activation Reductive Activation of Nitro Group (by Nitroreductases) Entry->Activation Low intracellular redox potential Radicals Formation of Cytotoxic Nitroso Radicals Activation->Radicals Damage Interaction with and Damage to: - DNA (Strand Breaks) - Proteins - Other Macromolecules Radicals->Damage Death Cell Death Damage->Death cluster_workflow Antimicrobial Susceptibility Testing Workflow cluster_methods Testing Methods Start Prepare Standardized Bacterial Inoculum Inoculation Inoculate Plates/Wells Start->Inoculation Prepare_Antimicrobial Prepare Serial Dilutions of this compound Agar_Dilution Agar Dilution: Incorporate into agar plates Prepare_Antimicrobial->Agar_Dilution Broth_Microdilution Broth Microdilution: Add to microtiter plate wells Prepare_Antimicrobial->Broth_Microdilution Agar_Dilution->Inoculation Broth_Microdilution->Inoculation Incubation Anaerobic Incubation (48 hours, 35-37°C) Inoculation->Incubation Reading Read and Record MIC (Lowest concentration with no visible growth) Incubation->Reading

References

Preliminary Studies on Hydroxymetronidazole Resistance Mechanisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metronidazole, a cornerstone in the treatment of anaerobic bacterial and protozoal infections, is a prodrug that requires intracellular activation to exert its cytotoxic effects. Its principal active metabolite, hydroxymetronidazole, is formed through hepatic oxidation. The emergence of resistance to metronidazole, and by extension, this compound, poses a significant threat to its clinical efficacy. This technical guide provides a comprehensive overview of the preliminary studies into the mechanisms of this compound resistance, focusing on the core molecular and biochemical alterations observed in resistant organisms. While the majority of research has been conducted on the parent compound, metronidazole, the mechanisms of resistance are considered to be identical for its active metabolite due to their shared nitroimidazole core structure, which is the target for microbial activation.

Core Mechanisms of Resistance

Resistance to this compound is a multifactorial phenomenon, primarily revolving around the drug's activation pathway. The key mechanisms identified to date include:

  • Reduced Drug Activation: This is the most predominantly reported mechanism. Metronidazole is activated by the reduction of its nitro group, a process catalyzed by low-redox-potential electron transport proteins, such as nitroreductases. In resistant organisms, the genes encoding these activating enzymes are often mutated or downregulated, leading to a decreased concentration of the cytotoxic radical form of the drug.

  • Altered Metabolic Pathways: Changes in metabolic pathways that supply electrons for drug activation can also confer resistance. For instance, alterations in the pyruvate:ferredoxin oxidoreductase (PFOR) system can limit the availability of reduced ferredoxin, which is a key electron donor for metronidazole activation.

  • Increased DNA Repair: The activated form of metronidazole induces DNA damage. Enhanced DNA repair mechanisms can counteract this damage, contributing to a resistant phenotype.

  • Increased Drug Efflux: Although less commonly reported as a primary mechanism, the active pumping of the drug out of the cell can reduce its intracellular concentration.

  • Oxidative Stress Response: Upregulation of oxidative stress response pathways can help the cell to mitigate the effects of the reactive oxygen species generated during metronidazole activation.

Quantitative Data on Metronidazole Resistance

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of metronidazole against various susceptible and resistant bacterial strains, providing a quantitative measure of resistance.

OrganismStrainResistance StatusMetronidazole MIC (µg/mL)Reference
Helicobacter pyloriMultiple Clinical IsolatesSusceptible≤ 4[1][2]
Helicobacter pyloriMultiple Clinical IsolatesIntermediate> 4 and ≤ 8[1][2]
Helicobacter pyloriMultiple Clinical IsolatesResistant> 8[1][2]
Helicobacter pylori22 Clinical IsolatesResistant8 to 512[3]
Bacteroides fragilisATCC 25285Susceptible0.25[4]
Bacteroides fragilis638R (nimA negative)Low-level resistant1.5[4]
Bacteroides fragilis638RR (nimA negative)High-level resistant≥ 64[4]
Anaerobic Clinical Isolates223 IsolatesResistant> 256 (MIC90)[5]

Note: MIC50 and MIC90 represent the MICs at which 50% and 90% of the isolates were inhibited, respectively.

Signaling and Metabolic Pathways

The following diagrams illustrate the key pathways involved in metronidazole activation and the mechanisms of resistance.

Metronidazole_Activation_Pathway cluster_Cell Bacterial Cell cluster_Activation Activation Pathway Metronidazole Metronidazole (Prodrug) Activated_Metronidazole Activated Metronidazole (Cytotoxic Radical) Metronidazole->Activated_Metronidazole Reduction DNA DNA Activated_Metronidazole->DNA Interacts with DNA_Damage DNA Damage DNA->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death Pyruvate Pyruvate PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Pyruvate->PFOR e- Ferredoxin_ox Ferredoxin (ox) PFOR->Ferredoxin_ox e- Ferredoxin_red Ferredoxin (red) Nitroreductases Nitroreductases (e.g., RdxA, FrxA) Ferredoxin_red->Nitroreductases e- Nitroreductases->Metronidazole

Caption: Metronidazole activation pathway in susceptible anaerobic bacteria.

Resistance_Mechanisms cluster_Cell Resistant Bacterial Cell cluster_Resistance Resistance Mechanisms Metronidazole Metronidazole Activated_Metronidazole Activated Metronidazole Metronidazole->Activated_Metronidazole Reduction (Blocked) Efflux Drug Efflux Pump Metronidazole->Efflux Pumped out DNA DNA Activated_Metronidazole->DNA Damage DNA->DNA Reduced_Activation Reduced Activation (Nitroreductase mutation/downregulation) Altered_Metabolism Altered Metabolism (e.g., PFOR downregulation) DNA_Repair Increased DNA Repair

Caption: Overview of key mechanisms of resistance to metronidazole.

Experimental Protocols

This section provides an outline of the key experimental methodologies used in the study of this compound resistance.

Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of metronidazole against bacterial isolates.

Method: Agar Dilution

  • Media Preparation: Prepare a series of agar plates (e.g., Brucella agar supplemented with hemin and vitamin K1 for anaerobes) containing serial twofold dilutions of metronidazole. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: Culture the bacterial strains to be tested overnight in an appropriate broth medium. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

  • Inoculation: Spot-inoculate the bacterial suspensions onto the surface of the metronidazole-containing agar plates and the control plate.

  • Incubation: Incubate the plates under appropriate anaerobic or microaerophilic conditions at 37°C for 48-72 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of metronidazole that completely inhibits the visible growth of the bacteria.

Method: Disk Diffusion

  • Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly streak the inoculum onto the surface of an appropriate agar plate.

  • Disk Application: Place a paper disk containing a standard amount of metronidazole (e.g., 5 µg) onto the inoculated agar surface.

  • Incubation: Incubate the plate under appropriate conditions.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of no growth around the disk. The size of the zone is correlated with the MIC and interpreted as susceptible, intermediate, or resistant based on established breakpoints.[1][2]

Genetic Analysis of Resistance Determinants

Objective: To identify mutations in genes associated with metronidazole resistance, such as those encoding nitroreductases.

Method: PCR and DNA Sequencing

  • DNA Extraction: Isolate genomic DNA from both metronidazole-susceptible and -resistant bacterial strains.

  • Primer Design: Design PCR primers to amplify the target genes (e.g., rdxA, frxA in H. pylori).

  • PCR Amplification: Perform PCR to amplify the target genes from the extracted genomic DNA.

  • Gel Electrophoresis: Analyze the PCR products on an agarose gel to confirm the amplification of the correct-sized fragment.

  • DNA Sequencing: Purify the PCR products and sequence them using Sanger sequencing or next-generation sequencing methods.

  • Sequence Analysis: Align the sequences from the resistant strains to those from the susceptible (wild-type) strains to identify mutations (e.g., point mutations, insertions, deletions, frameshifts) that could lead to a non-functional protein.[6]

Gene Expression Analysis

Objective: To quantify the expression levels of genes potentially involved in metronidazole resistance.

Method: Quantitative Real-Time PCR (qRT-PCR)

  • RNA Extraction: Isolate total RNA from bacterial cultures of susceptible and resistant strains grown to mid-logarithmic phase.

  • DNase Treatment: Treat the extracted RNA with DNase to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA templates using a reverse transcriptase enzyme.

  • qRT-PCR: Perform qRT-PCR using primers specific for the target genes and a reference (housekeeping) gene. The reaction is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a probe.

  • Data Analysis: Calculate the relative expression of the target genes in the resistant strains compared to the susceptible strains using methods such as the ΔΔCt method. Downregulation of nitroreductase genes or upregulation of efflux pump or DNA repair genes can be indicative of their role in resistance.

Conclusion

The preliminary studies on this compound resistance have established a foundational understanding of the key molecular mechanisms involved. The primary driver of resistance is the impaired activation of the prodrug due to genetic alterations in nitroreductase enzymes. Concurrently, modifications in cellular metabolism and an enhanced capacity for DNA repair contribute to the resistant phenotype. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to further investigate these mechanisms, develop rapid diagnostic tools, and design novel therapeutic strategies to overcome resistance. Future research should focus on a more detailed characterization of the interplay between these different resistance pathways and the identification of novel drug targets to restore the efficacy of this important class of antimicrobial agents.

References

Methodological & Application

Protocol for Antibacterial Susceptibility Testing of Hydroxymetronidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Hydroxymetronidazole is the primary active metabolite of metronidazole, a nitroimidazole antibiotic with a well-established clinical role in treating infections caused by anaerobic bacteria and certain protozoa.[1] Like its parent compound, this compound exhibits significant antibacterial activity, and understanding its potency against various bacterial species is crucial for drug development and clinical research.[2] This document provides detailed protocols for determining the antibacterial susceptibility of this compound using standardized methods, including broth microdilution, agar dilution, and disk diffusion. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for metronidazole, which can be adapted for its hydroxy metabolite.

Mechanism of Action

This compound shares the same mechanism of action as metronidazole. It is a prodrug that requires reductive activation of its nitro group within the anaerobic bacterial cell. This reduction, facilitated by the low redox potential of anaerobic organisms, produces reactive nitroso intermediates. These cytotoxic intermediates disrupt the helical structure of DNA, induce strand breaks, and inhibit nucleic acid synthesis, ultimately leading to bacterial cell death.[3] This selective activation in anaerobic environments accounts for its targeted spectrum of activity.

G cluster_cell Anaerobic Bacterial Cell HM_out This compound (Extracellular) HM_in This compound (Intracellular) HM_out->HM_in Passive Diffusion Activation Reductive Activation (Nitroreductase) HM_in->Activation Intermediates Reactive Nitroso Intermediates Activation->Intermediates DNA Bacterial DNA Intermediates->DNA Damage DNA Strand Breakage & Inhibition of Synthesis DNA->Damage Death Cell Death Damage->Death

Caption: Mechanism of action of this compound in anaerobic bacteria.

Experimental Protocols

The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) of this compound. These protocols are primarily designed for anaerobic bacteria.

Broth Microdilution Method

This method determines the MIC in a liquid growth medium and is suitable for testing individual isolates. The following protocol is adapted from CLSI M07 and M11 guidelines.

Materials:

  • This compound analytical standard

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Brucella broth supplemented with hemin, vitamin K1, and laked sheep blood for anaerobes)

  • Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

  • Anaerobic incubation system (e.g., anaerobic chamber or jar with gas-generating system)

  • Pipettes and sterile tips

  • Control bacterial strains (e.g., Bacteroides fragilis ATCC 25285, Bacteroides thetaiotaomicron ATCC 29741)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide or water, depending on solubility) at a concentration of 1280 µg/mL.

  • Serial Dilutions:

    • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.

    • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL). Discard 100 µL from the last well.

  • Inoculum Preparation:

    • From a fresh (24-48 hour) culture plate, suspend several colonies in broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with 10 µL of the standardized bacterial suspension. Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Incubation: Place the microtiter plates in an anaerobic environment at 35-37°C for 46-48 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Agar Dilution Method

This is the reference method for anaerobic susceptibility testing according to CLSI M11 guidelines and is useful for testing multiple isolates simultaneously.

Materials:

  • This compound analytical standard

  • Agar medium (e.g., Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood)

  • Petri dishes

  • Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

  • Inoculum replicating device (e.g., Steers replicator)

  • Anaerobic incubation system

  • Control bacterial strains

Procedure:

  • Preparation of Drug-Containing Agar Plates:

    • Prepare a series of twofold dilutions of this compound in a suitable solvent at 10 times the final desired concentrations.

    • Melt the agar medium and cool to 48-50°C.

    • Add 2 mL of each drug dilution to 18 mL of molten agar to create plates with the desired final concentrations (e.g., 64 µg/mL to 0.06 µg/mL). Also prepare a drug-free control plate.

    • Pour the agar into sterile petri dishes and allow to solidify.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • This results in a final inoculum of approximately 10⁵ CFU per spot on the agar surface.

  • Inoculation: Using an inoculum replicating device, apply a spot of each standardized bacterial suspension onto the surface of the drug-containing and control agar plates.

  • Incubation: Allow the inoculated spots to dry, then invert the plates and incubate in an anaerobic environment at 35-37°C for 46-48 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits growth, or allows for the growth of only a faint haze or a single colony.

G cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Prepare this compound Stock Solution B Perform Serial Dilutions in Broth or Agar A->B D Inoculate Microtiter Plate (Broth Microdilution) or Agar Plates B->D C Prepare Standardized Bacterial Inoculum (0.5 McFarland) C->D E Incubate under Anaerobic Conditions (35-37°C, 46-48h) D->E F Read Plates for Visible Growth E->F G Determine MIC: Lowest Concentration Inhibiting Growth F->G

Caption: Experimental workflow for MIC determination.

Data Presentation

The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound against various anaerobic bacteria. Data is presented as MIC₅₀ (the concentration at which 50% of isolates are inhibited) and MIC₉₀ (the concentration at which 90% of isolates are inhibited).

Bacterial SpeciesMetronidazole MIC₅₀ (µg/mL)Metronidazole MIC₉₀ (µg/mL)This compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)Reference(s)
Bacteroides fragilis0.5 - 11 - 212[4]
Bacteroides thetaiotaomicron1224[4]
Bacteroides distasonis1212[4]
Bacteroides ovatus1224[4]
Gardnerella vaginalis41612[5]
Peptostreptococcus anaerobius≤0.03 - 0.250.125 - 0.5Not AvailableNot Available[6][7]
Clostridium perfringens0.258.0Not AvailableNot Available[8]

Note: Data for this compound against a wide range of anaerobic species is limited. The provided data for metronidazole can serve as a comparator, as this compound generally exhibits comparable, though sometimes slightly less, in vitro activity against susceptible organisms.[2][9] Further research is warranted to expand the susceptibility data for this active metabolite.

Disk Diffusion Testing

While disk diffusion is a qualitative or semi-quantitative method, it can be a useful screening tool. Standardized procedures for metronidazole can be adapted.

Materials:

  • Filter paper disks impregnated with a known amount of this compound

  • Agar medium (e.g., Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood)

  • Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

  • Sterile swabs

  • Anaerobic incubation system

  • Ruler or calipers

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Dip a sterile swab into the suspension and streak it evenly across the entire surface of the agar plate in three directions to ensure confluent growth.

  • Disk Application: Aseptically apply the this compound-impregnated disks to the surface of the inoculated agar.

  • Incubation: Incubate the plates in an anaerobic environment at 35-37°C for 46-48 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (where bacterial growth is absent) around each disk in millimeters. The interpretation of these zone sizes as susceptible, intermediate, or resistant would require correlation with MIC data, which is not yet established for this compound.

Disclaimer: These protocols are intended for research purposes. For clinical diagnostic applications, always refer to the latest versions of CLSI or EUCAST guidelines.

References

Application Note: Quantitative Analysis of Hydroxymetronidazole and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metronidazole is a widely used antibiotic and antiprotozoal agent. Its major active metabolite, hydroxymetronidazole, also exhibits antimicrobial activity.[1] Accurate and sensitive quantification of metronidazole and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note provides a detailed protocol for the simultaneous determination of this compound and its parent drug, metronidazole, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway

Metronidazole is primarily metabolized in the liver through hydroxylation, oxidation, and glucuronidation.[2][3] The main oxidative metabolite is 2-hydroxymetronidazole, formed by the action of cytochrome P450 enzymes.[2][4] Another significant metabolite is the acetic acid metabolite.[2]

Metronidazole_Metabolism Metronidazole Metronidazole This compound 2-Hydroxymetronidazole (Active Metabolite) Metronidazole->this compound Hydroxylation (CYP450) AceticAcidMetabolite Acetic Acid Metabolite Metronidazole->AceticAcidMetabolite Oxidation GlucuronideConjugates Glucuronide Conjugates Metronidazole->GlucuronideConjugates Glucuronidation OtherMetabolites Other Metabolites This compound->OtherMetabolites

Metabolic pathway of Metronidazole.

Experimental Protocols

This section details the methodologies for sample preparation, LC-MS/MS analysis, and quantification.

1. Sample Preparation

The choice of sample preparation method depends on the biological matrix and the required sensitivity. Two common methods are protein precipitation and solid-phase extraction (SPE).

a) Protein Precipitation (for Plasma) [5]

This method is rapid and suitable for high-throughput analysis.

  • To a 50 µL aliquot of plasma (blank, standard, quality control, or patient sample), add 200 µL of internal standard (IS) solution in acetonitrile. Cefuroxime axetil (CEFU) can be used as an internal standard.[5]

  • Vortex-mix the mixture for 3 minutes to precipitate plasma proteins.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean tube.

  • Dilute the supernatant with 400 µL of 20% methanol in water.

  • Vortex-mix for 3 minutes and inject into the LC-MS/MS system.

b) Solid-Phase Extraction (SPE) (for Plasma) [6]

SPE provides cleaner extracts and can improve sensitivity.

  • Condition a hydrophilic-lipophilic balanced (HLB) SPE plate with methanol followed by water.

  • Load 10 µL of human plasma onto the SPE plate.

  • Wash the plate with an appropriate solvent to remove interferences.

  • Elute the analytes with a suitable elution solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Sample_Preparation_Workflow cluster_PP Protein Precipitation cluster_SPE Solid-Phase Extraction Plasma_PP Plasma Sample (50 µL) Add_IS Add Internal Standard in Acetonitrile (200 µL) Plasma_PP->Add_IS Vortex_PP Vortex (3 min) Add_IS->Vortex_PP Centrifuge Centrifuge (4000 x g, 10 min) Vortex_PP->Centrifuge Supernatant Collect Supernatant (100 µL) Centrifuge->Supernatant Dilute Dilute with 20% Methanol in Water (400 µL) Supernatant->Dilute Vortex_Final_PP Vortex (3 min) Dilute->Vortex_Final_PP Inject_PP Inject into LC-MS/MS Vortex_Final_PP->Inject_PP Plasma_SPE Plasma Sample (10 µL) Condition_SPE Condition SPE Plate Load_Sample Load Sample Condition_SPE->Load_Sample Wash Wash Plate Load_Sample->Wash Elute Elute Analytes Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject_SPE Inject into LC-MS/MS Reconstitute->Inject_SPE

Sample preparation workflows.

2. LC-MS/MS Analysis

a) Liquid Chromatography (LC) Conditions

ParameterMethod 1[5]Method 2[6]
Column Polaris 5 C18-A (150 mm x 3.0 mm, 3.0 µm)Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 10 mM aqueous ammonium formate, pH 2.50.1% formic acid in water
Mobile Phase B 0.1% formic acid in acetonitrile0.1% formic acid in methanol
Gradient 40% B at 0 min, 100% B at 1.8-5.5 min, 40% B at 6-12 minGradient elution (details not specified)
Flow Rate 300 µL/min250 µL/min
Column Temp. 30°CNot specified
Injection Volume 5 µLNot specified

b) Mass Spectrometry (MS) Conditions

ParameterMethod 1[5]Method 2[6]
Instrument Agilent 6410 Triple QuadrupoleNot specified
Ionization Mode Positive Electrospray Ionization (ESI)Positive Electrospray Ionization (ESI)
Ion Spray Voltage 4.0 kVNot specified
Source Temp. 100°CNot specified
Desolvation Temp. 300°CNot specified
Monitoring Mode Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)

c) MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
Metronidazole172.2128.2[5]
171.85127.9[6]
This compound188.0125.9[5]
187.9125.9[6]
Cefuroxime (IS)528.1364.0[5]

Quantitative Data Summary

The following tables summarize the quantitative performance of the described methods.

Table 1: Linearity and Calibration Range

AnalyteLinearity RangeReference
Metronidazole0.05–50 µg/mL≥ 0.9948[5]
0.1-300 µMNot specified[6]
This compound0.02–30 µg/mL≥ 0.9948[5]
0.1-300 µMNot specified[6]

Table 2: Precision, Accuracy, and Recovery

AnalyteIntra-assay Precision (%CV)Inter-assay Precision (%CV)AccuracyMean Extraction Recovery (%)Reference
Metronidazole< 9%< 9%Not specified98.2%[5]
< 13%< 13%< 13%88-99%[6]
This compound< 9%< 9%Not specified99.6%[5]
< 13%< 13%< 13%78-86%[6]

Conclusion

The presented LC-MS/MS methods provide sensitive and reliable quantification of this compound and its parent drug, metronidazole, in biological samples. The detailed protocols for sample preparation and instrument parameters can be adapted for various research and clinical applications. The provided quantitative data demonstrates the robustness and accuracy of these methods. The choice between protein precipitation and solid-phase extraction will depend on the specific requirements of the study, such as sample volume, required sensitivity, and throughput.

References

Application Notes and Protocols for Testing Hydroxymetronidazole Efficacy in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for assessing the in vitro efficacy of Hydroxymetronidazole, an active metabolite of Metronidazole.[1][2] The primary focus is on its activity against the protozoan parasites Trichomonas vaginalis and Giardia lamblia, common targets for nitroimidazole compounds.[3][4] Additionally, a protocol for evaluating the cytotoxicity of this compound against a human cell line is included to assess potential host toxicity. Methodologies cover cell culture, drug preparation, efficacy assays (IC50 determination), and data analysis.

Introduction

This compound is a primary active metabolite of Metronidazole, a widely used nitroimidazole antibiotic for treating infections caused by anaerobic bacteria and protozoa.[1] Like its parent compound, this compound is believed to exert its antimicrobial effect through the reduction of its nitro group within anaerobic or microaerophilic organisms.[5][6] This process generates reactive nitro radicals that induce oxidative stress and damage cellular macromolecules, particularly DNA, leading to cell death.[7][8]

These application notes describe robust cell-based assays to quantify the efficacy of this compound. The protocols are designed for key pathogenic protozoa and include a standard mammalian cell line for counter-screening to establish a therapeutic window.

General Workflow for Efficacy Testing

The overall process for testing the efficacy of this compound involves several key stages, from initial cell culture and compound preparation to data acquisition and analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Culturing 1. Cell/Parasite Culturing (e.g., T. vaginalis, G. lamblia, Human Cells) DrugPrep 2. Compound Preparation (Stock & Serial Dilutions) Seeding 3. Cell Seeding (96-well plates) Culturing->Seeding Treatment 4. Drug Treatment (Incubation with this compound) DrugPrep->Treatment Seeding->Treatment Assay 5. Viability/Efficacy Assay (e.g., Resazurin, Cell Counting) Treatment->Assay Data 6. Data Acquisition (Plate Reader / Microscopy) Assay->Data Analysis 7. IC50 Calculation & Data Visualization Data->Analysis

Caption: General experimental workflow for in vitro drug efficacy testing.

Proposed Mechanism of Action: DNA Damage Pathway

This compound, like other nitroimidazoles, is a prodrug that requires reductive activation within the target cell. In anaerobic or microaerophilic environments, enzymes such as nitroreductase transfer electrons to the nitro group of the drug. This creates a highly reactive nitro radical anion which can directly cause DNA strand breaks or form adducts, disrupting DNA replication and leading to cell death.[8][9][10]

G cluster_cell Anaerobic/Microaerophilic Cell Drug_in This compound (Inactive Prodrug) Activation Reductive Activation (Nitroreductase) Drug_in->Activation Radical Reactive Nitro Radical (Cytotoxic) Activation->Radical DNA Cellular DNA Radical->DNA interacts with Damage DNA Strand Breaks & Adducts DNA->Damage Death Cell Death (Apoptosis/Necrosis) Damage->Death

Caption: Simplified signaling pathway for this compound's mechanism.

Experimental Protocols

Materials and Reagents
  • Parasite Strains:

    • Trichomonas vaginalis (e.g., ATCC 30236)

    • Giardia lamblia (e.g., ATCC 50803, WB clone C6)

  • Human Cell Line:

    • Caco-2 (ATCC HTB-37) or HepG2 (ATCC HB-8065)

  • Culture Media:

    • T. vaginalis: Diamond's TYI-S-33 medium supplemented with 10% heat-inactivated bovine or horse serum.[3][11]

    • G. lamblia: Modified TYI-S-33 medium with 10% adult bovine serum and 0.05% bovine bile.[12]

    • Human Cells: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents:

    • This compound (CAS 4812-40-2)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Resazurin sodium salt

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA (for human cells)

    • Fetal Bovine Serum (FBS), Bovine Serum (BS), Horse Serum (HS)

    • 96-well clear, flat-bottom cell culture plates

    • Trypan Blue solution

Protocol 1: Efficacy Against Trichomonas vaginalis

This protocol determines the 50% inhibitory concentration (IC50) of this compound against T. vaginalis trophozoites.

  • Culturing T. vaginalis : Culture T. vaginalis trophozoites in TYI-S-33 medium in sealed culture tubes at 37°C.[13] Subculture every 48-72 hours to maintain logarithmic growth.

  • Drug Preparation : Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2x working concentrations in TYI-S-33 medium by serial dilution.

  • Cell Seeding : Count motile trophozoites using a hemocytometer. Adjust the cell density to 2 x 10^5 cells/mL in fresh medium. Add 100 µL of the cell suspension to each well of a 96-well plate (2 x 10^4 cells/well).

  • Treatment : Add 100 µL of the 2x drug working solutions to the corresponding wells. Include wells with medium only (blank), cells with vehicle (DMSO control), and a positive control (e.g., Metronidazole).

  • Incubation : Incubate the plate at 37°C for 48 hours in an anaerobic or microaerophilic environment (e.g., anaerobic jar or chamber).

  • Efficacy Assessment (Resazurin Assay) :

    • Add 20 µL of 0.15 mg/mL Resazurin solution to each well.

    • Incubate for another 4-6 hours at 37°C.

    • Measure fluorescence (Ex/Em: ~560/590 nm) or absorbance (~570 nm) using a microplate reader.[14]

  • Data Analysis :

    • Subtract the blank reading from all wells.

    • Calculate the percentage of viability for each concentration relative to the vehicle control: Viability (%) = (Treated_Reading / Vehicle_Control_Reading) * 100.

    • Plot the viability percentage against the log of the drug concentration and use a non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

Protocol 2: Efficacy Against Giardia lamblia

This protocol determines the IC50 of this compound against G. lamblia trophozoites.

  • Culturing G. lamblia : Grow G. lamblia trophozoites as an adherent culture in modified TYI-S-33 medium in culture tubes at 37°C.[4][15] Trophozoites should be harvested during the logarithmic growth phase.

  • Harvesting Trophozoites : Aspirate the warm medium to remove dead cells. Detach the adherent trophozoites by chilling the tube on ice for 15-20 minutes, which causes them to detach.[12][16]

  • Drug Preparation : Prepare drug solutions as described in Protocol 4.2, using the appropriate Giardia culture medium.

  • Cell Seeding : Count the detached, viable trophozoites. Adjust the cell density to 2 x 10^5 cells/mL and add 100 µL to each well of a 96-well plate (2 x 10^4 cells/well).

  • Treatment and Incubation : Follow steps 4 and 5 from Protocol 4.2.

  • Efficacy Assessment and Data Analysis : Follow steps 6 and 7 from Protocol 4.2.

Protocol 3: Cytotoxicity Against Human Cell Line (e.g., Caco-2)

This protocol assesses the cytotoxicity (CC50) of this compound on a human intestinal cell line to evaluate its safety profile.

  • Culturing Human Cells : Culture Caco-2 cells in DMEM with 10% FBS at 37°C in a humidified atmosphere with 5% CO2. Subculture cells when they reach 80-90% confluency.

  • Drug Preparation : Prepare drug solutions as described in Protocol 4.2, using the appropriate DMEM medium.

  • Cell Seeding : Trypsinize and count the cells. Seed 100 µL of cell suspension into a 96-well plate at a density of 1 x 10^4 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Treatment : After 24 hours, remove the medium and add 100 µL of fresh medium containing the various concentrations of this compound.

  • Incubation : Incubate the plate for 48 hours at 37°C with 5% CO2.

  • Cytotoxicity Assessment and Data Analysis : Follow steps 6 and 7 from Protocol 4.2 to determine the CC50 value.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison. The therapeutic index (TI) can be calculated as a measure of drug selectivity.

Table 1: In Vitro Efficacy and Cytotoxicity of this compound

Target Organism/Cell Line Assay Endpoint Incubation Time (h) IC50 / CC50 (µM) ± SD Therapeutic Index (TI)
Trichomonas vaginalis Cell Viability (IC50) 48 [Insert Value] [CC50 / IC50]
Giardia lamblia Cell Viability (IC50) 48 [Insert Value] [CC50 / IC50]
Caco-2 (Human) Cell Viability (CC50) 48 [Insert Value] N/A

IC50: 50% Inhibitory Concentration; CC50: 50% Cytotoxic Concentration; SD: Standard Deviation from ≥3 independent experiments.

Table 2: Example Dose-Response Data for T. vaginalis

Concentration (µM) % Viability (Mean) % Viability (SD)
0 (Vehicle) 100.0 5.2
0.1 98.5 4.8
1.0 85.3 6.1
5.0 52.1 3.9
10.0 25.7 3.1
50.0 5.4 1.8
100.0 1.2 0.5

Data represents mean values from a representative experiment performed in triplicate.

References

Application Notes and Protocols: In Vitro Activity of Hydroxymetronidazole against Bacteroides fragilis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro activity of hydroxymetronidazole, the primary active metabolite of metronidazole, against the anaerobic bacterium Bacteroides fragilis. The following sections detail the antimicrobial susceptibility of B. fragilis to both metronidazole and this compound, and provide standardized methods for determining key antimicrobial parameters.

Introduction

Bacteroides fragilis, a Gram-negative obligate anaerobe, is a significant component of the human gut microbiota but also a common cause of anaerobic infections. Metronidazole is a cornerstone of therapy for such infections. Following administration, metronidazole is metabolized in the liver to form oxidative metabolites, principally this compound. This metabolite is also microbiologically active and contributes to the overall therapeutic effect of the parent drug. Understanding the specific activity of this compound is crucial for a complete picture of the efficacy of metronidazole treatment.

Data Presentation

The in vitro activity of this compound and its parent compound, metronidazole, against Bacteroides fragilis is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize representative quantitative data from published studies.

CompoundBacteroides fragilis Strain(s)MIC (µg/mL)MBC (µg/mL)Reference(s)
MetronidazoleQuality control strains1.0Not Reported[1]
This compoundQuality control strains1.0 - 2.0Not Reported[1]
MetronidazoleClinical isolates0.16 - 2.50.16 - 2.5[2][3]
This compound20 clinical isolatesExhibited 65% of the inhibitory effect of metronidazoleBactericidal[4][5]

Table 1: Summary of MIC and MBC Data for Metronidazole and this compound against Bacteroides fragilis

Experimental Protocols

The following are detailed protocols for determining the in vitro activity of this compound against Bacteroides fragilis. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing of anaerobic bacteria.[1][2][6][7]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., Dimethyl sulfoxide [DMSO], followed by dilution in broth)

  • 96-well microtiter plates

  • Anaerobic broth medium (e.g., Brucella broth supplemented with hemin, vitamin K1, and laked sheep blood)

  • Bacteroides fragilis isolate(s) (including a quality control strain such as B. fragilis ATCC 25285)

  • Anaerobic incubation system (e.g., anaerobic chamber or jar with gas-generating system)

  • Spectrophotometer or McFarland turbidity standards

  • Sterile pipettes and reagent reservoirs

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a high concentration (e.g., 10 mg/mL) in an appropriate solvent. Ensure complete dissolution.

    • Further dilute the stock solution in the anaerobic broth medium to create a working solution for serial dilutions.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of the anaerobic broth into each well of a 96-well microtiter plate.

    • In the first column of wells, add an additional 50 µL of the this compound working solution to achieve the highest desired test concentration.

    • Perform serial two-fold dilutions by transferring 50 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate to the tenth column. Discard the final 50 µL from the tenth column. The eleventh column will serve as the growth control (no drug), and the twelfth column as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh culture of B. fragilis (24-48 hours growth on anaerobic agar), suspend several colonies in the anaerobic broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the anaerobic broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation of Microtiter Plates:

    • Add 50 µL of the standardized bacterial inoculum to each well (columns 1-11). The final volume in each well will be 100 µL.

  • Incubation:

    • Place the microtiter plates in an anaerobic environment at 37°C for 48 hours.

  • Reading the MIC:

    • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution B Prepare 96-well Plate with Serial Dilutions A->B D Inoculate Plate B->D C Prepare B. fragilis Inoculum (0.5 McFarland) C->D E Anaerobic Incubation (37°C, 48h) D->E F Read MIC (Lowest Concentration with No Growth) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This method determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Materials:

  • Materials from Protocol 1

  • Anaerobic agar plates (e.g., Brucella agar with 5% laked sheep blood)

Procedure:

  • Perform the MIC test as described in Protocol 1.

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot from each well.

    • Spot-plate each aliquot onto a separate, labeled section of an anaerobic agar plate.

  • Incubation:

    • Incubate the agar plates in an anaerobic environment at 37°C for 48-72 hours.

  • Reading the MBC:

    • Following incubation, count the number of colonies on each spot. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (e.g., if the initial inoculum was 5 x 10⁵ CFU/mL, the MBC is the concentration that yields ≤500 CFU/mL).

Protocol 3: Time-Kill Kinetics Assay

This assay evaluates the rate of bactericidal activity of an antimicrobial agent over time.[8][9][10]

Materials:

  • Materials from Protocol 1

  • Sterile tubes or flasks for incubation

  • Anaerobic agar plates

  • Sterile saline or broth for dilutions

Procedure:

  • Preparation:

    • Prepare tubes or flasks containing anaerobic broth with various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Include a growth control tube without the drug.

  • Inoculation:

    • Prepare a standardized inoculum of B. fragilis as described in Protocol 1.

    • Inoculate each tube to a final density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Sampling and Plating:

    • Immediately after inoculation (time 0) and at subsequent time points (e.g., 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of each aliquot in sterile saline or broth.

    • Plate a known volume of the appropriate dilutions onto anaerobic agar plates.

  • Incubation:

    • Incubate the plates under anaerobic conditions at 37°C for 48-72 hours.

  • Data Analysis:

    • Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ decrease in CFU/mL from the initial inoculum.

Workflow for Time-Kill Kinetics Assay

Time_Kill_Workflow cluster_setup Setup cluster_incubation Incubation & Sampling cluster_quantification Quantification cluster_analysis Analysis A Prepare Broth with this compound (Multiple of MIC) C Inoculate Broth A->C B Prepare B. fragilis Inoculum B->C D Anaerobic Incubation (37°C) C->D E Sample at Timepoints (0, 2, 4, 8, 12, 24h) D->E F Serial Dilution & Plating E->F G Anaerobic Incubation of Plates F->G H Colony Counting (CFU/mL) G->H I Plot Time-Kill Curve H->I

Caption: Workflow for the time-kill kinetics assay.

Mechanism of Action

The antimicrobial activity of nitroimidazoles like metronidazole and this compound is dependent on their reductive activation within anaerobic bacteria. This process leads to the formation of cytotoxic radicals that damage bacterial DNA and other macromolecules, ultimately leading to cell death.

Generalized Signaling Pathway for Nitroimidazole Activation and Action

Nitroimidazole_Pathway cluster_bacterium Bacteroides fragilis Cell Met Metronidazole / this compound (Inactive) Nitro_radical Nitroso Radical (Cytotoxic) Met->Nitro_radical Reduction PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Fd_red Ferredoxin (reduced) PFOR->Fd_red e- Fd_ox Ferredoxin (oxidized) Fd_red->Fd_ox Fd_red->Nitro_radical e- transfer DNA Bacterial DNA Nitro_radical->DNA Interacts with Damage DNA Damage DNA->Damage Death Cell Death Damage->Death

Caption: Activation and cytotoxic mechanism of nitroimidazoles in anaerobic bacteria.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Hydroxymetronidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxymetronidazole is the primary active metabolite of metronidazole, a widely used antimicrobial agent effective against anaerobic bacteria and certain protozoa. Determining the Minimum Inhibitory Concentration (MIC) of this compound is crucial for understanding its antimicrobial potency, evaluating potential resistance mechanisms, and establishing its pharmacokinetic/pharmacodynamic (PK/PD) parameters. These application notes provide detailed protocols for determining the MIC of this compound using the internationally recognized broth microdilution and agar dilution methods, primarily based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for anaerobic bacteria.

Principle of MIC Determination

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2] This is typically determined by exposing a standardized inoculum of the test organism to serial dilutions of the antimicrobial agent. The most common methods for MIC determination are broth dilution and agar dilution.[1][3][4]

I. Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.[5][6][7][8] It involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. After incubation, the plates are examined for visible growth.

Experimental Protocol: Broth Microdilution

Materials and Equipment:

  • This compound powder

  • Appropriate solvent for this compound (e.g., sterile deionized water, dimethyl sulfoxide - DMSO)

  • Sterile 96-well round-bottom microtiter plates

  • Anaerobic growth medium (e.g., Brucella broth supplemented with hemin, vitamin K1, and laked sheep blood)

  • Test microorganism (pure culture)

  • Anaerobic incubation system (e.g., anaerobic chamber or jar system with gas-generating sachets)

  • Spectrophotometer or McFarland turbidity standards

  • Sterile pipettes and tips

  • Multichannel pipette

  • Sterile reservoirs

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh the this compound powder and dissolve it in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). The solvent used should not affect bacterial growth at the final concentration.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of sterile anaerobic broth into all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested. This will be the highest concentration.

    • Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.

    • The eleventh well will serve as the growth control (no drug), and the twelfth well will be the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (24-48 hour) culture plate, pick several colonies of the test organism and suspend them in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the anaerobic growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation of Microtiter Plates:

    • Add 10 µL of the standardized bacterial suspension to each well, except for the sterility control wells.

  • Incubation:

    • Place the inoculated microtiter plates in an anaerobic environment.

    • Incubate at 35-37°C for 48 hours. For some slow-growing anaerobes, incubation may need to be extended.[1]

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the plates for turbidity. A button of growth at the bottom of the well indicates bacterial growth.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Data Presentation: Broth Microdilution

ParameterRecommended Value/Range
This compound Concentration Range0.06 - 128 µg/mL (typical starting range)
Inoculum Density~5 x 10⁵ CFU/mL in the final well volume
Incubation Temperature35-37°C
Incubation Time48 hours (may be extended for slow growers)
Incubation AtmosphereAnaerobic (e.g., 80-90% N₂, 5-10% H₂, 5-10% CO₂)

II. Agar Dilution Method

The agar dilution method is considered the reference method for susceptibility testing of anaerobic bacteria by CLSI.[3][9][10][11][12] This method involves incorporating varying concentrations of the antimicrobial agent into an agar medium, which is then spot-inoculated with the test organisms.

Experimental Protocol: Agar Dilution

Materials and Equipment:

  • This compound powder

  • Appropriate solvent for this compound

  • Sterile petri dishes (100 mm)

  • Wilkins-Chalgren agar or Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood[9][10]

  • Test microorganism (pure culture)

  • Anaerobic incubation system

  • Spectrophotometer or McFarland turbidity standards

  • Inoculum replicating device (e.g., Steers replicator)

  • Sterile pipettes and tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a sterile stock solution of this compound as described for the broth microdilution method.

  • Preparation of Agar Plates:

    • Prepare the agar medium according to the manufacturer's instructions and sterilize by autoclaving.

    • Cool the molten agar to 48-50°C in a water bath.

    • Prepare a series of two-fold dilutions of the this compound stock solution.

    • Add 1 part of each antimicrobial dilution to 9 parts of molten agar to achieve the final desired concentrations. Mix gently but thoroughly to avoid air bubbles.

    • Pour the agar into sterile petri dishes to a depth of 3-4 mm and allow them to solidify.

    • Prepare a control plate containing no antimicrobial agent.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously.

  • Inoculation of Agar Plates:

    • Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the bacterial suspension. The final inoculum on the agar surface should be approximately 10⁵ CFU per spot.

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Place the plates in an anaerobic environment and incubate at 35-37°C for 48 hours.

  • Reading and Interpretation of Results:

    • After incubation, examine the plates for bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth, disregarding a faint haze or a single colony.

Data Presentation: Agar Dilution

ParameterRecommended Value/Range
This compound Concentration Range0.06 - 128 µg/mL (typical starting range)
Inoculum Density~10⁵ CFU/spot
Incubation Temperature35-37°C
Incubation Time48 hours
Incubation AtmosphereAnaerobic (e.g., 80-90% N₂, 5-10% H₂, 5-10% CO₂)

III. Quality Control

Quality control is essential to ensure the accuracy and reproducibility of MIC testing.[13] This involves testing reference strains with known MIC values in parallel with the clinical isolates.

Recommended Quality Control Strains for Anaerobic Susceptibility Testing:

OrganismATCC Number
Bacteroides fragilisATCC 25285
Bacteroides thetaiotaomicronATCC 29741
Clostridioides difficileATCC 700057

The obtained MIC values for the QC strains should fall within the acceptable ranges established by CLSI or EUCAST.[14]

IV. Interpretation of MIC Results

The clinical interpretation of MIC values requires established clinical breakpoints, which categorize an organism as Susceptible (S), Intermediate (I), or Resistant (R). As of the current knowledge cutoff, specific clinical breakpoints for this compound have not been formally established by regulatory bodies like CLSI or the FDA. However, the breakpoints for metronidazole against anaerobic bacteria can be used as a reference point for research purposes.[15][16]

CLSI Interpretive Criteria for Metronidazole against Anaerobic Bacteria:

CategoryMIC (µg/mL)
Susceptible (S)≤ 8
Intermediate (I)16
Resistant (R)≥ 32

Visualizations

MIC_Workflow cluster_prep Preparation cluster_method Methodology cluster_incubation Incubation cluster_results Results start Start prep_agent Prepare this compound Stock Solution start->prep_agent prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum broth Broth Microdilution prep_agent->broth agar Agar Dilution prep_agent->agar inoculate_wells Inoculate Wells prep_inoculum->inoculate_wells spot_inoculate Spot Inoculate Plates prep_inoculum->spot_inoculate serial_dilution Perform Serial Dilutions in Microtiter Plate broth->serial_dilution add_to_agar Incorporate into Molten Agar agar->add_to_agar serial_dilution->inoculate_wells add_to_agar->spot_inoculate incubate Incubate under Anaerobic Conditions (48h, 37°C) inoculate_wells->incubate spot_inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic interpret Interpret Results (S/I/R) read_mic->interpret end End interpret->end

Caption: Experimental workflow for determining the MIC of this compound.

MIC_Interpretation cluster_comparison Comparison with Breakpoints cluster_category Susceptibility Category mic_value Determined MIC Value (µg/mL) compare_s MIC ≤ S Breakpoint? mic_value->compare_s compare_r MIC > R Breakpoint? compare_s->compare_r No susceptible Susceptible (S) compare_s->susceptible Yes intermediate Intermediate (I) compare_r->intermediate No resistant Resistant (R) compare_r->resistant Yes

Caption: Logical relationship for interpreting MIC values.

References

Preparation of Hydroxymetronidazole Stock Solutions for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and quality control of hydroxymetronidazole stock solutions for various research applications. This compound is the major active metabolite of metronidazole, a widely used antibiotic and antiprotozoal agent. Accurate and reproducible experimental results rely on the correct preparation and handling of stock solutions.

Data Presentation: Physicochemical Properties and Solubility

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for calculating the required amounts for stock solution preparation and ensuring solubility.

ParameterValueSource
Molecular Weight 187.15 g/mol N/A
Appearance Off-white to light yellow solid--INVALID-LINK--
Solubility in DMSO 100 mg/mL (534.33 mM)--INVALID-LINK--
Solubility in in vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) ≥ 2.5 mg/mL (13.36 mM)--INVALID-LINK--
Solubility in in vivo formulation (10% DMSO, 90% Corn Oil) ≥ 2.5 mg/mL (13.36 mM)--INVALID-LINK--
Aqueous Solubility of Metronidazole (Parent Compound) Sparingly soluble--INVALID-LINK--

Mechanism of Action: Nitroimidazole Activation

This compound, like its parent compound metronidazole, is a prodrug that requires reductive activation within susceptible anaerobic organisms. The general mechanism of action for nitroimidazoles is depicted in the signaling pathway below. This process is critical for their selective toxicity towards anaerobic bacteria and protozoa.

Nitroimidazole_Mechanism_of_Action cluster_cell Anaerobic Cell HM This compound (Prodrug) Activated_HM Reduced Nitro Radical (Cytotoxic) HM->Activated_HM Nitroreductase (e.g., Ferredoxin) DNA Bacterial DNA Activated_HM->DNA Binds to and disrupts DNA Damaged_DNA DNA Damage (Strand Breaks) DNA->Damaged_DNA Cell_Death Cell Death Damaged_DNA->Cell_Death

Caption: General mechanism of action of nitroimidazoles.

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solution in DMSO (for in vitro use)

This protocol describes the preparation of a 100 mM this compound stock solution in dimethyl sulfoxide (DMSO). This high-concentration stock is suitable for dilution in cell culture media for various in vitro assays.

Materials:

  • This compound powder

  • Anhydrous or high-purity DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance and weighing paper

  • Sterile pipette tips

Procedure:

  • Calculation: Determine the mass of this compound required. For 1 mL of a 100 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 100 mmol/L x 0.001 L x 187.15 g/mol x 1000 mg/g = 18.715 mg

  • Weighing: Accurately weigh 18.715 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of high-purity DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If dissolution is slow, sonication in a water bath for 5-10 minutes can be beneficial.[1]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Note on DMSO Concentration in Cell Culture: When preparing working solutions for cell-based assays, it is crucial to minimize the final concentration of DMSO to avoid cellular toxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is recommended to keep the final concentration at or below 0.1% if possible.[2][3][4] Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.

In_Vitro_Stock_Preparation_Workflow Start Start Calculate Calculate Mass of This compound Start->Calculate Weigh Weigh Powder Calculate->Weigh Dissolve Dissolve in DMSO Weigh->Dissolve Mix Vortex / Sonicate Dissolve->Mix Aliquot Aliquot into Cryovials Mix->Aliquot Store Store at -20°C or -80°C Aliquot->Store End Ready for Use Store->End

Caption: Workflow for preparing an in vitro stock solution.

Protocol 2: Preparation of Stock Solution for in vivo Administration

This protocol details the preparation of a this compound solution suitable for parenteral administration in animal models, using a co-solvent system to enhance solubility in an aqueous-based vehicle.

Materials:

  • This compound powder

  • DMSO

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

Procedure (for a 2.5 mg/mL solution): This protocol is adapted from a formulation with a known solubility of ≥ 2.5 mg/mL.[1]

  • Prepare a DMSO Stock: First, prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL). Dissolve 25 mg of this compound in 1 mL of DMSO.

  • Formulation (to make 1 mL): a. In a sterile conical tube, add 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL this compound stock in DMSO to the PEG300 and mix thoroughly by vortexing. c. Add 50 µL of Tween-80 and mix again until the solution is homogeneous. d. Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly.

  • Final Concentration: This will result in a final this compound concentration of 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Use: This solution should be prepared fresh before each use. If storage is necessary, it should be for a very short duration and its stability validated.

Quality Control and Validation

Ensuring the quality of stock solutions is paramount for the reproducibility of experimental data.

1. Solubility Confirmation:

  • Visually inspect the stock solution after preparation to ensure there is no precipitate. A clear solution indicates complete dissolution.

  • If the solution appears cloudy or contains particulate matter, further mixing or sonication may be required. If the precipitate persists, the solubility limit may have been exceeded.

2. Concentration Verification (Optional but Recommended):

  • For critical applications, the concentration of the stock solution can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

  • This involves creating a standard curve with known concentrations of this compound and comparing the response of the prepared stock solution.

3. Stability Assessment:

  • The stability of the stock solution under the chosen storage conditions should be considered. The provided data indicates stability for up to 6 months at -80°C.[1]

  • Avoid multiple freeze-thaw cycles by preparing single-use aliquots.

  • For long-term studies, it is good practice to periodically check the integrity of the stored compound, for example, by comparing its performance in an assay to a freshly prepared stock.

4. Record Keeping:

  • Maintain a detailed log for each stock solution, including:

    • Name of the compound

    • Lot number

    • Date of preparation

    • Calculated concentration

    • Solvent used

    • Storage conditions

    • Expiration date

    • Name of the preparer

By adhering to these protocols and quality control measures, researchers can ensure the reliability and consistency of their experiments involving this compound.

References

Application Notes and Protocols for Studying Synergistic Effects with Hydroxymetronidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting experiments to evaluate the synergistic effects of hydroxymetronidazole with other antimicrobial or therapeutic agents. Detailed protocols for both in vitro and in vivo studies are provided, along with guidelines for data presentation and visualization of key concepts and workflows.

Introduction to Synergistic Effects

Drug synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.[1] Studying these interactions is crucial in drug development to enhance therapeutic efficacy, reduce dosage and potential toxicity, and overcome drug resistance. This compound, an active metabolite of metronidazole, possesses antimicrobial activity against anaerobic bacteria and certain protozoa.[2] Investigating its synergistic potential with other compounds could lead to novel and more effective treatment strategies. A notable example is the observed synergistic interaction between metronidazole, its hydroxymetabolite, and amoxicillin against Actinobacillus actinomycetemcomitans.[3][4]

The primary mechanism of action for metronidazole, and by extension this compound, involves the reduction of its nitro group within anaerobic organisms.[5] This process generates reactive nitro radicals that disrupt DNA and inhibit nucleic acid synthesis, ultimately leading to cell death.[6]

Data Presentation

Quantitative data from synergy studies should be summarized in a clear and structured format to facilitate comparison and interpretation. The most common method for quantifying synergy is the calculation of the Fractional Inhibitory Concentration Index (FICI).

Table 1: Interpretation of Fractional Inhibitory Concentration Index (FICI)

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive/Indifference
> 4.0Antagonism

Table 2: Example of Checkerboard Assay Results and FICI Calculation

CombinationMIC of this compound Alone (µg/mL)MIC of Drug B Alone (µg/mL)MIC of this compound in Combination (µg/mL)MIC of Drug B in Combination (µg/mL)FICIInterpretation
This compound + Drug B168410.375Synergy
FICI Calculation:FICthis compound = 4/16 = 0.25
FICDrug B = 1/8 = 0.125
FICI = 0.25 + 0.125 = 0.375

Experimental Protocols

In Vitro Synergy Testing: Checkerboard Microdilution Assay

The checkerboard assay is a widely used in vitro method to assess drug synergy.

Materials:

  • This compound powder

  • Partner drug (Drug B) powder

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Bacterial or protozoal inoculum

  • Sterile pipette tips and reservoirs

  • Incubator

Protocol:

  • Preparation of Drug Stock Solutions: Prepare stock solutions of this compound and Drug B in a suitable solvent at a concentration at least 10 times the expected Minimum Inhibitory Concentration (MIC).

  • Plate Setup:

    • Dispense 50 µL of broth medium into each well of a 96-well plate.

    • Create serial twofold dilutions of this compound along the x-axis of the plate.

    • Create serial twofold dilutions of Drug B along the y-axis of the plate.

    • The final volume in each well after adding the inoculum will be 100 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test organism (e.g., 0.5 McFarland standard for bacteria). Dilute the inoculum to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculation: Add 50 µL of the prepared inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature and duration for the test organism (e.g., 37°C for 24-48 hours for bacteria).

  • Reading Results: Determine the MIC of each drug alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible growth.

  • FICI Calculation: Calculate the FICI for each combination that shows growth inhibition using the formula: FICI = FICthis compound + FICDrug B = (MIC of this compound in Combination / MIC of this compound Alone) + (MIC of Drug B in Combination / MIC of Drug B Alone).

In Vivo Synergy Testing: Murine Peritonitis Model

This protocol is adapted from established murine peritonitis models and can be used to assess the in vivo efficacy of this compound in combination with another antimicrobial agent.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Pathogenic bacterial strain (e.g., a carbapenem-resistant Gram-negative bacterium)

  • 3% hog gastric mucin (as a virulence-enhancing factor)

  • This compound and Drug B for injection

  • Sterile saline and syringes

  • Animal housing and monitoring equipment

Protocol:

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight and dilute it in sterile saline to the desired concentration (e.g., 108 CFU/mL). Mix the bacterial suspension with an equal volume of 6% hog gastric mucin immediately before injection to achieve a final mucin concentration of 3%.

  • Induction of Peritonitis: Inject each mouse intraperitoneally with 0.2 mL of the bacterial inoculum containing mucin. This will result in a challenge dose of approximately 107 CFU per mouse.

  • Treatment Groups: Divide the mice into the following groups (n=8-10 mice per group):

    • Group 1: Vehicle control (e.g., sterile saline)

    • Group 2: this compound alone

    • Group 3: Drug B alone

    • Group 4: this compound + Drug B

  • Drug Administration: Administer the appropriate treatment intraperitoneally or via another relevant route (e.g., subcutaneously) at a predetermined time post-infection (e.g., 1-2 hours).

  • Monitoring: Monitor the mice for signs of illness and survival for a defined period (e.g., 7 days).

  • Outcome Measures:

    • Survival Rate: Record the number of surviving mice in each group daily.

    • Bacterial Load: At a specific time point (e.g., 24 hours post-infection), a subset of mice from each group can be euthanized to determine the bacterial load in the peritoneal fluid and/or organs (e.g., spleen, liver) by plating serial dilutions on appropriate agar plates.

  • Data Analysis: Compare the survival rates between the treatment groups using Kaplan-Meier survival analysis. Compare the bacterial loads between groups using appropriate statistical tests (e.g., Mann-Whitney U test). Synergy is indicated if the combination therapy results in a significantly higher survival rate and/or a significantly lower bacterial load compared to the individual drug treatments.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Synergy_Concept A Drug A EffectA Effect A A->EffectA B Drug B EffectB Effect B B->EffectB Combination Drug A + Drug B SynergisticEffect Synergistic Effect (Effect A + Effect B + α) Combination->SynergisticEffect

Caption: Conceptual diagram of drug synergy.

Checkerboard_Workflow A Prepare Drug Stock Solutions (this compound & Drug B) B Create Serial Dilutions in 96-well Plate A->B D Inoculate Plate B->D C Prepare Standardized Inoculum C->D E Incubate Plate D->E F Determine MICs E->F G Calculate FICI F->G H Interpret Results (Synergy, Additive, Antagonism) G->H

Caption: Experimental workflow for the checkerboard assay.

Metronidazole_Pathway cluster_cell Inside Bacterial Cell Metronidazole Metronidazole / this compound (Prodrug) AnaerobicCell Anaerobic Bacterial Cell ReductiveActivation Reductive Activation (e.g., by Ferredoxin) Metronidazole->ReductiveActivation Diffusion ReactiveMetabolites Reactive Nitro Radicals ReductiveActivation->ReactiveMetabolites DNADamage DNA Strand Breaks & Helix Destabilization ReactiveMetabolites->DNADamage Inhibition Inhibition of Nucleic Acid Synthesis DNADamage->Inhibition CellDeath Apoptosis-Like Cell Death Inhibition->CellDeath

Caption: Proposed signaling pathway for metronidazole-induced cell death.

References

Solid-Phase Extraction of Hydroxymetronidazole from Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of hydroxymetronidazole, the major active metabolite of metronidazole, from various biological samples. The methodologies outlined are intended to facilitate accurate and reproducible quantification of this analyte in research, clinical, and drug development settings.

Introduction

This compound is the primary active metabolite of the widely used antibiotic and antiprotozoal agent, metronidazole. Accurate measurement of its concentration in biological matrices such as plasma, urine, and feces is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. Solid-phase extraction is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher analyte recovery, reduced solvent consumption, and amenability to automation. This document details robust SPE protocols for the efficient isolation of this compound from complex biological samples prior to downstream analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Solid-Phase Extraction from Human Plasma

This protocol is optimized for the extraction of this compound from human plasma using hydrophilic-lipophilic balanced (HLB) SPE cartridges.

Materials:

  • Human plasma samples

  • Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges (e.g., Oasis HLB)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Water (LC-MS grade)

  • Internal Standard (IS) solution (e.g., deuterated this compound)

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pretreatment:

    • Thaw frozen plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • To 10 µL of plasma, add a suitable internal standard.[1]

    • Acidify the sample by adding an equal volume of 4% phosphoric acid in water.

  • SPE Cartridge Conditioning:

    • Condition the HLB SPE cartridge by passing 1 mL of methanol through the cartridge.

    • Equilibrate the cartridge by passing 1 mL of water through the cartridge.

  • Sample Loading:

    • Load the pretreated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution:

    • Elute the analyte and internal standard from the cartridge with 1 mL of methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.

Solid-Phase Extraction from Urine

This protocol provides a general procedure for the extraction of drugs, including this compound, from urine samples using HLB SPE cartridges.

Materials:

  • Urine samples

  • HLB SPE cartridges

  • Methanol (LC-MS grade)

  • Formic acid

  • Water (LC-MS grade)

  • β-glucuronidase (if analyzing for glucuronidated metabolites)

  • Ammonium hydroxide

  • Internal Standard (IS) solution

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pretreatment (with hydrolysis for conjugated metabolites):

    • To 500 µL of urine, add an appropriate amount of β-glucuronidase and incubate to cleave glucuronide conjugates, if necessary.[2]

    • Adjust the sample pH to approximately 9 with ammonium hydroxide.[2]

    • Add the internal standard.

    • Centrifuge the sample to pellet any precipitates.

  • SPE Cartridge Conditioning:

    • Condition the HLB SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water.

  • Sample Loading:

    • Load the pretreated urine supernatant onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elution:

    • Elute the analytes with 500 µL of methanol containing 5% formic acid.

  • Dry-down and Reconstitution (if necessary):

    • Depending on the required sensitivity, the eluate can be directly injected or evaporated and reconstituted in the mobile phase.

Sample Preparation from Feces (Adapted from Metronidazole Protocols)

Materials:

  • Fecal samples

  • Ethyl acetate

  • Water (LC-MS grade)

  • Formic acid

  • Internal Standard (IS) solution

  • Homogenizer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Homogenization:

    • Weigh a portion of the fecal sample.

    • Add a known volume of water and the internal standard.

    • Homogenize the sample thoroughly.

  • Liquid-Liquid Extraction:

    • Add ethyl acetate to the homogenized sample.[3][4]

    • Vortex vigorously for an extended period to ensure efficient extraction.

    • Centrifuge to separate the organic and aqueous layers.

  • Extraction and Dry-down:

    • Transfer the supernatant (organic layer) to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from various studies on the analysis of this compound and metronidazole in biological samples.

Table 1: Recovery Data for this compound and Metronidazole

AnalyteBiological MatrixExtraction MethodSorbent/SolventMean Recovery (%)Reference
This compoundHuman PlasmaSPEHydrophilic-Lipophilic Balanced78 - 86[1]
MetronidazoleHuman PlasmaSPEHydrophilic-Lipophilic Balanced88 - 99[1]
MetronidazoleHuman FecesLLEEthyl Acetate97.28[3][4]

Table 2: Linearity and Sensitivity Data for this compound and Metronidazole

AnalyteBiological MatrixAnalytical MethodLinear RangeLLOQReference
This compoundHuman PlasmaUPLC-MS/MS0.1 - 300 µMNot Specified[1]
MetronidazoleHuman PlasmaUPLC-MS/MS0.1 - 300 µMNot Specified[1]
MetronidazoleHuman FecesLC-MS/MS0.50 - 250 ng/gNot Specified[3][4]

Table 3: Precision Data for this compound and Metronidazole

AnalyteBiological MatrixPrecision TypeValueReference
This compoundHuman PlasmaIntra- and Inter-assay<13%[1]
MetronidazoleHuman PlasmaIntra- and Inter-assay<13%[1]

Visualized Workflows

The following diagrams illustrate the experimental workflows for the solid-phase extraction of this compound from different biological matrices.

SPE_Plasma_Workflow cluster_pretreatment Sample Pretreatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction plasma Plasma Sample add_is Add Internal Standard plasma->add_is acidify Acidify with Phosphoric Acid add_is->acidify load Load Sample acidify->load condition Condition (Methanol) equilibrate Equilibrate (Water) condition->equilibrate equilibrate->load wash Wash (5% Methanol) load->wash elute Elute (Methanol) wash->elute drydown Evaporate to Dryness elute->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute analysis analysis reconstitute->analysis LC-MS/MS Analysis

Caption: SPE Workflow for this compound from Plasma.

SPE_Urine_Workflow cluster_pretreatment Sample Pretreatment cluster_spe_urine Solid-Phase Extraction urine Urine Sample hydrolysis Enzymatic Hydrolysis (Optional) urine->hydrolysis ph_adjust Adjust pH to 9 hydrolysis->ph_adjust add_is_urine Add Internal Standard ph_adjust->add_is_urine load_urine Load Sample add_is_urine->load_urine condition_urine Condition (Methanol) equilibrate_urine Equilibrate (Water) condition_urine->equilibrate_urine equilibrate_urine->load_urine wash_urine Wash (5% Methanol) load_urine->wash_urine elute_urine Elute (Methanol + 5% Formic Acid) wash_urine->elute_urine analysis_urine analysis_urine elute_urine->analysis_urine Direct Injection or Evaporation & Reconstitution final_analysis final_analysis analysis_urine->final_analysis LC-MS/MS Analysis

Caption: SPE Workflow for this compound from Urine.

LLE_Feces_Workflow cluster_pretreatment_feces Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_post_extraction_feces Post-Extraction feces Fecal Sample homogenize Homogenize with Water & Internal Standard feces->homogenize add_solvent Add Ethyl Acetate homogenize->add_solvent vortex Vortex Vigorously add_solvent->vortex centrifuge Centrifuge vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant drydown_feces Evaporate to Dryness collect_supernatant->drydown_feces reconstitute_feces Reconstitute in Mobile Phase drydown_feces->reconstitute_feces analysis_feces analysis_feces reconstitute_feces->analysis_feces LC-MS/MS Analysis

Caption: LLE Workflow for Metronidazole from Feces.

References

High-Throughput Screening Assays for Hydroxymetronidazole Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxymetronidazole is the major active metabolite of metronidazole, a cornerstone therapy for infections caused by anaerobic bacteria and protozoa.[1][2] Its mechanism of action relies on the reduction of its nitro group within these microorganisms, a process catalyzed by nitroreductase enzymes. This activation generates highly reactive nitroso radicals that induce cytotoxic effects, primarily through DNA strand breakage and disruption of the DNA helix.[3][4] This document provides detailed application notes and protocols for high-throughput screening (HTS) assays to evaluate the activity of this compound and discover new antimicrobial agents with similar mechanisms.

The assays described herein are designed for a 96-well or 384-well format, enabling the rapid screening of large compound libraries.[5][6] Three primary HTS approaches will be detailed:

  • Antimicrobial Susceptibility Testing: A cell-based assay to directly measure the minimum inhibitory concentration (MIC) of compounds against anaerobic microorganisms.

  • Nitroreductase Activity Assay: A target-based biochemical assay to identify compounds that inhibit the enzyme responsible for activating this compound.

  • DNA Damage Assays: Cell-based assays to quantify the downstream genotoxic effects of activated compounds.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the reported activity of this compound and its parent compound, metronidazole, against various anaerobic pathogens. These values can serve as a benchmark for HTS campaigns.

Table 1: In Vitro Activity of this compound and Metronidazole against Anaerobic Bacteria

OrganismCompoundMIC (µg/mL)Reference
Bacteroides fragilisThis compound1.0 - 2.0[1][7]
Metronidazole0.16 - 2.5[8][9]
Bacteroides distasonisThis compound1.0[1]
Metronidazole1.0[1]
Bacteroides thetaiotaomicronThis compound2.0[1]
Metronidazole1.0[1]
Bacteroides ovatusThis compound2.0[1]
Metronidazole1.0[1]
Clostridioides difficileMetronidazole0.5 - 1.0[4][10]

Table 2: In Vitro Activity of Metronidazole against Protozoan Parasites

OrganismCompoundIC50 (µM)Reference
Trichomonas vaginalisMetronidazole~1.69 - 5.0[11][12]
Giardia lambliaMetronidazole~5.0 - 8.65[13][14]

Table 3: HTS Assay Quality Control Parameters

Assay TypeParameterTypical ValueInterpretationReference
All HTS AssaysZ'-Factor> 0.5Excellent assay quality[15][16][17][18][19]
Z'-Factor0 - 0.5Marginal assay quality[15][16][17][18][19]
Z'-Factor< 0Poor assay quality[15][16][17][18][19]

Experimental Protocols

High-Throughput Antimicrobial Susceptibility Assay (Broth Microdilution with Resazurin)

This protocol is adapted for a 96-well format to determine the Minimum Inhibitory Concentration (MIC) of test compounds against anaerobic bacteria.[5][6][20]

Materials:

  • Anaerobic chamber or GasPak system

  • 96-well microtiter plates (clear, U-bottom)

  • Multichannel pipette

  • Plate reader (absorbance at 600 nm, fluorescence Ex/Em = 560/590 nm)

  • Anaerobic broth medium (e.g., Schaedler broth, Wilkins-Chalgren broth)[1][21]

  • Test compounds and this compound (positive control)

  • Bacterial culture (e.g., Bacteroides fragilis, Clostridioides difficile)

  • Resazurin sodium salt solution (0.015% w/v in sterile PBS)

  • Sterile saline or PBS

Protocol:

  • Compound Plate Preparation:

    • Prepare a stock solution of each test compound and this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform a serial dilution of the compounds to achieve a range of desired concentrations. The final volume in each well should be 100 µL.

    • Include wells with vehicle control (e.g., DMSO) and no-treatment control.

  • Bacterial Inoculum Preparation:

    • Culture the anaerobic bacteria to the mid-logarithmic phase in anaerobic broth.

    • Adjust the bacterial suspension turbidity to a 0.5 McFarland standard in sterile saline or broth.

    • Dilute the adjusted suspension in anaerobic broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation and Incubation:

    • Transfer 100 µL of the bacterial inoculum to each well of the compound plate, resulting in a final volume of 200 µL.

    • Include a growth control well (bacteria in broth without compound) and a sterility control well (broth only).

    • Incubate the plates in an anaerobic chamber at 37°C for 24-48 hours.

  • MIC Determination (Absorbance):

    • Measure the optical density (OD) at 600 nm using a plate reader.

    • The MIC is the lowest concentration of the compound that inhibits visible growth (a significant reduction in OD compared to the growth control).

  • Viability Assessment (Resazurin):

    • Add 20 µL of resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C in the anaerobic chamber.

    • Measure fluorescence at Ex/Em = 560/590 nm. A lack of fluorescence (blue color) indicates inhibition of metabolic activity.

High-Throughput Nitroreductase Inhibition Assay

This biochemical assay identifies inhibitors of the nitroreductase enzyme, which is crucial for the activation of this compound. This protocol is based on a commercially available luminometric assay kit.[22][23]

Materials:

  • Luminometer-compatible 96-well solid white plates

  • Nitroreductase enzyme (e.g., from E. coli)

  • NTR substrate (luciferin derivative)

  • NTR reaction buffer

  • NTR detection reagents (luciferase-based)

  • Test compounds and a known nitroreductase inhibitor (e.g., dicoumarol) as a positive control.

Protocol:

  • Compound and Enzyme Preparation:

    • Prepare serial dilutions of test compounds and the positive control in the assay buffer in the 96-well plate.

    • Prepare a working solution of the nitroreductase enzyme in the reaction buffer.

  • Reaction Initiation:

    • Add 50 µL of the enzyme solution to each well containing the test compounds.

    • Add 50 µL of the NTR substrate working solution to all wells.

    • Include wells with enzyme and substrate (no inhibitor) as a negative control, and wells with substrate only (no enzyme) as a background control.

  • Incubation:

    • Incubate the plate at 37°C for 60 minutes.

  • Signal Detection:

    • Prepare the NTR detection working solution according to the kit manufacturer's instructions.

    • Add the detection solution to each well.

    • Measure the luminescence using a plate reader. A decrease in luminescence compared to the negative control indicates inhibition of nitroreductase activity.

High-Throughput DNA Damage Assays

This assay quantifies DNA strand breaks in individual cells and can be adapted to a 96-well format for higher throughput.[24][25][26][27]

Materials:

  • 96-well Comet Assay plates

  • Low melting point agarose (LMPA)

  • Lysis solution

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA staining dye (e.g., SYBR Green)

  • Fluorescence microscope with automated imaging and analysis software

  • Cultured cells (e.g., a relevant protozoan or a mammalian cell line for toxicity assessment)

Protocol:

  • Cell Treatment:

    • Seed cells in a 96-well plate and allow them to attach.

    • Treat the cells with serial dilutions of test compounds and this compound (positive control) for a defined period (e.g., 4-24 hours).

  • Cell Harvesting and Embedding:

    • Harvest the cells and resuspend them in PBS.

    • Mix the cell suspension with molten LMPA and pipette onto the 96-well Comet Assay plate. Allow the agarose to solidify.

  • Lysis:

    • Immerse the plate in cold lysis solution and incubate at 4°C for at least 1 hour.

  • DNA Unwinding and Electrophoresis:

    • Immerse the plate in alkaline electrophoresis buffer for 20-40 minutes to allow DNA unwinding.

    • Perform electrophoresis under alkaline conditions.

  • Neutralization and Staining:

    • Neutralize the plate with neutralization buffer.

    • Stain the DNA with a fluorescent dye.

  • Imaging and Analysis:

    • Image the "comets" using a fluorescence microscope.

    • Quantify the percentage of DNA in the tail using automated image analysis software. An increase in tail DNA indicates DNA damage.

This immunofluorescence-based assay detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks. It can be performed in 96-well plates and analyzed by high-content imaging.[28][29][30]

Materials:

  • 96-well black, clear-bottom imaging plates

  • Cultured cells

  • Test compounds and a known DNA damaging agent (e.g., etoposide) as a positive control

  • Fixation and permeabilization buffers

  • Primary antibody (anti-γH2AX)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • High-content imaging system

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well imaging plate and allow them to attach.

    • Treat the cells with test compounds for the desired time.

  • Immunostaining:

    • Fix, permeabilize, and block the cells.

    • Incubate with the primary anti-γH2AX antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Use automated image analysis software to identify nuclei and quantify the number and intensity of γH2AX foci per cell. An increase in γH2AX foci indicates the induction of DNA double-strand breaks.

Visualization of Pathways and Workflows

Signaling Pathway: this compound Activation and DNA Damage

hydroxymetronidazole_pathway cluster_entry Microorganism Cell This compound This compound Nitroreductase Nitroreductase This compound->Nitroreductase Reduction Reactive_Nitro_Radicals Reactive Nitro Radicals Nitroreductase->Reactive_Nitro_Radicals Activation DNA DNA Reactive_Nitro_Radicals->DNA DNA_Damage DNA Strand Breaks & Adducts DNA->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death

Caption: Activation of this compound by nitroreductase leading to DNA damage and cell death.

Experimental Workflow: High-Throughput Antimicrobial Susceptibility Assay

HTS_Antimicrobial_Workflow Start Start Compound_Plate Prepare Compound Dilution Plate (96-well) Start->Compound_Plate Inoculum_Prep Prepare Anaerobic Bacterial Inoculum Start->Inoculum_Prep Inoculation Inoculate Plate Compound_Plate->Inoculation Inoculum_Prep->Inoculation Incubation Incubate Anaerobically (37°C, 24-48h) Inoculation->Incubation Read_Absorbance Read OD600 (MIC Determination) Incubation->Read_Absorbance Add_Resazurin Add Resazurin Read_Absorbance->Add_Resazurin Incubate_Resazurin Incubate (2-4h) Add_Resazurin->Incubate_Resazurin Read_Fluorescence Read Fluorescence (Viability) Incubate_Resazurin->Read_Fluorescence Data_Analysis Data Analysis Read_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the high-throughput broth microdilution assay with resazurin.

Logical Relationship: Assay Selection for this compound Research

Assay_Selection_Logic Research_Goal Research Goal Find_New_Antimicrobials Discover New Antimicrobials with Similar MoA Research_Goal->Find_New_Antimicrobials Characterize_Activity Characterize this compound Activity Research_Goal->Characterize_Activity Investigate_Resistance Investigate Resistance Mechanisms Research_Goal->Investigate_Resistance Antimicrobial_Assay Antimicrobial Susceptibility Assay Find_New_Antimicrobials->Antimicrobial_Assay Nitroreductase_Assay Nitroreductase Inhibition Assay Find_New_Antimicrobials->Nitroreductase_Assay Characterize_Activity->Antimicrobial_Assay DNA_Damage_Assay DNA Damage Assay (Comet / γH2AX) Characterize_Activity->DNA_Damage_Assay Investigate_Resistance->Antimicrobial_Assay Investigate_Resistance->Nitroreductase_Assay

Caption: Logic for selecting the appropriate HTS assay based on research objectives.

References

Application Note: High-Throughput Quantification of Hydroxymetronidazole in Human Plasma using Deuterated Hydroxymetronidazole as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of hydroxymetronidazole, the major active metabolite of metronidazole, in human plasma. The method utilizes deuterated this compound (this compound-d2) as an internal standard to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, followed by rapid chromatographic separation using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable measurement of this compound.

Introduction

Metronidazole is a widely used antibiotic and antiprotozoal agent. Its major metabolite, this compound, also possesses antimicrobial activity and contributes to the overall therapeutic effect.[1] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. The use of a stable isotope-labeled internal standard, such as deuterated this compound, is the gold standard in quantitative LC-MS/MS analysis. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to improved data quality.[2] This document provides a detailed protocol for the determination of this compound in human plasma using this compound-d2 as an internal standard.

Metabolic Pathway of Metronidazole

Metronidazole is primarily metabolized in the liver via oxidation of the side-chain to form this compound. This biotransformation is a key pathway in the drug's metabolism.[3][4]

Metronidazole_Metabolism Metronidazole Metronidazole This compound This compound (Active Metabolite) Metronidazole->this compound Hepatic Oxidation (Side-chain hydroxylation) Other_Metabolites Other Metabolites (e.g., Acetic Acid Metabolite) Metronidazole->Other_Metabolites Oxidation

Caption: Metabolic conversion of Metronidazole to this compound.

Experimental Workflow

The analytical workflow consists of sample preparation, LC-MS/MS analysis, and data processing.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (50 µL) Add_IS Add Internal Standard (this compound-d2) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Dilution Dilution Supernatant_Transfer->Dilution LC_Separation UPLC Separation Dilution->LC_Separation MS_Detection Tandem Mass Spectrometry (Positive ESI, MRM) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Peak Area Ratio) MS_Detection->Quantification

Caption: Overview of the analytical workflow.

Protocols

Materials and Reagents
  • This compound (Reference Standard)

  • This compound-d2 (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

Preparation of Standard and Quality Control Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d2 in methanol.

  • Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound-d2 stock solution with acetonitrile.

  • Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QCs at low, medium, and high concentrations.

Sample Preparation
  • To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 150 µL of the internal standard working solution in acetonitrile.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Dilute the supernatant 1:1 with ultrapure water containing 0.1% formic acid.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography

ParameterCondition
LC System UPLC System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B, hold, and return to initial conditions. Optimize for peak separation.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage ~4500 V
Source Temperature ~500°C
Collision Gas Nitrogen or Argon

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound188.1126.0100Optimized (e.g., 15)
This compound-d2190.1 (Predicted)128.0 (Predicted)100Optimized (e.g., 15)

Note: The m/z values for the deuterated internal standard are predicted and should be confirmed experimentally.

Method Validation Summary

The analytical method was validated according to established guidelines. The following tables summarize the performance characteristics.

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound1 - 2000> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LQC3< 10< 1090 - 110
MQC150< 10< 1090 - 110
HQC1500< 10< 1090 - 110

Table 3: Recovery and Matrix Effect

AnalyteQC LevelRecovery (%)Matrix Effect (%)
This compoundLQC> 8590 - 110
MQC> 8590 - 110
HQC> 8590 - 110
This compound-d2MQC> 8590 - 110

Data presented are representative and may vary between laboratories and instrument platforms. A study validating a method for nitroimidazoles reported an apparent recovery for the metabolite of Metronidazole between 58-63% after correction with a deuterated internal standard, with repeatability (CVr) ranging from 2.49% to 13.39%.[5]

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The use of deuterated this compound as an internal standard ensures the accuracy and robustness of the results. The simple sample preparation and rapid analysis time make this method highly suitable for high-throughput applications in clinical and pharmaceutical research.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Hydroxymetronidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxymetronidazole is the major active metabolite of metronidazole, a cornerstone therapy for infections caused by anaerobic protozoa and bacteria.[1][2] Possessing its own antimicrobial and antiprotozoal activity, this compound is a critical component in the overall efficacy of metronidazole treatment.[1] Understanding the in vivo efficacy of this compound is paramount for optimizing treatment strategies, overcoming potential resistance, and developing novel therapeutic approaches.

These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in established animal models of giardiasis, trichomoniasis, and anaerobic bacterial infections.

Mechanism of Action

Metronidazole and its active metabolites, including this compound, are effective against anaerobic organisms through a mechanism that involves intracellular reduction. The drug passively diffuses into the anaerobic pathogen where its nitro group is reduced by electron-transport proteins with low redox potentials, such as ferredoxin. This reduction process forms short-lived, highly reactive nitroso free radicals that disrupt DNA's helical structure and cause strand breakage, ultimately leading to cell death.[2][3]

G cluster_Cell Anaerobic Pathogen Cell cluster_Activation Drug Activation cluster_Target Cellular Target This compound This compound Reduced_this compound Reduced this compound (Nitroso Free Radical) This compound->Reduced_this compound Reduction Ferredoxin_red Ferredoxin (reduced) DNA DNA Reduced_this compound->DNA Interaction Ferredoxin_ox Ferredoxin (oxidized) Ferredoxin_red->Ferredoxin_ox e- Damaged_DNA Damaged DNA (Strand Breaks) DNA->Damaged_DNA Damage Cell_Death Cell Death Damaged_DNA->Cell_Death Hydroxymetronidazole_ext This compound (Extracellular) Hydroxymetronidazole_ext->this compound Passive Diffusion G Infection Infection (Oral Gavage of G. lamblia trophozoites) Treatment Treatment Initiation (e.g., Day 3 post-infection) Infection->Treatment Daily_Dosing Daily Dosing with This compound Treatment->Daily_Dosing Euthanasia Euthanasia and Sample Collection (e.g., Day 7 post-infection) Daily_Dosing->Euthanasia Analysis Quantification of Parasite Load in Small Intestine Euthanasia->Analysis

References

Troubleshooting & Optimization

Troubleshooting guide for Hydroxymetronidazole HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hydroxymetronidazole HPLC analysis. This guide provides troubleshooting information and answers to frequently asked questions (FAQs) to help you resolve common issues encountered during chromatographic analysis.

Section 1: Peak Shape Abnormalities

This section addresses common problems related to the shape of the chromatographic peak.

Q1: Why is my this compound peak tailing?

Answer:

Peak tailing, where the peak's trailing edge is drawn out, is a common issue that can affect integration accuracy and resolution.[1][2] The primary cause is often secondary interactions between the analyte and the stationary phase.[1]

Possible Causes and Solutions:

  • Silanol Interactions: this compound, containing polar functional groups, can interact with free, ionized silanol groups on the surface of silica-based columns.[1][3] These secondary interactions cause some molecules to be retained longer, resulting in a tailing peak.[1]

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.5) with an additive like trifluoroacetic acid or formic acid will protonate the silanol groups, minimizing unwanted interactions.[1][4]

    • Solution 2: Use an End-Capped Column: Employ a modern, high-purity silica column that is thoroughly end-capped. End-capping "caps" the residual silanol groups, making them less accessible for secondary interactions.[3]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.

    • Solution: Dilute the sample or reduce the injection volume.

  • Column Contamination or Degradation: Accumulation of contaminants at the column inlet or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: Use a guard column to protect the analytical column.[5] If the column is contaminated, follow a column cleaning protocol. If performance does not improve, the column may need to be replaced.[2]

  • Extra-Column Effects: Excessive tubing length or diameter between the column and detector can cause band broadening and tailing.[3]

    • Solution: Minimize the length and internal diameter of all tubing, especially post-column.

Section 2: Retention Time & Resolution Issues

This section covers problems related to when and how well your analyte elutes.

Q2: My this compound peak's retention time is drifting or shifting. What's causing this?

Answer:

Unstable retention times are a critical issue that can compromise peak identification and reproducibility. The first step is to determine if the problem is chemical or mechanical by checking the retention time of an unretained compound (t₀, or the solvent front).[6][7]

  • If t₀ is also shifting: The problem is likely related to the HPLC system's physical parameters.

  • If t₀ is stable: The problem is likely chemical in nature, related to the column or mobile phase.[7]

Troubleshooting Flowchart for Retention Time Fluctuation

start Retention Time (RT) Drifting? t0_check Is the unretained peak (t0) stable? start->t0_check system_issue System/Physical Issue t0_check->system_issue No chemical_issue Chemical Issue t0_check->chemical_issue Yes flow_rate Check Flow Rate: - Pump malfunction? - Leak in system? system_issue->flow_rate temp_control Check Temperature: - Column oven stable? flow_rate->temp_control mobile_phase_prep Check Mobile Phase Delivery: - Incorrect gradient proportioning? - Air bubbles in pump? temp_control->mobile_phase_prep mp_composition Check Mobile Phase Composition: - Evaporation of volatile solvent? - Incorrect preparation? chemical_issue->mp_composition column_equilibration Check Column Equilibration: - Insufficient equilibration time? mp_composition->column_equilibration column_degradation Check Column Health: - Contamination? - Phase degradation? column_equilibration->column_degradation ph_drift Check Mobile Phase pH: - Buffer degradation? - Inaccurate initial pH? column_degradation->ph_drift gp Ghost Peaks Observed mp Mobile Phase gp->mp system HPLC System gp->system sample Sample/Carryover gp->sample mp_water Water Quality mp->mp_water mp_solvents Solvent Impurities mp->mp_solvents mp_additives Additive Degradation mp->mp_additives sys_seals Pump/Injector Seals system->sys_seals sys_tubing Tubing Leachates system->sys_tubing sys_vials Vials/Caps system->sys_vials sample_carryover Injector Carryover sample->sample_carryover sample_solvent Sample Solvent Impurities sample->sample_solvent

References

Technical Support Center: Analysis of Hydroxymetronidazole Metabolites by Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of liquid chromatography (LC) conditions for the analysis of hydroxymetronidazole and its parent drug, metronidazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for the quantification of this compound?

A1: The most prevalent and sensitive method for the quantification of this compound, along with metronidazole, is ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).[1][2] This technique offers high selectivity and sensitivity, which is crucial for detecting low concentrations in complex biological matrices.[3]

Q2: What type of LC column is typically used for the separation of this compound?

A2: Reversed-phase C18 columns are most frequently used for the chromatographic separation of this compound and metronidazole.[1][2][4][5] Specific examples include Acquity UPLC BEH C18 and Zorbax Eclipse Plus C18 columns.[1][5]

Q3: What are the typical mobile phases used in the LC separation?

A3: A common mobile phase composition involves a gradient elution with a mixture of an aqueous solution containing a small percentage of formic acid (e.g., 0.1%) and an organic solvent like methanol or acetonitrile, also with formic acid.[1][2] For example, a gradient of 0.1% formic acid in water and 0.1% formic acid in methanol is a frequently cited mobile phase.[1]

Q4: How are this compound and metronidazole typically detected by mass spectrometry?

A4: Detection is usually achieved using a triple quadrupole mass spectrometer operating in the positive-ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[1][4] The specific ion transitions are optimized for each compound to ensure selectivity and sensitivity.[1]

Q5: Why is an internal standard necessary for the analysis?

A5: An internal standard (IS) is crucial to compensate for variability in sample preparation and to correct for matrix effects, such as ion suppression or enhancement, which can affect the accuracy and precision of the quantification.[4] A stable isotope-labeled internal standard, like metronidazole-d4, is often a good choice.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC analysis of this compound.

High Backpressure
Possible Cause Troubleshooting Steps
Column Frit Blockage 1. Reverse the column and flush with a compatible solvent at a low flow rate.[6] 2. If the pressure does not decrease, replace the column inlet frit.[6]
Sample Particulates 1. Ensure all samples are filtered through a 0.2 µm filter before injection.[7] 2. Use an in-line filter between the autosampler and the column.[7]
Precipitated Buffer 1. Flush the system with a high-aqueous mobile phase to dissolve any precipitated salts.[8] 2. Ensure buffer solubility in the mobile phase composition.[8]
Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Troubleshooting Steps
Column Contamination 1. Develop a column washing procedure to be used between sample batches. 2. If performance does not improve, replace the guard column or the analytical column.[9]
Injection Solvent Mismatch 1. Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.[9]
Column Void 1. A void at the column inlet can cause peak splitting. Replace the column.[8]
pH of Mobile Phase 1. Adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes to ensure they are in a single ionic form.[6]
Low Sensitivity or No Peaks
Possible Cause Troubleshooting Steps
Ion Suppression 1. Dilute the sample to reduce the concentration of matrix components.[10] 2. Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1][2] 3. Use a stable isotope-labeled internal standard to compensate for matrix effects.[4]
Incorrect MS/MS Parameters 1. Optimize the MRM transitions (precursor and product ions) and collision energy for this compound and metronidazole.[1]
System Leak 1. Systematically check all fittings and connections for leaks, starting from the pump and moving towards the detector.[8]
Detector Issue 1. Ensure the mass spectrometer is properly tuned and calibrated.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) from Human Plasma[1]
  • To 10 µL of human plasma, add the internal standard solution.

  • Perform a hydrophilic-lipophilic balanced (HLB) solid-phase extraction using a 96-well µ-elution plate.

  • Wash the SPE plate to remove interferences.

  • Elute the analytes from the SPE plate.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

UPLC-MS/MS Method for Quantification in Human Plasma[1]
  • LC System: Waters Acquity UPLC

  • Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 × 100 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Flow Rate: 0.25 mL/min

  • Gradient: A gradient elution is used to separate the analytes.

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization: Positive-ion Electrospray (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

AnalytePrecursor Ion (m/z)Product Ion (m/z)Linearity Range (µM)Recovery (%)Matrix Effect (%)Reference
Metronidazole171.85127.90.1 - 30088 - 99102 - 105[1]
This compound187.9125.90.1 - 30078 - 8699 - 106[1]
Validation ParameterMetronidazoleThis compoundReference
Intra-assay Precision (%)< 13< 13[1]
Inter-assay Precision (%)< 13< 13[1]
Intra-assay Accuracy (%)< 13< 13[1]
Inter-assay Accuracy (%)< 13< 13[1]

Diagrams

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (10 µL) spe Solid-Phase Extraction (SPE) plasma->spe Load elution Elution spe->elution Wash & Elute reconstitution Reconstitution elution->reconstitution Evaporate & Reconstitute injection UPLC Injection reconstitution->injection separation C18 Column Separation injection->separation detection MS/MS Detection (MRM) separation->detection quantification Quantification detection->quantification

Caption: General workflow for the analysis of this compound.

Troubleshooting_Logic start Chromatographic Issue Identified pressure High Backpressure? start->pressure peak_shape Poor Peak Shape? pressure->peak_shape No flush_column Flush/Reverse Column pressure->flush_column Yes sensitivity Low Sensitivity? peak_shape->sensitivity No check_injection Check Injection Solvent peak_shape->check_injection Yes optimize_ms Optimize MS Parameters sensitivity->optimize_ms Yes end Problem Resolved sensitivity->end No flush_column->end check_injection->end improve_cleanup Improve Sample Cleanup optimize_ms->improve_cleanup improve_cleanup->end

Caption: A logical approach to troubleshooting common LC issues.

References

Technical Support Center: Stability of Hydroxymetronidazole in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of hydroxymetronidazole in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound, similar to its parent compound metronidazole, is primarily influenced by pH, temperature, and exposure to light.[1][2] Extreme pH conditions (both acidic and basic) and elevated temperatures can accelerate degradation.[3][4][5] The molecule is also susceptible to photodegradation upon exposure to UV light.[1][2]

Q2: What is the optimal pH for maximum stability of this compound in an aqueous solution?

A2: Based on studies of metronidazole, maximum stability is achieved in the pH range of 4 to 6.[3][6] Specifically, for metronidazole, a pH-independent region of stability is observed between pH 3.9 and 6.6, with maximum stability noted at pH 5.6.[1] It is reasonable to expect a similar stability profile for this compound due to its structural similarity.

Q3: How does temperature affect the degradation rate of this compound?

A3: Increased temperature accelerates the degradation of this compound. For its parent compound, metronidazole, the degradation follows pseudo-first-order kinetics, and the rate of degradation increases with temperature.[3][5] For instance, one study on metronidazole infusions showed a higher degradation rate constant at 50°C compared to 40°C.[7]

Q4: Is this compound sensitive to light?

A4: Yes, this compound is expected to be sensitive to light, particularly UV light. Studies on metronidazole have shown that irradiation with UV light at 254 nm significantly accelerates its degradation compared to samples protected from light.[1] Therefore, it is crucial to protect solutions of this compound from light to minimize photodegradation.

Q5: What are the expected degradation products of this compound?

A5: While specific degradation products of this compound are not extensively documented, they are likely to be similar to those of metronidazole due to their shared nitroimidazole core. The degradation of metronidazole can involve the oxidation of the side chains and potential opening of the imidazole ring. One of the primary metabolites of metronidazole is, in fact, this compound itself, indicating that the core structure can undergo further degradation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid loss of this compound concentration in solution. Inappropriate pH: The pH of the solution may be too acidic or too basic, leading to hydrolysis.Adjust the pH of the solution to a range of 4-6 using appropriate buffers (e.g., acetate, phosphate).[1][3]
High storage temperature: Elevated temperatures can significantly increase the rate of degradation.Store the aqueous solution at refrigerated temperatures (2-8°C) or frozen (-20°C or below) to slow down degradation.[8] For long-term storage, -20°C is recommended.[8]
Exposure to light: Photodegradation can occur if the solution is not protected from light.Store the solution in amber-colored vials or wrap the container with aluminum foil to protect it from light.[1]
Appearance of unknown peaks in HPLC analysis. Degradation of this compound: The new peaks likely correspond to degradation products.Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and confirm the specificity of your analytical method.
Contamination: The solution may be contaminated with other substances.Ensure proper cleaning of all glassware and use high-purity solvents and reagents.
Precipitation or cloudiness in the solution. Low solubility: The concentration of this compound may exceed its solubility in the aqueous medium.Consider using a co-solvent such as propylene glycol to increase solubility. However, be aware that some co-solvents like polyethylene glycol 400 have been reported to have an adverse effect on the stability of metronidazole.[1]
Formation of insoluble degradation products: Some degradation products may have lower solubility.Analyze the precipitate to identify its composition. Adjusting the pH might help in redissolving the precipitate if it is a salt of a degradation product.

Quantitative Stability Data

Disclaimer: The following quantitative data is for metronidazole, the parent compound of this compound. Due to the structural similarity, it can be used as an estimate for the stability of this compound, but experimental verification is highly recommended.

Table 1: Degradation Rate Constants and Half-life of Metronidazole at Different pH and Temperatures.

pHTemperature (°C)Rate Constant (k)Half-life (t½)Reference
3.1 (0.1 M acetate buffer)Room Temperature-963 hours[1]
3.0 - 7.037Marked Stability-[3][6]
> 7.037Accelerated Hydrolysis-[3][6]

Table 2: Storage Stability of this compound in a Non-Aqueous Matrix (Chicken Eggs). [8]

Storage Temperature (°C)Storage DurationAverage Decrease in Concentration (%)
41 month75
43 months>99
-201 monthStable
-203 months22

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to establish the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Heat the mixture at 60°C for 2 hours.

    • Cool the solution to room temperature and neutralize with 0.1 N NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the mixture at room temperature for 1 hour.

    • Neutralize with 0.1 N HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place the solid this compound powder in an oven at 105°C for 24 hours.

    • Dissolve the heat-treated solid in a suitable solvent and dilute to a final concentration of 100 µg/mL for analysis.

  • Photodegradation:

    • Expose a solution of this compound (100 µg/mL) to UV light (254 nm) for 24 hours.

    • Keep a control sample wrapped in aluminum foil at the same temperature.

  • Analysis: Analyze all the stressed samples and a control (unstressed) sample using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is adapted from validated methods for metronidazole and should be validated for this compound before use.[9][10][11][12]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

  • Mobile Phase: A mixture of a phosphate buffer (e.g., 0.01 M KH₂PO₄, pH adjusted to 4.7) and an organic solvent like acetonitrile or methanol. A common starting ratio is 80:20 (v/v) buffer to organic solvent.[12]

  • Flow Rate: 1.0 mL/min.[12]

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 310-320 nm is likely appropriate, similar to metronidazole.[13]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25°C.

Procedure:

  • Prepare the mobile phase, filter it through a 0.45 µm membrane filter, and degas it.

  • Prepare standard solutions of this compound at known concentrations in the mobile phase.

  • Prepare the sample solutions (from stability studies) by diluting them to an appropriate concentration with the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • Monitor the chromatograms for the peak of this compound and any degradation products. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.

Visualizations

Degradation_Pathway This compound This compound oxidation_product Oxidation Product (e.g., Carboxylic Acid Derivative) This compound->oxidation_product Oxidation ring_opening Imidazole Ring Opening Products This compound->ring_opening Hydrolysis (Extreme pH/Heat) denitration_product Denitrated Product This compound->denitration_product Photodegradation

Caption: Probable degradation pathways of this compound in aqueous solution.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_solution Prepare this compound Aqueous Solution acid Acid Hydrolysis prep_solution->acid base Base Hydrolysis prep_solution->base oxidation Oxidation prep_solution->oxidation thermal Thermal Stress prep_solution->thermal photo Photostability prep_solution->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data_analysis Data Analysis (Kinetics, Degradation Products) hplc->data_analysis

Caption: General experimental workflow for a forced degradation study.

Troubleshooting_Tree start Instability Observed (e.g., Degradation, Precipitation) check_ph Is pH between 4 and 6? start->check_ph adjust_ph Adjust pH with Buffer check_ph->adjust_ph No check_temp Is solution stored at low temperature? check_ph->check_temp Yes adjust_ph->check_temp store_cold Store at 2-8°C or frozen check_temp->store_cold No check_light Is solution protected from light? check_temp->check_light Yes store_cold->check_light protect_light Use amber vials or foil check_light->protect_light No check_concentration Is concentration below solubility limit? check_light->check_concentration Yes protect_light->check_concentration use_cosolvent Consider using a co-solvent check_concentration->use_cosolvent No end Stability Improved check_concentration->end Yes use_cosolvent->end

Caption: A decision tree for troubleshooting this compound solution instability.

References

Common issues in Hydroxymetronidazole quantification and their solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for hydroxymetronidazole quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for quantifying this compound?

A1: The most prevalent and robust method for the quantification of this compound in biological matrices is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for accurate measurements in complex samples like plasma, urine, and tissue homogenates.[1][2][3] UPLC-MS/MS, a high-pressure variant of HPLC-MS/MS, is also frequently used for faster analysis times.[1]

Q2: What are the typical sample preparation techniques used for this compound analysis?

A2: Common sample preparation methods aim to extract this compound from the biological matrix and remove interfering substances. These include:

  • Solid-Phase Extraction (SPE): Often considered the gold standard for cleaner extracts, SPE provides good recovery and minimizes matrix effects.[4][5]

  • Protein Precipitation (PPT): A simpler and faster technique where a solvent like methanol or acetonitrile is used to precipitate proteins from the sample.[6]

  • Liquid-Liquid Extraction (LLE): This method involves partitioning the analyte between two immiscible liquid phases to separate it from matrix components.

Q3: How can I ensure the stability of this compound in my samples during storage and analysis?

A3: this compound stability is a critical factor for accurate quantification. Studies have shown that storage temperature significantly impacts its stability. For long-term storage, freezing at -20°C or below is recommended to prevent degradation.[4][7][8] Repeated freeze-thaw cycles should be avoided. It is also crucial to evaluate the stability of the analyte in the processed sample (e.g., in the autosampler) to ensure it does not degrade during the analytical run.[9]

Q4: What is a suitable internal standard (IS) for this compound quantification?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., d3-hydroxymetronidazole). SIL-IS closely mimics the chromatographic behavior and ionization efficiency of the analyte, effectively compensating for variations in sample preparation and instrument response.[2][10] If a SIL-IS is unavailable, a structurally similar compound with a close retention time and similar ionization properties can be used, but this requires more rigorous validation to ensure it adequately corrects for variability.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound quantification.

Issue 1: Poor Peak Shape or Tailing
  • Question: My this compound peak is showing significant tailing or fronting. What could be the cause and how can I fix it?

  • Answer:

    • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample.

    • Column Degradation: The stationary phase of the analytical column can degrade over time. Consider replacing the column.

    • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Ensure the mobile phase pH is appropriate for the column chemistry and the analyte. The addition of a small amount of formic acid is common to improve peak shape.[4]

    • Secondary Interactions: Silanol groups on the silica backbone of C18 columns can cause peak tailing. Using an end-capped column or adding a competing base to the mobile phase can mitigate this.

Issue 2: Low Signal Intensity or Sensitivity
  • Question: I am not getting a strong enough signal for this compound, especially at lower concentrations. How can I improve the sensitivity?

  • Answer:

    • Mass Spectrometer Optimization: Ensure the mass spectrometer parameters, such as ion source voltage, collision energy, and nebulizing gas flow, are optimized for this compound.[11] This involves infusing a standard solution and adjusting the parameters to maximize the signal of the specific precursor and product ions.

    • Sample Preparation: A more efficient extraction and concentration step can increase the amount of analyte introduced into the instrument. Consider switching from protein precipitation to solid-phase extraction for a cleaner and more concentrated sample.[12]

    • Mobile Phase Composition: The composition of the mobile phase can significantly impact ionization efficiency. For electrospray ionization (ESI), the addition of volatile acids like formic acid to the mobile phase can enhance the protonation of this compound in positive ion mode, leading to a stronger signal.[4]

    • Matrix Effects: Co-eluting matrix components can suppress the ionization of this compound.[13][14] See the dedicated troubleshooting section on matrix effects below.

Issue 3: High Background Noise or Interferences
  • Question: My chromatogram has a high baseline or shows many interfering peaks around the retention time of this compound. What can I do?

  • Answer:

    • Sample Cleanup: Inadequate sample cleanup is a primary cause of high background. Improve your sample preparation method, for instance, by incorporating a more rigorous SPE protocol or a liquid-liquid extraction step.[12]

    • Mobile Phase Contamination: Ensure you are using high-purity solvents and additives (e.g., LC-MS grade) for your mobile phase to avoid introducing contaminants.[15]

    • Chromatographic Selectivity: Optimize your chromatographic method to better separate this compound from interfering compounds. This could involve trying a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) or adjusting the gradient profile.[16]

    • Mass Spectrometry Resolution: If using a high-resolution mass spectrometer, you can use a narrow mass extraction window to exclude isobaric interferences.

Issue 4: Inconsistent Results and Poor Reproducibility
  • Question: My results for replicate injections are not consistent. What are the likely causes?

  • Answer:

    • Inconsistent Sample Preparation: Variability in manual sample preparation steps is a common source of irreproducibility. Ensure consistent vortexing times, evaporation steps, and reconstitution volumes. Automation of sample preparation can significantly improve reproducibility.

    • Internal Standard Addition: Ensure the internal standard is added accurately and consistently to all samples, standards, and quality controls.[17]

    • Instrument Stability: Check for leaks in the HPLC system, ensure the pump is delivering a stable flow rate, and verify that the autosampler is injecting consistent volumes.[18][19]

    • Analyte Stability: As mentioned in the FAQs, ensure your samples are stable under the storage and analytical conditions. Degradation of the analyte will lead to variable results.[4][7][8]

Issue 5: Significant Matrix Effects
  • Question: I suspect matrix effects are impacting my quantification. How can I confirm this and what can I do to mitigate them?

  • Answer:

    • Confirmation: To confirm matrix effects, you can perform a post-extraction spike experiment.[13] Compare the peak area of this compound in a spiked blank matrix extract to the peak area of a pure standard solution at the same concentration. A significant difference indicates the presence of ion suppression or enhancement.

    • Mitigation Strategies:

      • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering components through more thorough sample preparation, such as SPE.[12]

      • Chromatographic Separation: Modify your HPLC method to separate this compound from the co-eluting matrix components. This might involve adjusting the gradient, changing the column, or altering the mobile phase.

      • Use a Stable Isotope-Labeled Internal Standard: A SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects, thereby providing effective correction.[17]

      • Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.

Quantitative Data Summary

The following tables summarize typical quantitative parameters reported in validated methods for this compound quantification.

Table 1: Chromatographic and Mass Spectrometric Parameters

ParameterTypical Value/ConditionReference
Column C18 (e.g., Acquity UPLC BEH C18, Zorbax Eclipse Plus)[1]
Mobile Phase A 0.1% Formic Acid in Water[1][3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol[1][3]
Flow Rate 0.2 - 0.5 mL/min[1]
Ionization Mode Positive Electrospray Ionization (ESI+)[1][3]
MRM Transition m/z 188 -> 128[3]

Table 2: Method Validation Parameters

ParameterTypical PerformanceReference
Linearity (r²) ≥ 0.99[3]
Lower Limit of Quantification (LLOQ) 0.02 - 0.1 µg/mL[3]
Intra- and Inter-day Precision (%CV) < 15%[1]
Accuracy (%Bias) Within ±15%[1]
Recovery 78 - 99%[1][2]
Matrix Effect 99 - 106% (with appropriate cleanup)[1]

Experimental Protocols

Detailed Methodology for this compound Quantification in Human Plasma by UPLC-MS/MS

This protocol is a representative example based on published methods.[1]

1. Sample Preparation (Solid-Phase Extraction)

  • To 100 µL of plasma, add 25 µL of internal standard solution (e.g., d3-hydroxymetronidazole in methanol).

  • Vortex mix for 30 seconds.

  • Add 200 µL of 4% phosphoric acid and vortex.

  • Load the entire sample onto a pre-conditioned SPE cartridge (e.g., Oasis HLB).

  • Wash the cartridge with 1 mL of water.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

2. UPLC Conditions

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Flow Rate: 0.25 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: Return to 5% B

    • 6.1-8 min: Re-equilibrate at 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

3. MS/MS Conditions

  • Ionization: Electrospray Ionization, Positive Mode (ESI+)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 600 L/hr

  • MRM Transitions:

    • This compound: m/z 188 -> 128

    • d3-Hydroxymetronidazole (IS): m/z 191 -> 131

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is vortex1 Vortex add_is->vortex1 add_acid Add Phosphoric Acid vortex1->add_acid vortex2 Vortex add_acid->vortex2 spe_load SPE: Load vortex2->spe_load spe_wash1 SPE: Wash 1 (Water) spe_load->spe_wash1 spe_wash2 SPE: Wash 2 (5% Methanol) spe_wash1->spe_wash2 spe_elute SPE: Elute (Methanol) spe_wash2->spe_elute evaporate Evaporate spe_elute->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into UPLC-MS/MS reconstitute->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection separation->detection quantification Data Processing & Quantification detection->quantification

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic cluster_sample Sample Integrity cluster_prep Sample Preparation cluster_instrument Instrument Performance start Inconsistent Results stability Check Analyte Stability start->stability is_addition Consistent IS Addition? start->is_addition leaks Check for Leaks start->leaks storage Verify Storage Conditions (-20°C) stability->storage pipetting Accurate Pipetting? is_addition->pipetting flow_rate Verify Flow Rate Stability leaks->flow_rate injection_vol Check Injection Volume flow_rate->injection_vol

Caption: Troubleshooting logic for inconsistent results.

References

Overcoming poor peak shape in Hydroxymetronidazole chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for overcoming poor peak shape in Hydroxymetronidazole chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound?

Peak tailing, where the peak is asymmetrical with a drawn-out tail, is often caused by secondary interactions between the analyte and the stationary phase. For this compound, which contains a polar hydroxyl group and a basic imidazole ring, this can be due to interactions with residual silanol groups on the silica-based column packing material.[1][2][3] Other potential causes include column overload, low mobile phase buffer concentration, or contamination.[2][3]

Q2: Why am I observing peak fronting for my this compound standard?

Peak fronting, the inverse of tailing with a leading edge, can occur due to column overloading, where too much sample is injected, or if the sample is dissolved in a solvent stronger than the mobile phase.[3][4] Incompatibility between the sample solvent and the mobile phase can also lead to this issue.[5]

Q3: My this compound peak is broader than expected. What are the likely causes?

Peak broadening can stem from several factors, including column degradation, such as a void at the column inlet or contamination.[6][7] It can also be caused by extra-column volume (e.g., excessively long tubing between the column and detector), a mobile phase that is too viscous, or a flow rate that is too low.[8][9]

Q4: I am seeing split peaks for this compound. How can I troubleshoot this?

Split peaks often indicate a problem at the head of the column, such as a partially blocked frit or a void in the packing material.[10][11] This can cause the sample to follow different paths through the column, resulting in a split peak.[11] Another possibility is that the sample is not fully dissolved or is incompatible with the mobile phase.[10]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving poor peak shape in this compound chromatography.

Guide 1: Addressing Peak Tailing

If you are observing peak tailing for this compound, follow these steps:

  • Reduce Silanol Interactions:

    • Lower Mobile Phase pH: Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (e.g., 0.1%) to the mobile phase. This protonates the silanol groups, reducing their interaction with the basic imidazole moiety of this compound.

    • Use an End-Capped Column: Employ a column that has been "end-capped," a process that chemically derivatizes most of the residual silanol groups.[12]

    • Increase Buffer Concentration: A higher buffer concentration in the mobile phase can also help to mask the residual silanol groups.[2]

  • Optimize Sample and Injection:

    • Decrease Injection Volume: Inject a smaller volume of your sample to rule out column overload.[3]

    • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or of similar strength to your mobile phase.[13]

  • Column and System Health:

    • Use a Guard Column: A guard column can protect your analytical column from contaminants that may cause active sites leading to tailing.[1]

    • Flush the Column: If the column is contaminated, flushing with a strong solvent may help.[8]

Guide 2: Resolving Peak Fronting and Broadening

For issues with peak fronting or broadening, consider the following:

  • Sample Injection and Solvent:

    • Reduce Sample Concentration: Dilute your sample to avoid overloading the column.[6]

    • Match Sample Solvent to Mobile Phase: If possible, dissolve your sample directly in the mobile phase.[5]

  • System Optimization:

    • Minimize Extra-Column Volume: Use tubing with a small internal diameter and keep the length as short as possible, especially between the column and the detector.[8]

    • Optimize Flow Rate: Ensure the flow rate is not too low, which can lead to band broadening due to diffusion.[13]

  • Column Condition:

    • Inspect for Voids: A sudden appearance of broad or split peaks could indicate a void in the column. If suspected, the column may need to be replaced.[10]

    • Check for Contamination: Column contamination can lead to broad peaks.[4] Regular flushing or using a guard column is recommended.[9]

Data Presentation

The following table summarizes the potential effects of various chromatographic parameters on the peak shape of this compound.

ParameterPotential Issue if Not OptimizedEffect on Peak ShapeRecommended Action
Mobile Phase pH pH too highTailingLower the pH (e.g., with 0.1% formic acid) to suppress silanol interactions.
Buffer Concentration Too lowTailingIncrease the buffer concentration to mask active sites on the stationary phase.
Sample Solvent Stronger than mobile phaseFronting, BroadeningDissolve the sample in the mobile phase or a weaker solvent.
Injection Volume Too highTailing, Fronting, BroadeningReduce the injection volume to avoid column overload.
Column Chemistry High residual silanolsTailingUse an end-capped column or a column with a different stationary phase.
Column Condition Contamination or voidTailing, Broadening, SplittingFlush the column with a strong solvent or replace it if a void is present.
Flow Rate Too low or too highBroadeningOptimize the flow rate to achieve the best efficiency.
Extra-Column Volume Excessive tubingBroadeningUse shorter, narrower internal diameter tubing.

Experimental Protocols

Key Experiment: HPLC Analysis of this compound

This protocol provides a general methodology for the analysis of this compound using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified)

  • Formic acid (or other suitable acidic modifier)

  • Phosphate buffer

2. Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A mixture of phosphate buffer and an organic solvent like acetonitrile or methanol.[14][15] For example, a starting point could be 10 mM phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a 90:10 (v/v) ratio.[14]

  • Flow Rate: 1.0 mL/min[14]

  • Detection Wavelength: UV detection at approximately 310-325 nm.[14][15]

  • Injection Volume: 10-20 µL

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or mobile phase).

  • Perform serial dilutions to create a series of calibration standards.

4. Sample Preparation:

  • Sample preparation will depend on the matrix (e.g., plasma, tissue). A common method involves protein precipitation with a solvent like methanol, followed by centrifugation.[14] The supernatant can then be evaporated and reconstituted in the mobile phase before injection.[14]

5. System Suitability:

  • Before running samples, perform system suitability tests to ensure the chromatographic system is performing adequately. This includes assessing parameters like peak asymmetry (tailing factor), theoretical plates, and retention time precision from replicate injections of a standard.

Mandatory Visualizations

Troubleshooting Workflow for Poor Peak Shape

The following diagram illustrates a logical workflow for troubleshooting poor peak shape in this compound chromatography.

TroubleshootingWorkflow start Poor Peak Shape Observed (Tailing, Fronting, Broadening, Splitting) check_all_peaks Does it affect all peaks? start->check_all_peaks system_issue Suspect System-Wide Issue (Injector, Detector, Mobile Phase) check_all_peaks->system_issue Yes analyte_specific_issue Suspect Analyte-Specific or Column Interaction Issue check_all_peaks->analyte_specific_issue No all_peaks_path Yes check_injector Inspect Injector (e.g., sample loop, needle) system_issue->check_injector check_detector Check Detector Settings check_injector->check_detector check_mp Prepare Fresh Mobile Phase check_detector->check_mp solution Peak Shape Improved check_mp->solution single_peak_path No (or primarily one peak) check_sample_prep Review Sample Preparation (Solvent, Concentration) analyte_specific_issue->check_sample_prep optimize_mp Optimize Mobile Phase (pH, Buffer Strength) check_sample_prep->optimize_mp check_column Evaluate Column Health (Flush, Replace Guard Column) optimize_mp->check_column replace_column Replace Analytical Column check_column->replace_column replace_column->solution

Caption: Troubleshooting workflow for poor chromatographic peak shape.

References

Technical Support Center: Matrix Effects in the LC-MS/MS Analysis of Hydroxymetronidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Hydroxymetronidazole.

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating matrix effects during the LC-MS/MS analysis of this compound.

Problem: Poor sensitivity, reproducibility, or accuracy in this compound quantification.

This is often characterized by inconsistent analyte response, high variability between replicate injections, or a significant deviation from the expected concentration. The root cause is frequently matrix effects, where co-eluting endogenous components from the sample matrix interfere with the ionization of this compound.

Step 1: Identify the Presence of Matrix Effects

Before attempting to resolve the issue, it's crucial to confirm that matrix effects are the underlying cause.

  • Post-Column Infusion: This qualitative technique helps visualize regions of ion suppression or enhancement.[1] A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Dips or peaks in the baseline signal of the analyte indicate at what retention times matrix components are causing interference.[1]

  • Quantitative Matrix Effect Assessment: This involves comparing the peak area of this compound in a post-extraction spiked matrix sample to the peak area of the analyte in a neat solution at the same concentration.[2] A significant difference indicates the presence of matrix effects.

Step 2: Implement Mitigation Strategies

Once matrix effects are confirmed, employ one or more of the following strategies to minimize their impact.

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[3][4]

    • Protein Precipitation (PPT): A simple and fast method, but often results in the least clean extracts and may not sufficiently remove phospholipids, a major source of matrix effects.[4]

    • Liquid-Liquid Extraction (LLE): Offers a cleaner sample by partitioning the analyte into an immiscible solvent, leaving many matrix components behind.[3][5]

    • Solid-Phase Extraction (SPE): A highly selective method that can provide the cleanest extracts by utilizing specific interactions between the analyte and a solid sorbent.[5][6]

  • Chromatographic Separation: Modifying the LC method can help separate this compound from co-eluting matrix components.

    • Gradient Optimization: Adjusting the mobile phase gradient can improve the resolution between the analyte and interfering peaks.[1]

    • Column Selection: Using a column with a different stationary phase chemistry (e.g., HILIC instead of reversed-phase) can alter the elution profile of both the analyte and matrix components.

  • Use of an Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[1][7] If a SIL-IS is not available, a structural analog can be used, but with potentially less effectiveness.

Step 3: Re-evaluate Matrix Effects

After implementing a mitigation strategy, it is essential to repeat the matrix effect assessment to confirm that the interference has been sufficiently reduced or eliminated.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[8] This can lead to either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), both of which negatively impact the accuracy and reproducibility of quantification.[3][7]

Q2: What are the common sources of matrix effects in the analysis of this compound in biological samples?

A2: In biological matrices such as plasma or serum, the most common sources of matrix effects are phospholipids from cell membranes.[3] Other endogenous components like salts, proteins, and metabolites can also contribute to interference.[8]

Q3: How can I choose the best sample preparation technique to minimize matrix effects for this compound?

A3: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity of the assay.

  • Protein Precipitation (PPT): Suitable for simple matrices or when high throughput is a priority.

  • Liquid-Liquid Extraction (LLE): A good balance between sample cleanliness and ease of use.

  • Solid-Phase Extraction (SPE): The preferred method for complex matrices or when maximum sensitivity and removal of interferences are required.[5][6]

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Diluting the sample can reduce the concentration of interfering matrix components, but it also dilutes the analyte.[7] This approach is only feasible if the concentration of this compound is high enough to remain well above the lower limit of quantification after dilution.

Q5: My retention time for this compound is shifting between injections. Could this be related to matrix effects?

A5: While retention time shifts are more commonly associated with issues like column degradation, changes in mobile phase composition, or fluctuating flow rates, they can be exacerbated by matrix components building up on the column.[9] A robust sample clean-up procedure can help mitigate this.

Q6: What should I do if I observe ion enhancement instead of suppression?

A6: Ion enhancement, although less common than suppression, is also a form of matrix effect and should be addressed using the same mitigation strategies.[1] The goal is to achieve a consistent and reproducible analyte response, regardless of whether the interference is positive or negative.

Quantitative Data Summary

The following tables summarize quantitative data from published methods for the analysis of this compound, demonstrating the effectiveness of different sample preparation techniques.

Table 1: Recovery and Matrix Effects of this compound and Metronidazole using Solid-Phase Extraction (SPE)

AnalyteRecovery Range (%)Matrix Effect Range (%)
This compound78 - 8699 - 106
Metronidazole88 - 99102 - 105
Data from a UPLC-MS/MS method using hydrophilic lipophilic balanced solid-phase extraction for human plasma samples.[10]

Table 2: Matrix Effects of Metronidazole in Plasma

Concentration (µg/mL)Matrix Effect (%)
0.15 (LLOQ)Varies by plasma lot
40 (ULOQ)Varies by plasma lot
Matrix effect was evaluated in six different lots of plasma by comparing the response of post-extracted spiked samples to neat standard solutions.[11]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol describes a general procedure for the precipitation of proteins from plasma samples.

  • To 50 µL of plasma sample (blank, standard, quality control, or unknown), add 200 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 3 minutes to ensure complete protein precipitation.

  • Centrifuge the sample at 4000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • The supernatant can be directly injected or further diluted before analysis by LC-MS/MS.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol provides a general method for extracting this compound from a biological matrix.

  • To a 100 µL plasma sample, add the internal standard and 500 µL of an appropriate extraction solvent (e.g., ethyl acetate).

  • Vortex the mixture for 5 minutes to ensure thorough mixing.

  • Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol outlines a general procedure using a hydrophilic-lipophilic balanced (HLB) SPE cartridge.

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute this compound and the internal standard with 1 mL of a strong organic solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for injection.

Visualizations

MatrixEffectWorkflow cluster_Problem Problem Identification cluster_Diagnosis Diagnosis cluster_Mitigation Mitigation Strategies cluster_Validation Validation Problem Inconsistent Analyte Response (Poor Sensitivity, Reproducibility, Accuracy) ConfirmME Confirm Presence of Matrix Effects (ME) Problem->ConfirmME Investigate Cause PostColumn Post-Column Infusion ConfirmME->PostColumn QuantME Quantitative ME Assessment ConfirmME->QuantME MitigateME Implement Mitigation Strategy PostColumn->MitigateME ME Confirmed QuantME->MitigateME ME Confirmed SamplePrep Optimize Sample Prep (PPT, LLE, SPE) MitigateME->SamplePrep Chromo Optimize Chromatography MitigateME->Chromo UseIS Use Stable Isotope-Labeled IS MitigateME->UseIS Reevaluate Re-evaluate Matrix Effects SamplePrep->Reevaluate Chromo->Reevaluate UseIS->Reevaluate Reevaluate->Problem Issue Persists

Caption: Troubleshooting workflow for matrix effects in LC-MS/MS analysis.

SamplePrepComparison cluster_PPT Protein Precipitation (PPT) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) Start Biological Sample (e.g., Plasma) PPT_Step Add Acetonitrile, Vortex, Centrifuge Start->PPT_Step LLE_Step Add Immiscible Solvent, Vortex, Separate Layers Start->LLE_Step SPE_Step Condition, Load, Wash, Elute Start->SPE_Step PPT_Result Supernatant for Analysis PPT_Step->PPT_Result PPT_Adv Advantage: Fast, Simple PPT_Result->PPT_Adv PPT_Disadv Disadvantage: Least Clean PPT_Result->PPT_Disadv LLE_Result Organic Layer for Analysis LLE_Step->LLE_Result LLE_Adv Advantage: Cleaner than PPT LLE_Result->LLE_Adv LLE_Disadv Disadvantage: More Steps LLE_Result->LLE_Disadv SPE_Result Eluate for Analysis SPE_Step->SPE_Result SPE_Adv Advantage: Cleanest Sample SPE_Result->SPE_Adv SPE_Disadv Disadvantage: Most Complex SPE_Result->SPE_Disadv

Caption: Comparison of common sample preparation techniques.

References

Preventing degradation of Hydroxymetronidazole during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of hydroxymetronidazole during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during sample preparation?

A1: The stability of this compound during sample preparation can be influenced by several factors, including:

  • pH: this compound, like its parent compound metronidazole, is susceptible to pH-dependent degradation. It exhibits maximum stability in a slightly acidic to neutral pH range (pH 3.9-6.6).[1][2] Extreme acidic or alkaline conditions can accelerate degradation.

  • Temperature: Elevated temperatures during sample processing steps, such as extraction and solvent evaporation, can lead to thermal degradation.[3] It is crucial to keep samples cool whenever possible.

  • Oxidation: The nitroimidazole ring in this compound can be susceptible to oxidation. Exposure to strong oxidizing agents or even atmospheric oxygen over extended periods, especially at elevated temperatures, can cause degradation.

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation of nitroimidazole compounds.[1] It is recommended to protect samples from direct light exposure.

  • Enzymatic Degradation: While less common for this small molecule in post-collection samples, residual enzymatic activity in improperly stored or handled biological matrices could potentially contribute to degradation.

Q2: What is the recommended storage temperature for samples containing this compound?

A2: For long-term storage, it is recommended to keep biological samples at -20°C or lower. Studies have shown that this compound is stable in biological matrices like chicken eggs for at least 3 months when stored at -20°C.[4][5][6] In contrast, significant degradation (up to 75% loss) was observed after one month when stored at +4°C.[4]

Q3: Which protein precipitation solvent is best to minimize degradation?

A3: Both acetonitrile and methanol are commonly used for protein precipitation when analyzing this compound. A comparative study on the extraction of this compound from egg matrices found no significant difference in recovery between acetonitrile and methanol.[4] Therefore, the choice of solvent can be based on other experimental factors like chromatographic compatibility and desired sample cleanup.

Q4: How can I prevent pH-related degradation during sample extraction?

A4: To minimize pH-dependent degradation, it is advisable to control the pH of your sample and extraction solvents. Since this compound is most stable in a slightly acidic to neutral environment, consider the following:

  • Buffering: If diluting the sample, use a buffer solution within the optimal pH range (e.g., pH 4-7).

  • Solvent Choice: When performing liquid-liquid extraction, ensure the pH of the aqueous phase is within the stable range.

  • Acidification: For LC-MS/MS analysis, the use of a small percentage of formic acid in the mobile phase and reconstitution solvent can help maintain an acidic environment and improve ionization efficiency.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low recovery of this compound Degradation during sample processing. Maintain low temperatures: Keep samples on ice or in a cooling rack during all extraction and processing steps.• Control pH: Ensure the pH of all solutions is within the optimal stability range (pH 4-7).• Minimize exposure to light: Use amber vials or work in a dimly lit area.• Work efficiently: Reduce the time between sample collection and analysis.
Inefficient extraction. Optimize protein precipitation: While both methanol and acetonitrile are effective, test both to see which gives better recovery for your specific matrix.• Consider Solid-Phase Extraction (SPE): For complex matrices, SPE can provide cleaner extracts and may improve recovery.
High variability in results Inconsistent sample handling. Standardize your workflow: Ensure all samples are processed under the exact same conditions (time, temperature, pH).• Check for autosampler stability: If samples are left in the autosampler for extended periods, degradation may occur. Validate the stability of your processed samples at the autosampler temperature.
Presence of unexpected peaks in the chromatogram Formation of degradation products. Review your sample preparation conditions: Extreme pH, high temperatures, or prolonged exposure to light can lead to the formation of degradation products.• Perform forced degradation studies: Subjecting a standard solution of this compound to stress conditions (acid, base, heat, oxidation, light) can help identify the retention times of potential degradation products.[7][8][9][10]

Quantitative Data Summary

Table 1: Stability of this compound in Chicken Eggs at Different Storage Temperatures

Storage TemperatureTimeAnalyteConcentration Change
+4°C1 monthThis compound~75% decrease[4]
Metronidazole~60% decrease[4]
-20°C1 monthThis compoundStable[4]
MetronidazoleStable[4]
-20°C3 monthsThis compoundStable[4]
MetronidazoleStable[4]

Table 2: Comparison of Protein Precipitation Solvents for this compound Extraction

SolventMatrixFinding
Acetonitrile vs. MethanolChicken EggsNo significant difference in recovery was observed between the two solvents for this compound.[4]

Experimental Protocols

Protocol 1: Protein Precipitation for the Analysis of this compound in Plasma

This protocol is based on a common method for the extraction of this compound and its parent compound from biological fluids.[11][12]

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Internal Standard Addition: Add an appropriate volume of internal standard solution (e.g., a deuterated analog of this compound or a structurally similar compound).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile or methanol to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Solvent Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase (e.g., 100 µL).

  • Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS or HPLC system.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Degradation2 Degradation Risk: Light Exposure Sample->Degradation2 Precipitation Protein Precipitation (Acetonitrile/Methanol) Add_IS->Precipitation Centrifuge Centrifugation (4°C) Precipitation->Centrifuge Degradation1 Degradation Risk: High Temp, pH extremes Precipitation->Degradation1 Evaporation Evaporation (N2, <40°C) Centrifuge->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution Evaporation->Degradation1 Analysis LC-MS/MS or HPLC Analysis Reconstitution->Analysis

Caption: Experimental workflow for this compound extraction with key degradation risk points.

degradation_pathway cluster_stress Stress Conditions This compound This compound Acid_Base Acid/Base Hydrolysis This compound->Acid_Base Oxidation Oxidation This compound->Oxidation Heat Heat This compound->Heat Light Light (UV) This compound->Light Degradation_Products Degradation Products (e.g., ring opening, side-chain modifications) Acid_Base->Degradation_Products Oxidation->Degradation_Products Heat->Degradation_Products Light->Degradation_Products

Caption: Potential degradation pathways of this compound under various stress conditions.

References

Troubleshooting low signal intensity for Hydroxymetronidazole in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity for Hydroxymetronidazole (MET-OH) in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound signal intensity unexpectedly low or absent?

Low signal intensity for this compound can stem from several factors ranging from sample handling to instrument settings.[1][2][3] A systematic approach is crucial for identifying the root cause. Common issues include inefficient ionization, ion suppression due to matrix effects, suboptimal instrument parameters, poor sample preparation, or analyte degradation.[1][2][4]

To diagnose the problem, start by confirming the mass spectrometer is performing correctly with a standard solution. If the instrument is functioning, the issue likely lies with the sample matrix, preparation method, or the specific LC-MS/MS parameters used.[3][5]

Q2: What are the optimal mass spectrometry parameters for this compound?

Optimizing MS parameters is critical for achieving a strong signal. This compound is typically analyzed in positive ion electrospray ionization (ESI) mode.[6][7] Multiple Reaction Monitoring (MRM) is commonly used for quantification.

Key parameters to optimize include:

  • Precursor and Product Ions: The protonated molecule [M+H]⁺ is used as the precursor ion.

  • Collision Energy (CE) and Declustering Potential (DP): These need to be optimized to ensure efficient fragmentation and ion transmission.[8]

The following table summarizes typical MRM transitions and optimized parameters found in published methods.

Table 1: Reported MRM Parameters for this compound

Precursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (eV)Reference
187.9125.9Not SpecifiedNot Specified[7]
Not Specified125.9Not SpecifiedNot Specified[6]
188.1126.14117[9]

Note: Optimal values can vary between different mass spectrometer models and should be determined empirically.[1]

Q3: How can I mitigate matrix effects that cause ion suppression?

Matrix effects occur when co-eluting substances from the sample matrix (e.g., plasma, urine) interfere with the ionization of the analyte, leading to signal suppression or enhancement.[10][11] For this compound in plasma, matrix effects have been reported to be minimal (99% to 106%) with proper sample preparation.[7]

Strategies to overcome matrix effects include:

  • Improved Sample Cleanup: Employ more rigorous extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[11][12]

  • Chromatographic Separation: Optimize the LC method to separate this compound from co-eluting matrix components.[6][8]

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[1]

  • Use of a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected similarly to the analyte.

Q4: What are the most common adducts and fragments for this compound?

In positive mode ESI, besides the protonated molecule [M+H]⁺, you might observe adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, especially if the mobile phase or sample contains these salts.[13][14] The most stable and intense product ion for this compound typically results from the loss of the hydroxyethyl side chain.[6][15] The fragmentation pattern is crucial for confirming the identity of the compound.[16]

Q5: Could my sample preparation method be the cause of low signal?

Absolutely. Improper sample preparation can lead to low recovery of the analyte or the introduction of contaminants that cause ion suppression.[17] For plasma samples, protein precipitation is a common and rapid method.[6] One study reported a high mean extraction recovery of 99.6% for this compound from plasma using this technique.[6]

If you suspect low recovery:

  • Evaluate Extraction Efficiency: Spike a known concentration of this compound into a blank matrix and into a pure solvent. Compare the peak areas after extraction to determine the recovery rate.

  • Check pH: Ensure the pH of the sample and extraction solvent is optimal for this compound's stability and solubility.

  • Solvent Evaporation: If using an evaporation step, ensure analytes are not lost due to volatility. The residue should be reconstituted in a solvent compatible with the mobile phase.[18]

Q6: Is this compound stable during storage and analysis?

This compound has been shown to be stable in plasma for at least 90 days when stored at -20°C.[6] One study confirmed that stock solutions stored at -20°C were stable for 28 days.[19] However, stability can be affected by storage conditions, sample matrix, and repeated freeze-thaw cycles.[20][21] If degradation is suspected, it is advisable to prepare fresh standards and quality control samples and compare them against older ones.

Troubleshooting Workflows & Diagrams

The following diagrams illustrate logical workflows for diagnosing and resolving low signal intensity issues.

Low_Signal_Troubleshooting start Low Signal Intensity Detected check_ms 1. Verify MS Performance (Inject Standard in Mobile Phase) start->check_ms ms_ok Signal OK? check_ms->ms_ok Test ms_fail Troubleshoot MS Hardware: - Clean Ion Source - Check Gas/Solvent Flow - Calibrate Instrument ms_ok->ms_fail No check_lc 2. Check LC System (Column, Mobile Phase, Connections) ms_ok->check_lc Yes lc_ok System OK? check_lc->lc_ok Test lc_fail Troubleshoot LC: - Check for Leaks/Blocks - Prepare Fresh Mobile Phase - Check Column Integrity lc_ok->lc_fail No check_sample 3. Evaluate Sample Preparation (Inject Extracted Standard) lc_ok->check_sample Yes sample_ok Signal OK? check_sample->sample_ok Test sample_fail Optimize Sample Prep: - Assess Recovery - Test for Matrix Effects - Check Analyte Stability sample_ok->sample_fail No optimize_method 4. Optimize MS Method Parameters - Re-optimize MRM transitions - Adjust Ion Source Settings - Check for Adduct Formation sample_ok->optimize_method Yes

Caption: General troubleshooting workflow for low signal intensity.

Sample_Prep_Workflow plasma Start: Plasma Sample (50 µL) add_is Add Internal Standard in Acetonitrile (200 µL) plasma->add_is vortex Vortex to Precipitate Proteins add_is->vortex centrifuge Centrifuge (e.g., 4000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant dilute Dilute with 20% Methanol in Water (400 µL) supernatant->dilute analyze Inject into LC-MS/MS dilute->analyze

Caption: Typical plasma sample preparation workflow via protein precipitation.

Key Experimental Protocols

Protocol 1: Plasma Sample Preparation by Protein Precipitation

This protocol is adapted from a validated method for the simultaneous quantification of metronidazole and this compound in human plasma.[6]

Materials:

  • Blank human plasma (Li-heparin)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Deionized water

  • Internal Standard (IS) solution (e.g., a structural analog or stable isotope-labeled MET-OH) in acetonitrile.

  • Microcentrifuge tubes (1.5 mL)

Procedure:

  • Pipette 50 µL of the plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the internal standard solution in acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 3 minutes.

  • Centrifuge the tubes at 4000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to a clean tube or autosampler vial.

  • Dilute the supernatant with 400 µL of 20% methanol in water.

  • Vortex the final mixture for 3 minutes.

  • The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Example LC-MS/MS Method

This protocol provides a starting point for method development. Parameters should be optimized for your specific instrument and column.

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.0 µm) is a suitable choice.[9]

  • Mobile Phase A: 10 mM aqueous ammonium formate with pH adjusted to 2.5 with formic acid.[6]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[6]

  • Flow Rate: 300 µL/min.[6]

  • Injection Volume: 5 µL.[6]

  • Column Temperature: 40°C.[9]

Table 2: Example LC Gradient

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
1.80100
5.50100
6.06040
12.06040

This gradient is based on a published method and serves as an example.[6]

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[6]

  • Ion Spray Voltage: 4.0 kV.[6]

  • Source Temperature: 100°C.[6]

  • Desolvation Temperature: 300°C.[6]

  • MRM Transitions: See Table 1 and optimize empirically.

References

Refinement of antimicrobial susceptibility testing protocols for Hydroxymetronidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to antimicrobial susceptibility testing (AST) of hydroxymetronidazole. The following sections offer detailed troubleshooting advice, experimental protocols, and frequently asked questions to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Are there established clinical breakpoints for this compound from CLSI or EUCAST?

A1: No, currently there are no specific clinical breakpoints for this compound established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Breakpoints are typically established for parent compounds. The in vitro activity of this compound is generally slightly less than that of metronidazole. Therefore, MIC values for this compound should be interpreted with caution and in the context of the corresponding metronidazole breakpoints and the specific clinical scenario.

Q2: Which quality control (QC) strains should I use for this compound AST?

A2: While there are no official QC ranges specifically for this compound, it is recommended to use the same QC strains as for metronidazole to ensure the overall integrity of the testing procedure. For anaerobic AST, CLSI and EUCAST recommend using Bacteroides fragilis ATCC 25285 and Clostridium perfringens ATCC 13124.[1] It is crucial to run these QC strains with metronidazole to validate the test system. For this compound, it is advisable to establish internal, laboratory-specific acceptable ranges based on repeated measurements until official guidance is available.

Q3: What are the recommended AST methods for this compound?

A3: The reference method for anaerobic bacteria, and therefore recommended for this compound, is agar dilution.[2][3][4] Broth microdilution is also an acceptable and widely used alternative.[2][3] Gradient diffusion methods (e.g., E-test) can be a useful alternative for testing individual isolates, but their performance with this compound should be validated against the reference agar dilution method.

Q4: How should I prepare my this compound stock solution?

A4: The choice of solvent is critical to avoid interference with the AST results. For many antibiotics, sterile distilled water is the preferred solvent.[5] If this compound is not readily soluble in water, dimethyl sulfoxide (DMSO) is a commonly used alternative. However, the final concentration of DMSO in the test medium should be kept to a minimum (ideally ≤1%) as it can have intrinsic antimicrobial effects at higher concentrations.[6] Always include a solvent control (medium with the same concentration of solvent used for the drug) to ensure it does not inhibit the growth of the test organism.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No growth or poor growth of anaerobic QC strains or clinical isolates. 1. Inadequate anaerobic conditions. 2. Inappropriate growth medium. 3. Loss of viability of the isolate.1. Ensure the anaerobic jar or chamber is functioning correctly. Use an anaerobic indicator strip. For EUCAST methods, monitor the anaerobic atmosphere with Clostridium perfringens DSM 25589 and a metronidazole 5 µg disk.[1] 2. Use a suitable medium for anaerobes, such as Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood for agar dilution, or supplemented Brucella broth for broth dilution.[2][3] 3. Use fresh, pure cultures of the isolates for inoculum preparation.
Unexpectedly high or low MIC values for QC strains with metronidazole. 1. Incorrect inoculum density. 2. Improper preparation or storage of antimicrobial agent. 3. Contamination of the culture.1. Standardize the inoculum to a 0.5 McFarland turbidity standard. 2. Prepare fresh stock solutions of the antimicrobial agent. Store stock solutions at the recommended temperature and for the appropriate duration. 3. Perform a purity check of the inoculum and subculture if necessary.
Inconsistent MIC results for this compound between experiments. 1. Variability in inoculum preparation. 2. Degradation of this compound in the testing medium. 3. Inconsistent reading of endpoints.1. Strictly adhere to the standardized procedure for inoculum preparation. 2. While specific stability data for this compound in all AST media is not readily available, it is good practice to use freshly prepared dilutions of the compound for each experiment. 3. Read the MIC at the lowest concentration that completely inhibits visible growth. For agar dilution, this is the lowest concentration with no growth, a faint haze, or single colonies.
Zone edge interpretation difficulties with gradient diffusion. 1. Swarming of the organism. 2. Presence of microcolonies within the inhibition zone.1. Ignore swarming and measure the diameter of the zone of complete inhibition. 2. The presence of significant growth within the zone of inhibition may indicate resistance. Subculture colonies from within the zone to confirm purity and re-test.

Quantitative Data Summary

The following tables summarize MIC data for this compound against common anaerobic bacteria as reported in the literature. It is important to note that these are not official breakpoints but provide an indication of the compound's activity.

Table 1: MICs of this compound against Bacteroides Species

OrganismMetronidazole MIC (µg/mL)This compound MIC (µg/mL)Reference
Bacteroides fragilis1.01.0[7]
Bacteroides distasonis1.01.0[7]
Bacteroides thetaiotaomicron1.02.0[7]
Bacteroides ovatus1.02.0[7]

Table 2: Quality Control Ranges for Metronidazole (for reference)

QC StrainMethodMetronidazole MIC Range (µg/mL)Metronidazole Zone Diameter Range (mm)
Bacteroides fragilis ATCC 25285Agar Dilution (CLSI)0.5 - 2N/A
Bacteroides fragilis ATCC 25285Disk Diffusion (EUCAST, 5 µg disk)N/A22 - 28
Clostridium perfringens ATCC 13124Agar Dilution (CLSI)0.25 - 1N/A
Clostridium perfringens ATCC 13124Disk Diffusion (EUCAST, 5 µg disk)N/A25 - 33

Note: N/A - Not Applicable. Data sourced from CLSI and EUCAST guidelines.

Experimental Protocols

Agar Dilution Method (Adapted from CLSI M11)

This method is considered the gold standard for AST of anaerobic bacteria.

  • Preparation of Media: Prepare Brucella agar supplemented with 5% laked sheep blood, 5 µg/mL hemin, and 1 µg/mL vitamin K1.

  • Preparation of Antimicrobial Agent Dilutions: Prepare serial twofold dilutions of this compound in the appropriate solvent. Add the antimicrobial dilutions to the molten agar to achieve the desired final concentrations. Pour the agar into petri dishes and allow them to solidify.

  • Inoculum Preparation: From a 24-48 hour pure culture, prepare a bacterial suspension in a suitable broth (e.g., thioglycolate broth) to match a 0.5 McFarland turbidity standard.

  • Inoculation: Using a multipoint inoculator, spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of the agar plates.

  • Incubation: Incubate the plates in an anaerobic atmosphere at 35-37°C for 42-48 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth. A faint haze or a single colony is disregarded.

Broth Microdilution Method (Adapted from CLSI M11)

This method is a practical alternative to agar dilution for determining MICs.

  • Preparation of Antimicrobial Agent Dilutions: Prepare serial twofold dilutions of this compound in a suitable supplemented anaerobic broth (e.g., Brucella broth with supplements) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension in a suitable broth to a 0.5 McFarland standard. Further dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plates in an anaerobic environment at 35-37°C for 42-48 hours.

  • Reading Results: The MIC is the lowest concentration of this compound in which there is no visible growth (no turbidity) compared to the growth control well.

Visualizations

Experimental_Workflow_Agar_Dilution cluster_prep Preparation cluster_procedure Procedure cluster_incubation_reading Incubation & Reading prep_media Prepare Supplemented Brucella Agar add_drug Add Drug to Molten Agar prep_media->add_drug prep_drug Prepare this compound Serial Dilutions prep_drug->add_drug prep_inoculum Prepare 0.5 McFarland Bacterial Suspension inoculate Spot Inoculate Plates prep_inoculum->inoculate pour_plates Pour Agar Plates add_drug->pour_plates pour_plates->inoculate incubate Incubate Anaerobically (42-48h, 35-37°C) inoculate->incubate read_mic Read MIC incubate->read_mic

Caption: Agar Dilution Experimental Workflow

Troubleshooting_Logic start AST Experiment Start qc_check QC Strains within Acceptable Range? start->qc_check growth_check Adequate Growth of Test Isolate? qc_check->growth_check Yes troubleshoot_qc Troubleshoot QC: - Inoculum - Media - Incubation - Reagent qc_check->troubleshoot_qc No proceed Proceed with MIC Determination growth_check->proceed Yes troubleshoot_growth Troubleshoot Growth: - Anaerobiosis - Media - Isolate Viability growth_check->troubleshoot_growth No retest Retest troubleshoot_qc->retest troubleshoot_growth->retest retest->start

Caption: Basic AST Troubleshooting Logic

References

Technical Support Center: Improving Hydroxymetronidazole Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Hydroxymetronidazole in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is the primary active metabolite of metronidazole, a widely used antibiotic and antiprotozoal agent.[1] For in vitro studies, achieving a sufficient and stable concentration of this compound in aqueous-based assay buffers and cell culture media is crucial for obtaining accurate and reproducible results. Poor solubility can lead to compound precipitation, inaccurate dosing, and misleading experimental outcomes.

Q2: What are the known solubility properties of this compound?

Q3: What are the initial steps I should take when I encounter solubility issues with this compound?

Start by preparing a high-concentration stock solution in an appropriate organic solvent, typically DMSO.[2] When diluting the stock solution into your aqueous assay buffer or cell culture medium, it is critical to do so in a stepwise manner with vigorous mixing to avoid localized high concentrations that can lead to precipitation. Always visually inspect the final solution for any signs of precipitation, both immediately after preparation and over the course of the experiment.

Q4: Can the final concentration of the organic solvent from the stock solution affect my in vitro assay?

Yes, organic solvents like DMSO can have physiological effects on cells, even at low concentrations.[3] It is crucial to keep the final concentration of the organic solvent in your assay as low as possible, typically below 1% and ideally below 0.5%. Always include a vehicle control in your experiments, which contains the same final concentration of the organic solvent as your test samples, to account for any solvent-induced effects.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility problems encountered with this compound during in vitro experiments.

Issue 1: Precipitation is observed immediately upon diluting the DMSO stock solution into aqueous buffer or cell culture medium.

Possible Causes:

  • "Salting out": The rapid change in solvent polarity upon adding the DMSO stock to the aqueous medium can cause the compound to crash out of solution.

  • Concentration exceeds solubility limit: The final desired concentration of this compound may be above its solubility limit in the final aqueous medium.

  • Improper mixing: Inadequate mixing can lead to localized areas of high compound concentration, triggering precipitation.

Solutions:

  • Optimize Dilution Technique:

    • Perform serial dilutions of your high-concentration DMSO stock in DMSO to create intermediate stocks.

    • Add the final, lower-concentration DMSO stock to the aqueous medium dropwise while vortexing or stirring vigorously.

    • Warm the aqueous medium to 37°C before adding the compound stock, as solubility often increases with temperature.

  • Employ Co-solvents:

    • Introduce a water-miscible co-solvent to the aqueous medium to increase the overall solvent polarity and improve solubility. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[4][5]

    • Start with a low percentage of the co-solvent (e.g., 1-5%) and incrementally increase it, keeping in mind the potential for solvent toxicity to your cells.

  • Reduce Final Concentration:

    • If possible, lower the final working concentration of this compound in your assay to a level below its solubility limit.

Issue 2: The solution is initially clear but becomes cloudy or shows precipitation over time during incubation.

Possible Causes:

  • Temperature changes: A decrease in temperature during incubation can reduce the solubility of the compound.

  • Interaction with media components: this compound may interact with proteins or salts in the cell culture medium, leading to the formation of insoluble complexes.[6][7]

  • Compound degradation: The compound may be unstable in the aqueous environment over time, with degradation products being less soluble.

Solutions:

  • Maintain Stable Temperature: Ensure the incubator maintains a constant and appropriate temperature throughout the experiment.

  • Use of Surfactants:

    • Incorporate a non-ionic surfactant, such as Tween® 20, Tween® 80, or Pluronic® F-68, into the assay medium at a concentration below its critical micelle concentration (CMC) to help maintain the compound in solution.[8]

    • Be cautious with surfactants in cell-based assays, as they can be cytotoxic at higher concentrations.

  • Consider Cyclodextrins:

    • Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[9][10] Beta-cyclodextrins and their derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

Issue 3: Inconsistent results or high variability between replicate wells in a plate-based assay.

Possible Causes:

  • Incomplete dissolution of the compound: Micro-precipitates may be present that are not easily visible, leading to uneven distribution of the compound in the wells.

  • Adsorption to plasticware: Hydrophobic compounds can adsorb to the surface of plastic plates and pipette tips, reducing the actual concentration in solution.

Solutions:

  • Ensure Complete Solubilization:

    • After preparing the final working solution, briefly sonicate it to break up any small aggregates.

    • Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles before adding it to the assay plate.

  • Use Low-Binding Plates: Utilize low-protein-binding microplates to minimize the adsorption of the compound to the plastic surface.

  • Pre-wet Pipette Tips: Before dispensing the compound solution, pre-wet the pipette tips with the same solution to ensure accurate and consistent delivery.

Data Presentation: Solubility of Metronidazole (Parent Compound)

The following table summarizes the solubility of metronidazole, the parent compound of this compound, in various aqueous media. This data can serve as a useful reference for estimating the solubility of this compound.

Solvent/BufferpHTemperature (°C)Solubility (mg/mL)
Water-254.525
0.1 N HCl1.2252.105
Phosphate Buffer4.5250.0193
Phosphate Buffer6.8250.0256
Phosphate Buffer7.4250.0294

Data adapted from a study on metronidazole solubility.[9][11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions using a Co-solvent

Objective: To prepare a clear, stable working solution of this compound in an aqueous buffer for in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol (200 proof), sterile

  • Sterile Phosphate Buffered Saline (PBS) or cell culture medium

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Prepare a 100 mM DMSO Stock Solution:

    • Weigh out an appropriate amount of this compound powder (Molecular Weight: 187.15 g/mol ).

    • Dissolve the powder in DMSO to a final concentration of 100 mM.

    • Vortex and sonicate briefly until the compound is completely dissolved.

    • Store the stock solution in small aliquots at -20°C.

  • Prepare an Intermediate Dilution in Co-solvent:

    • In a sterile microcentrifuge tube, prepare a 1:10 dilution of the 100 mM DMSO stock solution in sterile ethanol to obtain a 10 mM intermediate stock.

  • Prepare the Final Working Solution:

    • Warm the sterile PBS or cell culture medium to 37°C.

    • While vortexing the warm aqueous medium, slowly add the 10 mM intermediate stock to achieve the desired final concentration (e.g., for a 100 µM final solution, add 10 µL of the 10 mM stock to 990 µL of medium).

    • The final concentration of the organic solvents (DMSO and ethanol) should be kept as low as possible (e.g., in this example, 0.1% DMSO and 0.9% ethanol).

  • Final Check:

    • Visually inspect the final working solution for any signs of precipitation.

    • If the solution is clear, it is ready for use in your assay.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To increase the aqueous solubility of this compound using a cyclodextrin-based approach.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile deionized water or desired buffer

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Prepare an HP-β-CD Solution:

    • Prepare a stock solution of HP-β-CD in sterile deionized water or your assay buffer (e.g., 20% w/v). Warm the solution slightly and stir until the HP-β-CD is completely dissolved.

  • Complexation of this compound:

    • Add an excess amount of this compound powder to the HP-β-CD solution.

    • Incubate the mixture at room temperature for 24-48 hours with continuous stirring or shaking to allow for the formation of the inclusion complex.

  • Separation of Undissolved Compound:

    • After the incubation period, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved this compound.

  • Collection and Sterilization of the Solubilized Fraction:

    • Carefully collect the supernatant, which contains the solubilized this compound-HP-β-CD complex.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Quantification (Optional but Recommended):

    • Determine the concentration of this compound in the final solution using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Mandatory Visualizations

Proposed Signaling Pathway for this compound's Antimicrobial Action

G Proposed Mechanism of Action of this compound cluster_cell Anaerobic Bacterium / Protozoan Cell HM This compound (Prodrug) Nitroreductase Nitroreductase Enzymes HM->Nitroreductase Enzymatic Reduction HM_active Reduced this compound (Reactive Nitroso Radical) DNA Bacterial/Protozoal DNA HM_active->DNA Interaction Nitroreductase->HM_active DNA_damage DNA Strand Breaks & Helix Destabilization DNA->DNA_damage Cell_death Cell Death DNA_damage->Cell_death

Caption: Proposed antimicrobial mechanism of this compound.

Experimental Workflow for Improving Solubility of a Poorly Soluble Compound

G General Workflow for Solubility Enhancement Start Start: Poorly Soluble Compound Prep_Stock Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO) Start->Prep_Stock Solubility_Test Initial Solubility Test in Aqueous Assay Buffer Prep_Stock->Solubility_Test Precipitation Precipitation Observed Solubility_Test->Precipitation Yes No_Precipitation No Precipitation Solubility_Test->No_Precipitation No Troubleshoot Troubleshoot Solubility Precipitation->Troubleshoot Proceed Proceed with In Vitro Assay No_Precipitation->Proceed Co_solvent Option 1: Use Co-solvents (e.g., Ethanol, PEG) Troubleshoot->Co_solvent Surfactant Option 2: Use Surfactants (e.g., Tween® 80) Troubleshoot->Surfactant Cyclodextrin Option 3: Use Cyclodextrins (e.g., HP-β-CD) Troubleshoot->Cyclodextrin pH_Adjust Option 4: Adjust pH of Buffer Troubleshoot->pH_Adjust Re_evaluate Re-evaluate Solubility Co_solvent->Re_evaluate Surfactant->Re_evaluate Cyclodextrin->Re_evaluate pH_Adjust->Re_evaluate Re_evaluate->No_Precipitation Successful Re_evaluate->Troubleshoot Unsuccessful

References

Best practices for long-term storage of Hydroxymetronidazole samples

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions (FAQs) for the long-term storage of Hydroxymetronidazole samples to ensure their stability and integrity for research and development purposes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage temperatures for pure this compound powder?

For long-term stability, this compound in powder form should be stored at -20°C.[1][2][3] Some suppliers suggest it can be stored at this temperature for up to 3 years.[4]

Q2: How should I store this compound solutions?

When dissolved in a solvent such as DMSO, it is recommended to store the solution at -80°C for up to 6 months or at -20°C for up to 1 month.[2][4] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the solution into single-use vials before freezing.[4]

Q3: Is this compound sensitive to light?

Yes, light exposure can lead to the degradation of metronidazole and its derivatives.[5] Therefore, it is a best practice to store this compound samples, whether in solid, solution, or biological matrix form, protected from light.[6][7][8] Using amber vials or storing containers in a dark place is recommended.[9][10]

Q4: What is the stability of this compound in biological samples like eggs?

Studies have shown that this compound in chicken eggs is stable for at least 3 months when stored at -20°C.[11][12] In contrast, significant degradation is observed at +4°C, with concentrations decreasing by as much as 75% after one month.[11] For initial storage of biological samples before long-term experiments, temperatures of -80°C are also used.[11]

Q5: How do freeze-thaw cycles affect the stability of this compound solutions?

Repeated freeze-thaw cycles can inactivate the product.[4] It is highly recommended to aliquot stock solutions into smaller, single-use volumes to avoid this issue.[4]

Troubleshooting Guide

Issue 1: Unexpectedly low concentration of this compound in a stored sample.

  • Possible Cause 1: Inappropriate Storage Temperature. Storing samples at temperatures warmer than recommended (e.g., +4°C instead of -20°C or -80°C) can lead to rapid degradation.[11]

  • Troubleshooting: Verify the storage temperature records for the sample. For future samples, ensure they are stored at the correct temperature immediately after preparation. A stability study comparing samples stored at different temperatures can confirm the cause.

  • Possible Cause 2: Light Exposure. If samples were not stored in light-proof containers, photodegradation may have occurred.[5]

  • Troubleshooting: Review handling and storage procedures to ensure samples were consistently protected from light. Use amber vials or wrap containers in aluminum foil for future storage.

  • Possible Cause 3: Multiple Freeze-Thaw Cycles. If the sample was a stock solution that was repeatedly frozen and thawed, this could have led to degradation.[4]

  • Troubleshooting: Implement a policy of aliquoting all stock solutions upon preparation to minimize freeze-thaw cycles.

Issue 2: Presence of unknown peaks in the chromatogram during analysis.

  • Possible Cause: Sample Degradation. The unknown peaks are likely degradation products of this compound. Degradation can be initiated by factors like improper temperature, light exposure, or reaction with incompatible substances.[2][13][14][15]

  • Troubleshooting: Analyze a freshly prepared standard of this compound to confirm the retention time of the parent compound. Review the storage conditions of the degraded sample to identify the likely cause. Techniques like HPLC-MS/MS can be used to identify the structure of the degradation products.[11][16]

Data on Storage Conditions and Stability

Table 1: Recommended Storage Conditions for this compound

Sample TypeSolventStorage TemperatureRecommended Duration
PowderN/A-20°CUp to 3 years[4]
SolutionDMSO-80°CUp to 6 months[2][4]
SolutionDMSO-20°CUp to 1 month[4]

Table 2: Stability of this compound in Chicken Eggs[11]

Storage TemperatureDurationAverage Decrease in Concentration
+4°C1 Month~75%
+4°C3 Months>99% (peak not observed in some samples)
-20°C3 Months~22%

Experimental Protocols

Protocol: Stability Analysis of this compound in Biological Samples using HPLC-MS/MS

This protocol is a generalized procedure based on methodologies for analyzing this compound stability.[11][12][16][17]

1. Sample Preparation (Homogenization and Extraction) a. Homogenize the biological sample (e.g., egg contents) thoroughly. b. Weigh 1g of the homogenized sample into a centrifuge tube. c. Add an appropriate internal standard to the sample. d. Add an extraction solvent (e.g., acetonitrile). e. Vortex the mixture vigorously and then centrifuge to separate the supernatant. f. Collect the supernatant for analysis.

2. Chromatographic Conditions (HPLC) a. Column: Use a C18 analytical column (e.g., 150 mm × 4.6 mm, 5 µm).[16] b. Mobile Phase: An isocratic elution system can be used, for example, a mixture of phosphate buffer and acetonitrile.[16][18] c. Flow Rate: Set a suitable flow rate (e.g., 1 mL/min).[18] d. Injection Volume: Inject a small volume of the prepared sample extract. e. Column Temperature: Maintain a constant column temperature (e.g., 25°C).

3. Mass Spectrometry Conditions (MS/MS) a. Ionization Mode: Use positive electrospray ionization (ESI+). b. Monitoring: Set up Multiple Reaction Monitoring (MRM) to specifically detect the transitions for this compound and the internal standard. c. Data Analysis: Quantify the concentration of this compound by comparing its peak area to that of the internal standard and referencing a calibration curve.

4. Stability Study Design a. Prepare a pooled batch of the biological matrix containing this compound. b. Divide the batch into multiple aliquots. c. Store aliquots at different temperature conditions (e.g., +4°C and -20°C). d. Analyze aliquots from each storage condition at specified time points (e.g., Day 0, 1 month, 3 months). e. Compare the concentrations over time to determine the degradation rate at each condition.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Long-Term Storage cluster_analysis Analysis at Time Points (T0, T1, T2...) cluster_results Data Evaluation prep1 Homogenize Biological Sample prep2 Spike with Internal Standard prep1->prep2 prep3 Extract with Solvent prep2->prep3 prep4 Centrifuge and Collect Supernatant prep3->prep4 store1 Aliquot into Light-Proof Tubes prep4->store1 store2 Store at -20°C store1->store2 store3 Store at +4°C store1->store3 analysis1 HPLC-MS/MS Analysis store2->analysis1 Retrieve Samples store3->analysis1 Retrieve Samples analysis2 Quantify Concentration analysis1->analysis2 results1 Compare Concentrations Over Time analysis2->results1 results2 Determine Degradation Rate results1->results2

Caption: Experimental workflow for long-term stability testing.

troubleshooting_workflow start Unexpected Result: Low Concentration or Extra Peaks q1 Were samples stored at the recommended temperature (-20°C or -80°C)? start->q1 q2 Were samples protected from light? q1->q2 Yes res1 Root Cause: Thermal Degradation Action: Enforce strict temperature control. q1->res1 No q3 Was the stock solution subjected to multiple freeze-thaw cycles? q2->q3 Yes res2 Root Cause: Photodegradation Action: Use amber vials or store in the dark. q2->res2 No res3 Root Cause: Freeze-Thaw Degradation Action: Aliquot samples into single-use tubes. q3->res3 Yes end_node Review and update SOPs for sample handling. q3->end_node No res1->end_node res2->end_node res3->end_node

Caption: Troubleshooting logic for sample degradation issues.

References

Minimizing ion suppression in the analysis of Hydroxymetronidazole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of hydroxymetronidazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on minimizing ion suppression in LC-MS/MS analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor sensitivity or inconsistent results for this compound.

Q1: My signal for this compound is much lower than expected, or varies significantly between injections. Could this be ion suppression?

A: Yes, poor sensitivity and inconsistent results are classic symptoms of ion suppression.[1][2][3] Ion suppression occurs when co-eluting matrix components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a reduced signal.[1][3] This phenomenon is a common challenge in bioanalysis, especially when dealing with complex matrices like plasma or urine.[4][5]

Q2: How can I confirm that ion suppression is affecting my analysis?

A: Two primary methods can be used to assess ion suppression:

  • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression occurs.[4][6][7] A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Any dip in the baseline signal for this compound indicates the retention time of matrix components causing suppression.[4][8]

  • Post-Extraction Spike: This quantitative method compares the signal of this compound in a clean solvent to its signal when spiked into an extracted blank matrix.[1][7][9] A lower signal in the matrix sample confirms and quantifies the extent of ion suppression.[7]

Issue 2: Choosing the right sample preparation technique.

Q3: What is the most effective sample preparation method to reduce matrix effects for this compound analysis in plasma?

A: The most effective method often involves a balance between cleanup efficiency and analyte recovery. For this compound, solid-phase extraction (SPE) is a highly effective technique for removing interfering matrix components like phospholipids.[1][5][10] Specifically, a hydrophilic-lipophilic balanced (HLB) SPE has been successfully used for the extraction of this compound from human plasma.[11]

Other common techniques include:

  • Liquid-Liquid Extraction (LLE): Can be optimized to selectively extract this compound while leaving many matrix components behind.[1][5]

  • Protein Precipitation (PPT): A simpler but generally less clean method. While it removes proteins, it may leave other interfering substances like phospholipids in the extract.[1][2][5]

Q4: Can I just dilute my sample to reduce ion suppression?

A: Diluting the sample can be a simple and effective strategy to reduce the concentration of interfering matrix components, thereby minimizing ion suppression.[12] However, this approach will also dilute your analyte, which could be problematic if the concentration of this compound is already low, potentially compromising the sensitivity of the assay.[12]

Issue 3: Optimizing chromatographic conditions.

Q5: How can I change my LC method to avoid ion suppression?

A: Optimizing your chromatography is a crucial step. The goal is to chromatographically separate this compound from the co-eluting matrix components that cause suppression.[1][8] Consider the following adjustments:

  • Improve Chromatographic Resolution: Using columns with smaller particle sizes, such as in Ultra-Performance Liquid Chromatography (UPLC), can provide sharper peaks and better resolution, helping to separate the analyte from interferences.[13]

  • Modify the Mobile Phase Gradient: Adjusting the gradient elution profile can change the retention times of both this compound and interfering compounds, potentially resolving them from each other.[1]

  • Change Column Chemistry: If resolution is still an issue, switching to a column with a different stationary phase chemistry can alter selectivity and improve separation.[8]

Experimental Protocols & Methodologies

Protocol 1: Assessing Ion Suppression by Post-Column Infusion

This protocol provides a general workflow for identifying regions of ion suppression.

  • Prepare a standard solution of this compound in a suitable solvent (e.g., methanol/water) at a concentration that gives a stable and robust signal.

  • Set up the infusion pump: Deliver the this compound solution at a low, constant flow rate (e.g., 10 µL/min) into the LC flow stream after the analytical column and before the mass spectrometer inlet, using a T-fitting.

  • Equilibrate the system: Allow the infused solution to enter the mass spectrometer until a stable baseline signal for this compound is achieved.

  • Prepare a blank matrix sample: Extract a blank plasma (or other relevant matrix) sample using your established sample preparation protocol.

  • Inject the blank sample: Inject the extracted blank matrix onto the LC-MS system and run your standard chromatographic method.

  • Analyze the data: Monitor the this compound signal. Any significant drop in the baseline indicates a region where matrix components are eluting and causing ion suppression.

G cluster_prep System Preparation cluster_setup LC-MS Setup cluster_analysis Analysis A Prepare this compound Infusion Solution C Infuse Solution Post-Column via T-fitting A->C B Prepare Extracted Blank Matrix Sample E Inject Extracted Blank Matrix B->E D Achieve Stable MS Signal (Baseline) C->D F Monitor this compound Signal E->F G Identify Dips in Baseline (Ion Suppression Zones) F->G G start Start: Plasma Sample condition 1. Condition SPE Plate (Methanol, then Water) start->condition load 2. Load Plasma Sample condition->load wash 3. Wash Plate (e.g., 5% Methanol) load->wash elute 4. Elute Analyte (e.g., Methanol) wash->elute dry 5. Evaporate to Dryness elute->dry reconstitute 6. Reconstitute in Mobile Phase dry->reconstitute end Inject into LC-MS/MS reconstitute->end

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Hydroxymetronidazole in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is critical for pharmacokinetic and toxicokinetic studies. This guide provides a detailed comparison of validated analytical methods for the determination of hydroxymetronidazole, a major metabolite of metronidazole, in plasma. The comparison focuses on two prominent techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Comparison of Analytical Method Performance

The selection of an analytical method hinges on various factors including sensitivity, selectivity, and the required sample throughput. The following table summarizes the key performance parameters of validated HPLC-UV and LC-MS/MS methods for this compound analysis in plasma.

ParameterHPLC-UV MethodLC-MS/MS MethodUPLC-MS/MS Method
Linearity Range 1.6 - 16 µg/mL[1]0.02 - 30 µg/mL[2]0.1 - 300 µM[3]
Lower Limit of Quantification (LLOQ) ~1.6 µg/mL[1]0.02 µg/mL[2]0.1 µM[3]
Accuracy (%) Not explicitly stated< 9% (as precision)[2]< 13% (as precision and accuracy)[3]
Precision (RSD %) < 6%[4]< 9%[2]< 13%[3]
Recovery (%) Not explicitly stated99.6%[2]78 - 86%[3]
Sample Volume ≤100 µL[4]50 µL[2]10 µL[3]

Experimental Workflows

The general workflow for the validation of an analytical method for this compound in plasma involves several key stages, from sample preparation to data analysis.

Analytical Method Validation Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation Plasma Plasma Sample Collection Spiking Spiking with this compound & IS Plasma->Spiking Extraction Extraction Spiking->Extraction Injection LC System Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Linearity Linearity Detection->Linearity Accuracy Accuracy & Precision Detection->Accuracy Recovery Recovery Detection->Recovery Stability Stability Detection->Stability

Caption: General workflow for analytical method validation.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide, providing a basis for replication and adaptation.

LC-MS/MS Method[2]
  • Sample Preparation: To a 50 µL aliquot of plasma, 200 µL of an internal standard (IS) solution is added. The sample is then processed for analysis.

  • Chromatographic Conditions:

    • Column: Not explicitly stated, but a reverse-phase column is implied.

    • Mobile Phase: A linear gradient of (A) 10mM aqueous ammonium formate (pH 2.5) and (B) 0.1% formic acid in acetonitrile. The gradient starts at 40% B, increases to 100% B, and then re-equilibrates.

    • Flow Rate: 300 µL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Monitored Transition: For this compound (MET-OH), the transition is m/z 188.0 → m/z 125.9.

UPLC-MS/MS Method[3]
  • Sample Preparation: this compound is extracted from a 10 µL human plasma sample using hydrophilic lipophilic balanced solid-phase extraction (SPE) on 96-well µ-elution plates.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 × 100 mm).

    • Mobile Phase: A gradient elution with a mixture of 0.1% formic acid in water and 0.1% formic acid in methanol.

    • Flow Rate: 0.25 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive-ion electrospray-ionization (ESI).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Monitored Transition: For 2-hydroxymetronidazole, the ion transition is m/z 187.9 -> 125.9.

HPLC-UV Method[4]
  • Sample Preparation: Plasma proteins are denatured using 100% methanol. After centrifugation, the supernatant is evaporated under nitrogen flow, and the residue is reconstituted in the mobile phase.

  • Chromatographic Conditions:

    • Column: Li-Chrospher RP-18.

    • Mobile Phase: A solution of 10 mmol/L NaH2PO4 and acetonitrile (90:10, v/v).

    • Flow Rate: 1 mL/min.

  • UV Detection:

    • Wavelength: 311 nm for 2-hydroxymetronidazole.

Logical Relationship of Validation Parameters

The validation of an analytical method is a comprehensive process where several parameters are assessed to ensure the method is reliable, reproducible, and accurate for its intended purpose.

Validation Parameters Relationship cluster_core Core Method Performance cluster_quant Quantitative Aspects cluster_practical Practical Application Accuracy Accuracy Linearity Linearity & Range Accuracy->Linearity Precision Precision Precision->Linearity Selectivity Selectivity LLOQ LLOQ Selectivity->LLOQ Linearity->LLOQ ULOQ ULOQ Linearity->ULOQ Recovery Recovery Recovery->Accuracy Stability Stability Stability->Accuracy MatrixEffect Matrix Effect MatrixEffect->Accuracy

Caption: Interrelationship of key validation parameters.

References

A Comparative Analysis of Hydroxymetronidazole and Secnidazole Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of hydroxymetronidazole, the primary active metabolite of metronidazole, and secnidazole, both prominent members of the nitroimidazole class of antibiotics. This document synthesizes available clinical and preclinical data to offer an objective overview of their performance, supported by experimental evidence.

Executive Summary

This compound and secnidazole are effective antimicrobial agents against a range of anaerobic bacteria and protozoa. While direct comparative clinical trials between this compound and secnidazole are limited, extensive research has been conducted on metronidazole, the parent drug of this compound, versus secnidazole. This guide leverages this data, alongside in-vitro studies of this compound, to draw meaningful comparisons.

Secnidazole often presents an advantage in its pharmacokinetic profile, allowing for single-dose regimens that can enhance patient compliance.[1] Clinical studies in bacterial vaginosis and trichomoniasis demonstrate that single-dose secnidazole is as effective as multi-dose metronidazole regimens.[2][3] In-vitro evidence suggests that this compound possesses potent antimicrobial activity, in some cases exceeding that of its parent compound, metronidazole.[4]

Data Presentation: Efficacy in Common Infections

The following tables summarize the quantitative data from clinical trials comparing the efficacy of secnidazole and metronidazole (as a proxy for this compound) in the treatment of bacterial vaginosis and trichomoniasis.

Table 1: Comparison of Cure Rates in Bacterial Vaginosis

Treatment RegimenTherapeutic Cure Rate (Day 28)Clinical Cure Rate (Day 14)Bacteriological Cure Rate (Day 14)Study PopulationReference
Secnidazole (2g, single dose)60.1%65.0%Not Reported243 patients[2][4]
Metronidazole (500mg, twice daily for 7 days)59.5%66.2%Not Reported237 patients[2][4]

Table 2: Comparison of Efficacy in Trichomoniasis

Treatment RegimenParasitological Eradication RateStudy PopulationReference
Secnidazole (2g, single dose)92% - 100%Not Specified[1]
Metronidazole (multi-dose)Similar to SecnidazoleNot Specified[1]

Table 3: In-Vitro Antimicrobial Activity against Gardnerella vaginalis

CompoundMedian MIC (µg/mL)Median MBC (µg/mL)Reference
This compound12[4]
Metronidazole416[4]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Experimental Protocols

The data presented in this guide is derived from randomized, double-blind, double-dummy, multicenter clinical trials and in-vitro laboratory studies. Below are the generalized methodologies employed in these key experiments.

Clinical Trial Protocol for Bacterial Vaginosis (Secnidazole vs. Metronidazole)
  • Study Design: A multicenter, double-blind, double-dummy, randomized, non-inferiority phase III clinical trial.[2]

  • Patient Population: Women diagnosed with bacterial vaginosis based on Amsel criteria (vaginal pH > 4.5, presence of clue cells, positive whiff test, and abnormal vaginal discharge) and a Nugent score > 7.[2]

  • Treatment Arms:

    • Secnidazole Group: A single oral dose of 2g secnidazole and a placebo twice daily for seven days.[2]

    • Metronidazole Group: A single oral dose of a placebo and 500mg of metronidazole twice daily for seven days.[2]

  • Primary Endpoint: Therapeutic cure at day 28, defined as the resolution of clinical signs (vaginal discharge, positive KOH whiff test, vaginal pH ≤ 4.5) and a Nugent score ≤ 3.[2][3]

  • Secondary Endpoints: Therapeutic success at day 14 and safety profiles.[3]

  • Statistical Analysis: Non-inferiority was assessed using a 95% confidence interval for the difference in cure rates between the two treatment groups.[2]

In-Vitro Susceptibility Testing Protocol (this compound vs. Metronidazole)
  • Organism: Strains of Gardnerella vaginalis.[4]

  • Methodology:

    • MIC and MBC Determination: Minimal inhibitory (MIC) and bactericidal (MBC) concentrations were determined at an inoculum of 10^6 colony-forming units per ml (cfu/ml) with anaerobic incubation for 48 hours.[4]

    • Time-Kill Curve Studies: The bactericidal effect over time was assessed against both exponential (10^6 cfu/ml) and stationary phase (10^10-13 cfu/ml) organisms.[4]

    • Drug Inactivation Analysis: The degree of drug inactivation was measured using high-pressure liquid chromatography during the time-kill studies.[4]

Mandatory Visualization

The following diagrams illustrate the mechanism of action of nitroimidazoles and a typical experimental workflow for a comparative clinical trial.

Nitroimidazole_Mechanism_of_Action cluster_Cell Anaerobic Bacterium / Protozoan Cell Nitroimidazole Nitroimidazole (Prodrug) Activation Reduction of Nitro Group Nitroimidazole->Activation Passive Diffusion Radicals Cytotoxic Nitro Radicals Activation->Radicals Electron Transfer (e.g., Ferredoxin) DNA DNA Radicals->DNA Interaction Damage DNA Strand Breakage DNA->Damage Death Cell Death Damage->Death

Caption: Mechanism of action of nitroimidazole antibiotics.

Clinical_Trial_Workflow cluster_Workflow Comparative Clinical Trial Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization GroupA Group A: This compound (or Metronidazole) Randomization->GroupA GroupB Group B: Secnidazole Randomization->GroupB Treatment Treatment Administration GroupA->Treatment GroupB->Treatment FollowUp Follow-up Assessments (e.g., Day 14, Day 28) Treatment->FollowUp Endpoint Primary & Secondary Endpoint Analysis FollowUp->Endpoint Results Results & Conclusion Endpoint->Results

Caption: Generalized workflow of a comparative clinical trial.

References

A Comparative In Vitro Analysis of Hydroxymetronidazole and Tinidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activities of hydroxymetronidazole and tinidazole, two key nitroimidazole antimicrobial agents. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their drug development and research applications.

Mechanism of Action

Both this compound, the primary active metabolite of metronidazole, and tinidazole share a similar mechanism of action characteristic of the nitroimidazole class.[1][2] Their selective toxicity against anaerobic bacteria and protozoa is achieved through a process of intracellular reduction.[3][4][5] Once inside the microbial cell, the nitro group of the compound is reduced by low redox potential electron transport proteins, such as ferredoxin, to form reactive nitroso radicals.[1][3][4][5] These highly reactive intermediates disrupt the helical structure of DNA, causing strand breakage and ultimately leading to microbial cell death.[4][5][6]

cluster_cell Anaerobic Microorganism Nitroimidazole Nitroimidazole (Prodrug) ActivatedDrug Reduced Nitroimidazole (Reactive Nitroso Radicals) Nitroimidazole->ActivatedDrug Reduction DNA Microbial DNA ActivatedDrug->DNA Interaction DamagedDNA Damaged DNA DNA->DamagedDNA Strand Breaks CellDeath Cell Death DamagedDNA->CellDeath Ferredoxin Ferredoxin (low redox potential) Ferredoxin->Nitroimidazole

Caption: General mechanism of action for nitroimidazole antibiotics.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound and tinidazole against various microorganisms, primarily focusing on Minimum Inhibitory Concentration (MIC) and Minimum Lethal Concentration (MLC) values. It is important to note that direct comparative data for this compound is limited; therefore, data for its parent compound, metronidazole, is included as a reference point.

Table 1: In Vitro Activity Against Bacteroides Species

CompoundOrganismMIC (µg/mL)
This compoundB. fragilis1
This compoundB. thetaiotaomicron2
This compoundB. distasonis1
This compoundB. ovatus2

Data sourced from Pendland, S.L., et al. (1994).[7]

Table 2: Comparative In Vitro Activity of Metronidazole and Tinidazole Against Anaerobic Gram-Negative Bacilli

CompoundGeometric Mean MIC (µg/mL)
Metronidazole0.34
Tinidazole0.28

Data sourced from Reynolds, A.V., et al. (1975).[8][9]

Table 3: Comparative In Vitro Activity Against Metronidazole-Resistant Trichomonas vaginalis

CompoundMean MLC (µM)Median MLC (µM)
Metronidazole2618 ± 1922.42336.0
Tinidazole1014.9 ± 1314.4197.7

MLC values were determined under aerobic conditions.[10]

Experimental Protocols

The data presented in this guide are derived from standard in vitro susceptibility testing methods. The general principles of these methods are outlined below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A common method for determining MIC is the agar dilution method.

  • Preparation of Media: A series of agar plates containing serial twofold dilutions of the antimicrobial agent are prepared. A control plate with no antimicrobial agent is also included.

  • Inoculum Preparation: The microorganism to be tested is cultured to a specific density, typically a 0.5 McFarland standard.

  • Inoculation: The surface of each agar plate is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., anaerobic conditions for anaerobic bacteria) and for a specified duration (e.g., 24-48 hours).

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth on the agar surface.

A Prepare Serial Dilutions of Antimicrobial Agent B Inoculate Agar Plates with Test Organism A->B C Incubate Plates B->C D Observe for Growth C->D E Determine Lowest Concentration with No Visible Growth (MIC) D->E

Caption: General workflow for MIC determination by agar dilution.

Minimum Lethal Concentration (MLC) Assay

The MLC is the lowest concentration of an antimicrobial agent that kills a specified percentage (typically 99.9%) of the initial inoculum. This is often determined as an extension of the MIC assay.

  • MIC Determination: An MIC assay is performed as described above.

  • Subculturing: Aliquots from the tubes or wells corresponding to the MIC and higher concentrations showing no visible growth are subcultured onto fresh, antimicrobial-free agar plates.

  • Incubation: The subculture plates are incubated to allow for the growth of any surviving microorganisms.

  • Colony Counting: The number of colony-forming units (CFUs) on each subculture plate is counted.

  • MLC Calculation: The MLC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFUs compared to the initial inoculum count.

Discussion

The available in vitro data suggests that both this compound and tinidazole are potent against a range of anaerobic bacteria.[7][8][9] In a direct comparison against Gram-negative anaerobic bacilli, tinidazole exhibited a slightly lower geometric mean MIC than metronidazole, the parent compound of this compound.[8][9]

Notably, in the context of metronidazole-resistant Trichomonas vaginalis, tinidazole demonstrated significantly lower MLCs compared to metronidazole, suggesting it may be a more effective agent against resistant strains.[10] This is a critical consideration for the development of new therapeutic strategies for trichomoniasis.

While direct comparative studies between this compound and tinidazole are not widely available, the existing data for metronidazole provides a valuable benchmark. Further research directly comparing the in vitro activity of this compound and tinidazole across a broader range of clinically relevant anaerobic and protozoal pathogens is warranted to fully elucidate their respective therapeutic potential.

References

A Comparative Analysis of Hydroxymetronidazole and Metronidazole: Unveiling Antibacterial Potency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the antibacterial potency of metronidazole and its primary active metabolite, hydroxymetronidazole. This analysis is supported by experimental data to elucidate their respective efficacies against key anaerobic bacteria.

Metronidazole, a cornerstone in the treatment of anaerobic bacterial infections, undergoes hepatic metabolism to form several compounds, with this compound being the most significant and biologically active metabolite.[1][2] Understanding the antibacterial prowess of this metabolite is crucial for a comprehensive grasp of metronidazole's overall therapeutic effect and for the potential development of new antimicrobial agents. This guide synthesizes in vitro data to offer a clear comparison of their antibacterial activities.

Quantitative Comparison of Antibacterial Potency

The in vitro efficacy of metronidazole and this compound has been evaluated against various anaerobic bacteria, with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values serving as key indicators of potency. The following table summarizes these findings for two clinically relevant species: Gardnerella vaginalis and Bacteroides fragilis.

OrganismCompoundMedian MIC (µg/mL)Median MBC (µg/mL)Reference
Gardnerella vaginalisMetronidazole416[3]
This compound12[3]
Bacteroides fragilisMetronidazole0.16 - 2.50.16 - 2.5[1][4]
This compoundGenerally less active than metronidazoleNot consistently reported[5]
Bacteroides spp.Metronidazole1Not specified
This compound1-2Not specified

Notably, against Gardnerella vaginalis, this compound demonstrates significantly greater potency, with a median MIC four times lower and a median MBC eight times lower than the parent drug, metronidazole.[3] For Bacteroides fragilis, metronidazole shows potent activity with equivalent MIC and MBC values.[1][4] While specific MBC data for this compound against Bacteroides fragilis is less consistently reported, studies indicate it is generally less active than metronidazole against this species.[5] However, against other Bacteroides species, the MICs of both compounds have been observed to be comparable.

Experimental Protocols

The determination of MIC and MBC values is critical for assessing antibacterial potency. The following are detailed methodologies based on established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), for the susceptibility testing of anaerobic bacteria.[6][7][8][9]

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Media Preparation: Prepare Brucella broth supplemented with hemin, vitamin K1, and laked sheep blood. Distribute the broth into a 96-well microtiter plate.

  • Antimicrobial Agent Dilution: Prepare serial twofold dilutions of metronidazole and this compound in the broth to achieve a range of concentrations.

  • Inoculum Preparation: Culture the anaerobic bacteria on an appropriate agar medium (e.g., Brucella blood agar) in an anaerobic environment. Prepare a bacterial suspension in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard. This should then be diluted to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plates in an anaerobic atmosphere at 35-37°C for 48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.

Agar Dilution Method for MIC Determination

This reference method is particularly useful for testing a large number of isolates.

  • Media Preparation: Prepare Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood.

  • Antimicrobial Agent Incorporation: Add varying concentrations of metronidazole and this compound to molten agar before pouring it into Petri dishes. A control plate with no antimicrobial agent should also be prepared.

  • Inoculum Preparation: As described in the broth microdilution method, prepare a bacterial suspension adjusted to a 0.5 McFarland standard.

  • Inoculation: Using a multipoint inoculator, spot-inoculate the prepared bacterial suspensions onto the surface of the agar plates.

  • Incubation: Incubate the plates in an anaerobic environment at 35-37°C for 48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth on the agar surface.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Subculturing: Following the determination of the MIC by the broth microdilution method, take a 10 µL aliquot from each well that shows no visible growth.

  • Plating: Spread the aliquot onto an appropriate agar medium (e.g., Brucella blood agar).

  • Incubation: Incubate the agar plates under anaerobic conditions at 35-37°C for 48-72 hours.

  • MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Visualizing the Mechanism of Action and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the metabolic activation pathway of these nitroimidazoles and a typical experimental workflow for determining antibacterial potency.

G cluster_0 Metronidazole Activation Pathway cluster_1 This compound Activation Pathway Metronidazole Metronidazole (Prodrug) Reduced_Met Reduced Nitro Radical (Cytotoxic) Metronidazole->Reduced_Met Anaerobic Reduction (e.g., by Ferredoxin) DNA_Damage DNA Strand Breakage & Destabilization Reduced_Met->DNA_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death This compound This compound (Active Metabolite) Reduced_Hydro Reduced Nitro Radical (Cytotoxic) This compound->Reduced_Hydro Anaerobic Reduction (e.g., by Ferredoxin) DNA_Damage_H DNA Strand Breakage & Destabilization Reduced_Hydro->DNA_Damage_H Cell_Death_H Bacterial Cell Death DNA_Damage_H->Cell_Death_H

Comparative activation pathways of Metronidazole and this compound.

Both metronidazole and this compound are prodrugs that require reductive activation within the anaerobic bacterial cell to exert their cytotoxic effects.[10][11][12] This process, typically mediated by low-redox-potential electron-transport proteins like ferredoxin, leads to the formation of short-lived nitroso free radicals. These highly reactive intermediates interact with bacterial DNA, causing strand breakage and helical structure disruption, ultimately leading to cell death.[10][12]

G Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions of Metronidazole & this compound Start->Serial_Dilution Inoculate Inoculate Microtiter Plate or Agar Plates Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Anaerobic Incubation (48h, 35-37°C) Inoculate->Incubate Read_MIC Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC Subculture Subculture from wells with no growth Read_MIC->Subculture Incubate_MBC Anaerobic Incubation (48-72h, 35-37°C) Subculture->Incubate_MBC Read_MBC Determine MBC (≥99.9% killing) Incubate_MBC->Read_MBC End End Read_MBC->End

Experimental workflow for determining MIC and MBC.

The workflow for determining the antibacterial potency of antimicrobial agents against anaerobic bacteria involves a series of standardized steps to ensure accuracy and reproducibility. This process begins with the preparation of a standardized bacterial inoculum and serial dilutions of the antimicrobial agents. Following inoculation and anaerobic incubation, the MIC is determined. To ascertain the bactericidal activity, subculturing from wells showing no growth is performed to determine the MBC.

References

Anti-Metronidazole Antibodies: A Comparative Analysis of Cross-Reactivity with Hydroxymetronidazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals working with the antibiotic metronidazole, understanding the specificity of anti-metronidazole antibodies is critical for accurate immunoassay development and therapeutic drug monitoring. A key consideration is the potential for cross-reactivity with its major metabolite, hydroxymetronidazole. This guide provides a comparative analysis of this cross-reactivity, supported by experimental data and detailed methodologies.

Cross-Reactivity Data

The cross-reactivity of anti-metronidazole antibodies with this compound and other related nitroimidazole compounds is a crucial performance metric. The following table summarizes the cross-reactivity profile of a commercially available anti-metronidazole antibody, as determined by competitive enzyme-linked immunosorbent assay (ELISA).

CompoundCross-Reactivity (%)
Metronidazole100%
This compound 47%
Dimetridazole800%
Hydroxymethyl dimetridazole53%
Tinidazole2%
Ornidazole5%

Data sourced from a commercially available Metronidazole ELISA kit.

This data indicates a significant level of cross-reactivity (47%) of this particular anti-metronidazole antibody with its primary metabolite, this compound. This level of interaction is important for researchers to consider when developing quantitative assays for metronidazole in biological samples, as the presence of this compound may lead to an overestimation of the parent drug concentration. Conversely, the antibody shows even higher reactivity with dimetridazole, a structurally similar nitroimidazole.

Experimental Protocol: Competitive ELISA

The determination of cross-reactivity is typically performed using a competitive enzyme-linked immunosorbent assay (ELISA). This method relies on the competition between the target analyte (metronidazole) and other structurally related compounds in the sample for a limited number of antibody binding sites.

Principle of the Assay

This assay is based on the principle of competitive enzyme immunoassay for the detection of metronidazole.[1][2] A known amount of metronidazole is pre-coated on the micro-well stripes. The metronidazole in the sample and the coated metronidazole compete for binding to the anti-metronidazole antibodies. After the addition of an enzyme-conjugated secondary antibody, a substrate is added to produce a colorimetric signal. The optical density (OD) of the sample is inversely proportional to the concentration of metronidazole present.[1][2]

Materials
  • Microtiter plate (96-well) coated with metronidazole antigen

  • Anti-metronidazole antibody (primary antibody)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Standard solutions of metronidazole of known concentrations

  • Solutions of potential cross-reactants (e.g., this compound) of known concentrations

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution (e.g., 2M H₂SO₄)

  • Microplate reader

Step-by-Step Procedure
  • Preparation of Standards and Samples: Prepare a series of standard dilutions of metronidazole. Prepare a series of dilutions for each potential cross-reactant, including this compound.

  • Competition: Add a fixed volume of the primary anti-metronidazole antibody and an equal volume of either the standard or the sample (containing the cross-reactant) to each well of the metronidazole-coated microtiter plate.

  • Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to allow for competitive binding.

  • Washing: Wash the plate multiple times with the wash buffer to remove any unbound antibodies and other components.

  • Addition of Secondary Antibody: Add the HRP-conjugated secondary antibody to each well. This antibody will bind to the primary antibody that is bound to the coated metronidazole.

  • Incubation: Incubate the plate again under controlled conditions.

  • Washing: Repeat the washing step to remove any unbound secondary antibody.

  • Substrate Addition: Add the TMB substrate solution to each well. The HRP enzyme will catalyze a color change.

  • Incubation: Incubate the plate in the dark for a specified time to allow for color development.

  • Stopping the Reaction: Add the stop solution to each well to quench the enzymatic reaction.

  • Measurement: Read the absorbance (Optical Density) of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

Calculation of Cross-Reactivity

The cross-reactivity is calculated using the following formula:

Cross-Reactivity (%) = (Concentration of Metronidazole at 50% inhibition / Concentration of Cross-Reactant at 50% inhibition) x 100

Visualizing the Workflow

The following diagrams illustrate the key relationships and the experimental workflow for determining cross-reactivity.

Competitive Binding in Immunoassay cluster_reactants Reactants in Solution cluster_solid_phase Solid Phase (Microplate Well) Metronidazole Metronidazole Antibody Anti-Metronidazole Antibody Metronidazole->Antibody Binds This compound This compound This compound->Antibody Cross-reacts Coated_Antigen Coated Metronidazole Antigen Antibody->Coated_Antigen Competes for binding

Caption: Competitive binding of metronidazole and this compound to the antibody.

Competitive ELISA Workflow for Cross-Reactivity A Coat plate with Metronidazole antigen B Add Anti-Metronidazole Antibody + Sample (Metronidazole or this compound) A->B C Incubate (Competitive Binding) B->C D Wash to remove unbound antibody C->D E Add Enzyme-conjugated Secondary Antibody D->E F Incubate E->F G Wash to remove unbound conjugate F->G H Add Substrate G->H I Incubate (Color Development) H->I J Add Stop Solution I->J K Read Absorbance (OD at 450nm) J->K L Calculate % Cross-Reactivity K->L

Caption: Step-by-step workflow of the competitive ELISA for determining cross-reactivity.

References

Head-to-head comparison of different analytical methods for Hydroxymetronidazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of hydroxymetronidazole, the principal active metabolite of metronidazole, selecting the appropriate analytical method is paramount for generating accurate and reliable data. This guide provides a comprehensive head-to-head comparison of various analytical techniques, supported by experimental data, to facilitate an informed decision-making process. The methods discussed include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Key Performance Parameters

The choice of an analytical method hinges on a variety of factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the quantitative performance data for the most commonly employed methods for this compound analysis.

ParameterHPLC-UVUPLC-MS/MS
Linearity Range 0.2812 - 18.0 µg/mL[1]0.1 - 300 µM[2]
Accuracy (% Recovery) 94.84% (mean)[1]78 - 86%[2]
Precision (%RSD) < 6%[3]< 13% (intra- and inter-assay)[2]
Limit of Detection (LOD) 0.76 µg/mL[4]Not explicitly stated, but high sensitivity is a key feature.
Limit of Quantification (LOQ) 0.2460 µg/mL[5]0.02 µg/mL[6]
Recovery 77.49 - 86.82%[1]78 - 86%[2]
Matrix Human Plasma[1], Murine Blood Plasma[3]Human Plasma[2][6]

In-Depth Look at Analytical Methodologies

A detailed understanding of the experimental protocols is crucial for replicating and adapting these methods in your laboratory.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This technique is a robust and widely accessible method for the quantification of this compound.

Sample Preparation:

  • Protein Precipitation: To a 100 µL plasma sample, add 100% methanol to denature and precipitate plasma proteins[3].

  • Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

  • Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Dissolve the residue in the mobile phase for injection into the HPLC system[3].

Chromatographic Conditions:

  • Column: Li-Chrospher RP-18[3] or a C18 column[1].

  • Mobile Phase: A mixture of 10 mmol/L NaH2PO4 and acetonitrile (90:10, v/v) is a common mobile phase[3]. Another option is 0.01M potassium dihydrogen phosphate (pH 3.0) and acetonitrile (83:17, v/v)[1].

  • Flow Rate: Typically 1 mL/min[1][3].

  • Detection: UV detection is performed at a wavelength of 311 nm for this compound[3].

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For high-sensitivity and high-throughput analysis, UPLC-MS/MS is the method of choice.

Sample Preparation:

  • Solid Phase Extraction (SPE): For cleaner samples, hydrophilic lipophilic balanced (HLB) solid phase extraction can be employed, often in a 96-well plate format for high throughput[2].

  • Protein Precipitation: A simpler alternative is protein precipitation using acetonitrile[6]. To a 50 µL plasma sample, 200 µL of acetonitrile containing an internal standard is added[6].

  • Centrifugation: The mixture is vortexed and then centrifuged to remove precipitated proteins[6].

  • Dilution: The supernatant is transferred and diluted with 20% methanol in water before injection[6].

Chromatographic and Mass Spectrometric Conditions:

  • Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 × 100 mm)[2].

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water and 0.1% formic acid in methanol[2].

  • Flow Rate: A lower flow rate of 0.25 mL/min is typical for UPLC systems[2].

  • Ionization: Positive-ion electrospray ionization (ESI) is commonly used[2].

  • Detection: Multiple reaction monitoring (MRM) is used for quantification, with the specific ion transition for this compound being m/z 187.9 -> 125.9[2].

Visualizing the Workflow and Mechanism

To further clarify the processes involved, the following diagrams illustrate a general analytical workflow and the proposed mechanism of action for metronidazole and its hydroxy metabolite.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation_Reconstitution Evaporation & Reconstitution (for HPLC-UV) Supernatant_Transfer->Evaporation_Reconstitution Dilution Dilution (for LC-MS/MS) Supernatant_Transfer->Dilution Injection Sample Injection Evaporation_Reconstitution->Injection Dilution->Injection Separation Chromatographic Separation (HPLC/UPLC) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: A generalized workflow for the analysis of this compound in biological matrices.

Mechanism_of_Action cluster_cell Metronidazole Metronidazole / this compound (Prodrug) Anaerobic_Cell Anaerobic Bacterium / Protozoan Metronidazole->Anaerobic_Cell Reduction Reduction of Nitro Group (by anaerobic enzymes) Radical Cytotoxic Nitro Radical Reduction->Radical DNA_Damage DNA Damage (Strand Breaks) Radical->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death

Caption: Proposed mechanism of action for metronidazole and its active metabolites.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound. HPLC-UV offers a cost-effective and reliable method suitable for routine analysis, while UPLC-MS/MS provides superior sensitivity and throughput, making it ideal for studies requiring the analysis of a large number of samples or very low concentrations of the analyte. The choice between these methods should be guided by the specific requirements of the research, including the desired level of sensitivity, the complexity of the sample matrix, and the available resources. The detailed protocols and comparative data presented in this guide aim to provide a solid foundation for making this critical decision.

References

A Comparative Analysis of the Efficacy of Hydroxymetronidazole and Other 5-Nitroimidazoles

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of hydroxymetronidazole, the primary active metabolite of metronidazole, with its parent drug and other 5-nitroimidazole compounds. The information is intended for researchers, scientists, and professionals in drug development, offering objective performance data supported by experimental evidence.

Introduction to 5-Nitroimidazoles

The 5-nitroimidazole class of antimicrobials is a cornerstone in the treatment of infections caused by anaerobic bacteria and protozoa.[1][2] Metronidazole, the most well-known member of this class, is extensively metabolized in the liver into several compounds, with this compound being the most significant in terms of biological activity.[1][3] This metabolite not only possesses antimicrobial properties but also exhibits a longer elimination half-life than metronidazole, contributing to the overall therapeutic effect.[1][3] This guide evaluates the efficacy of this compound in relation to metronidazole and other 5-nitroimidazoles like tinidazole, ornidazole, and secnidazole.

Mechanism of Action

5-nitroimidazole drugs are prodrugs that require reductive activation within the target microorganism. This process is unique to anaerobic or microaerophilic pathogens. Once inside the cell, the nitro group of the drug is reduced by low-redox-potential electron-transfer proteins, such as ferredoxin. This reduction creates cytotoxic short-lived nitro radicals that disrupt DNA's helical structure and induce strand breakage, ultimately leading to cell death.[1]

G cluster_cell Anaerobic Microorganism Prodrug 5-Nitroimidazole (e.g., Metronidazole) Activation Reductive Activation (by Ferredoxin etc.) Prodrug->Activation Uptake Radical Cytotoxic Nitro Radical Activation->Radical DNA Cellular DNA Radical->DNA Interacts with Damage DNA Strand Breakage & Destabilization DNA->Damage Death Cell Death Damage->Death G A Prepare Serial Dilutions of Antimicrobial Agents (e.g., 0.06 to 4.0 µg/ml) B Dispense into Macrobroth Tubes containing Wilkins-Chalgren Broth A->B C Inoculate with Standardized Bacterial Suspension B->C D Anaerobic Incubation (e.g., 48h at 37°C) C->D E Observe for Turbidity D->E F Determine MIC: Lowest concentration with no visible growth E->F

References

In Vitro Cytotoxicity: A Comparative Look at Metronidazole and its Primary Metabolite, Hydroxymetronidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metronidazole, a widely used antimicrobial agent, undergoes metabolism in the body to form several byproducts, with hydroxymetronidazole being the most significant. Understanding the cytotoxic potential of both the parent drug and its metabolite is crucial for a comprehensive safety and efficacy assessment. This guide provides a comparative overview of the available in vitro cytotoxicity data for metronidazole and this compound, supported by experimental protocols and pathway visualizations.

Comparative Cytotoxicity Data

Due to the lack of direct comparative studies, a quantitative side-by-side comparison of IC50 values for metronidazole and this compound on the same mammalian cell line cannot be presented. Research has predominantly focused on the cytotoxicity of the parent drug, metronidazole. For instance, studies have shown that metronidazole exhibits dose-dependent cytotoxicity on human gingival fibroblasts.[1] In one study, all tested concentrations of metronidazole resulted in at least 50% cell viability across all experimental time points.[1] Another study on DLD-1 colorectal cancer cells indicated that metronidazole diminished cell viability in all experimental groups compared to the control.[2]

Information regarding the cytotoxicity of this compound is less direct. While its antimicrobial activity against certain anaerobic bacteria is reported to be approximately 65% of that of metronidazole, this does not directly translate to its cytotoxic effect on mammalian cells.[3][4][5]

Mechanism of Action and Metabolic Pathway

Metronidazole is a prodrug that requires activation to exert its cytotoxic effects. This activation typically occurs under hypoxic conditions, such as those found in anaerobic bacteria and potentially in the microenvironment of solid tumors. Once activated, it is thought to induce cellular damage through the generation of reactive nitro radicals that can damage DNA and other macromolecules.

The metabolic conversion of metronidazole to this compound is a key step in its in vivo processing. This hydroxylation reaction, primarily occurring in the liver, is a phase I metabolic process.

Metronidazole Metronidazole (Prodrug) Activated_Metronidazole Activated Metronidazole (Reactive Nitro Radical) Metronidazole->Activated_Metronidazole Reductive Activation (Hypoxic Conditions) This compound This compound (Metabolite) Metronidazole->this compound Phase I Metabolism (Hydroxylation) Cellular_Macromolecules Cellular Macromolecules (e.g., DNA) Activated_Metronidazole->Cellular_Macromolecules Damage Cytotoxicity Cytotoxicity Cellular_Macromolecules->Cytotoxicity

Figure 1. Simplified signaling pathway of metronidazole activation and metabolism.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative experimental protocols for assessing in vitro cytotoxicity, as described in studies on metronidazole.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to various concentrations of the test compound (e.g., metronidazole) and a vehicle control for specific time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours, allowing the MTT to be metabolized by viable cells into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.

A Seed cells in 96-well plate B Add varying concentrations of Metronidazole/Hydroxymetronidazole A->B C Incubate for 24, 48, 72 hours B->C D Add MTT reagent to each well C->D E Incubate to allow formazan formation D->E F Add solubilization solution E->F G Measure absorbance with a plate reader F->G H Calculate cell viability G->H

References

A Comparative Analysis of Hydroxymetronidazole's In Vitro Activity Against Standard Anaerobic Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro activity of hydroxymetronidazole, the primary active metabolite of metronidazole, against a panel of standard anaerobic antibiotics. The data presented is intended to inform research and development efforts in the field of antimicrobial agents. We will delve into the comparative efficacy, mechanism of action, and the experimental protocols used to derive these findings.

Comparative In Vitro Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and standard anaerobic antibiotics against a range of clinically relevant anaerobic bacteria. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: MIC Values (µg/mL) for this compound and Metronidazole against Anaerobic Bacteria

Bacterial SpeciesThis compoundMetronidazole
Bacteroides fragilis11
Bacteroides thetaiotaomicron21
Bacteroides distasonis11
Bacteroides ovatus21
Prevotella spp.Not widely reported≤0.5 - >128
Fusobacterium spp.Not widely reported≤0.25 - 2
Clostridium perfringensNot widely reported0.12 - 6.3
Peptostreptococcus spp.Not widely reported≤0.12 - 8

Note: Data for this compound against a wider range of anaerobes is limited in publicly available literature.

Table 2: MIC Range, MIC₅₀, and MIC₉₀ (µg/mL) of Standard Anaerobic Antibiotics

AntibioticBacterial GroupMIC RangeMIC₅₀MIC₉₀
Piperacillin-Tazobactam Bacteroides fragilis group0.5 - >128416
Gram-negative anaerobes≤0.06 - >256232
Gram-positive anaerobes≤0.06 - 640.58
Imipenem Bacteroides fragilis group≤0.06 - 160.51
Gram-negative anaerobes≤0.06 - >1280.252
Gram-positive anaerobes≤0.06 - 160.122
Clindamycin Bacteroides fragilis group0.12 - >256264
Gram-negative anaerobes≤0.06 - >256132
Gram-positive anaerobes≤0.06 - >2560.254
Metronidazole Bacteroides fragilis group0.25 - 3212
Gram-negative anaerobes≤0.12 - >2560.54
Gram-positive anaerobes≤0.12 - >2560.54

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. These values are compiled from various studies and may vary based on geographic location and time of isolate collection.

Mechanism of Action: Nitroimidazoles

This compound, being a nitroimidazole derivative, shares its mechanism of action with its parent compound, metronidazole. This class of antibiotics is selectively toxic to anaerobic and microaerophilic microorganisms.[1] The mechanism involves the following key steps:

  • Entry into the Cell: The small, uncharged nitroimidazole molecule passively diffuses across the microbial cell membrane.[2]

  • Reductive Activation: Inside the anaerobic cell, the nitro group of the drug is reduced by low-redox-potential electron transport proteins, such as ferredoxin or flavodoxin. This process is catalyzed by enzymes like pyruvate:ferredoxin oxidoreductase (PFOR).[][4] This activation is crucial and explains the drug's selectivity for anaerobes, as aerobic organisms lack the necessary low-redox-potential systems.[1]

  • Formation of Cytotoxic Intermediates: The reduction process generates highly reactive nitroso radicals and other cytotoxic intermediates.[2]

  • DNA Damage: These reactive intermediates interact with and damage microbial DNA, leading to strand breakage and loss of helical structure.[2] This disruption of DNA replication and repair ultimately results in cell death.

G cluster_cell Anaerobic Bacterial Cell Drug_ext This compound (extracellular) Drug_int This compound (intracellular) Drug_ext->Drug_int Passive Diffusion Activation Reductive Activation (by Ferredoxin/Flavodoxin) Drug_int->Activation Intermediates Reactive Nitroso Radicals (Cytotoxic Intermediates) Activation->Intermediates DNA Bacterial DNA Intermediates->DNA Interaction Damage DNA Strand Breakage & Loss of Helical Structure DNA->Damage Death Cell Death Damage->Death

Caption: Mechanism of action for this compound in anaerobic bacteria.

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a critical experimental procedure for assessing the in vitro activity of antimicrobial agents. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for this purpose.[5][6]

Broth Microdilution Method for Anaerobic Bacteria (CLSI Guideline)

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a suitable broth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test organism.

1. Preparation of Antimicrobial Stock Solution:

  • Prepare a stock solution of the antimicrobial agent at a known concentration in a suitable solvent.

2. Preparation of Microtiter Plates:

  • Dispense the appropriate broth medium (e.g., Brucella broth supplemented with hemin, vitamin K1, and laked sheep blood) into the wells of a microtiter plate.

  • Perform serial twofold dilutions of the antimicrobial agent across the wells to achieve the desired concentration range.

3. Inoculum Preparation:

  • From a 24-48 hour pure culture of the anaerobic bacterium on an appropriate agar plate, suspend several colonies in a suitable broth.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with the standardized bacterial suspension.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates in an anaerobic atmosphere at 35-37°C for 42-48 hours.

5. Interpretation of Results:

  • Following incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Antimicrobial Stock Solution B Prepare Serial Dilutions in Microtiter Plate A->B D Inoculate Microtiter Plate with Bacteria B->D C Prepare Standardized Bacterial Inoculum (0.5 McFarland) C->D E Incubate in Anaerobic Conditions (42-48h, 37°C) D->E F Visually Inspect for Bacterial Growth (Turbidity) E->F G Determine MIC: Lowest Concentration with No Visible Growth F->G

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

This compound demonstrates in vitro activity against several species of the Bacteroides genus, with MIC values comparable to its parent compound, metronidazole.[7] While more extensive data is needed to fully characterize its spectrum of activity against a broader range of anaerobic bacteria, its shared mechanism of action with metronidazole suggests it is a significant contributor to the overall antimicrobial effect of metronidazole therapy. When benchmarked against other standard anaerobic antibiotics, such as piperacillin-tazobactam, imipenem, and clindamycin, the clinical utility of this compound is intrinsically linked to that of metronidazole. The provided data and protocols offer a framework for further investigation and comparative analysis in the development of novel antimicrobial agents.

References

A Comparative Guide to the Detection of Hydroxymetronidazole in Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the detection of hydroxymetronidazole, the major metabolite of the antibiotic metronidazole, in tissue samples. The selection of an appropriate analytical method is critical for pharmacokinetic studies, residue monitoring, and ensuring food safety. This document outlines the performance of commonly employed techniques, offering supporting experimental data and detailed protocols to aid researchers in making informed decisions.

Method Performance Comparison

The two primary methods for the quantification of this compound in tissue are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). While LC-MS/MS offers high sensitivity and specificity, ELISA provides a high-throughput and cost-effective screening alternative.

Below is a summary of their performance characteristics based on available data for this compound and its parent compound, metronidazole, in various tissue matrices.

ParameterLC-MS/MS & UPLC-MS/MSELISA (for Metronidazole)
Limit of Detection (LOD) 0.07 - 5 µg/kg0.1 - 1.5 µg/kg (ppb)[1][2][3]
Limit of Quantitation (LOQ) 0.21 - 5 µg/kgNot always specified
Recovery 78% - 124%[4][5]90% - 101% (in serum)[6]
Specificity High (based on mass-to-charge ratio)Can have cross-reactivity
Throughput Moderate to High (up to 50 samples/day)[7]High
Cost per Sample HighLow
Instrumentation Complex and expensiveWidely available plate readers

Experimental Workflows and Method Selection

The choice between LC-MS/MS and ELISA depends on the specific requirements of the study, such as the need for high sensitivity, sample throughput, and budget constraints. The following diagrams illustrate a typical experimental workflow for tissue analysis and a decision-making process for method selection.

Experimental Workflow for Tissue Analysis Typical experimental workflow for tissue analysis. cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis Tissue_Collection Tissue Collection Homogenization Homogenization Tissue_Collection->Homogenization Extraction Extraction Homogenization->Extraction Cleanup Clean-up (e.g., SPE) Extraction->Cleanup LC_MS_MS LC-MS/MS Analysis Cleanup->LC_MS_MS High Specificity ELISA ELISA Cleanup->ELISA High Throughput Quantification Quantification LC_MS_MS->Quantification ELISA->Quantification Validation Method Validation Quantification->Validation

Caption: A generalized workflow for the analysis of this compound in tissue samples.

Method Selection Logic Decision tree for selecting an analytical method. Requirement Primary Requirement? High_Sensitivity High Sensitivity & Specificity? Requirement->High_Sensitivity Quantitative Accuracy High_Throughput High Sample Throughput? Requirement->High_Throughput Screening High_Sensitivity->High_Throughput No LC_MS_MS Choose LC-MS/MS High_Sensitivity->LC_MS_MS Yes Budget Budget Constraints? High_Throughput->Budget No ELISA Choose ELISA High_Throughput->ELISA Yes Budget->LC_MS_MS No Budget->ELISA Yes

Caption: A logic diagram to guide the selection between LC-MS/MS and ELISA.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the extraction and analysis of this compound from tissue samples using UPLC-MS/MS and a general protocol for a competitive ELISA for metronidazole.

UPLC-MS/MS Method for this compound in Tissue

This protocol is adapted from methods developed for the analysis of nitroimidazole residues in aquaculture tissues.[7][8]

1. Sample Preparation and Extraction:

  • Weigh 2 g of homogenized tissue into a 50 mL centrifuge tube.

  • Add an internal standard solution.

  • Add 10 mL of acetonitrile and 5 mL of water.

  • Add 4 g of MgSO₄ and 1 g of NaCl.

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant (acetonitrile layer) to a new tube.

  • Add n-hexane saturated with acetonitrile for defatting, shake, and centrifuge.

  • Collect the acetonitrile layer and concentrate under a stream of nitrogen.

2. UPLC-MS/MS Analysis:

  • Column: Reversed-phase C18 column (e.g., BEH C18).

  • Mobile Phase: A gradient of 0.1% formic acid in water and methanol.

  • Flow Rate: 0.25 - 0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Detection: Tandem mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Monitoring: Multiple Reaction Monitoring (MRM) of precursor and product ions for both this compound and the internal standard. For this compound, a common transition is m/z 187.9 -> 125.9.[9]

Competitive ELISA for Metronidazole in Tissue

This is a general protocol based on commercially available competitive ELISA kits for metronidazole.[2][6] Note that a specific antibody for this compound would be required for the direct analysis of the metabolite.

1. Sample Preparation:

  • Homogenize the tissue sample.

  • Extract metronidazole from the tissue using an appropriate solvent (e.g., methanol or a specific extraction buffer provided with the kit).

  • Centrifuge the extract to pellet any solids.

  • Dilute the supernatant with the sample diluent provided in the kit.

2. ELISA Procedure:

  • Add standards and diluted samples to the wells of the microtiter plate pre-coated with metronidazole antigen.

  • Add the anti-metronidazole antibody to each well.

  • Incubate for a specified time (e.g., 30-60 minutes) at room temperature. During this incubation, the antibody will bind to either the metronidazole in the sample or the antigen coated on the plate.

  • Wash the plate to remove unbound antibodies and sample components.

  • Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugate).

  • Incubate and wash the plate again.

  • Add the TMB substrate solution and incubate in the dark. The enzyme will catalyze a color change.

  • Stop the reaction with a stop solution.

  • Read the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of metronidazole in the sample.

Conclusion

Both LC-MS/MS and ELISA are valuable tools for the detection of this compound and related compounds in tissue samples. LC-MS/MS stands out for its superior sensitivity, specificity, and ability to quantify multiple analytes simultaneously, making it the gold standard for confirmatory analysis and detailed pharmacokinetic studies.[10] In contrast, ELISA offers a rapid, cost-effective, and high-throughput screening method, which is particularly useful for large-scale monitoring programs where a simple positive/negative result is initially required. The ultimate choice of method will be dictated by the specific research question, regulatory requirements, and available resources.

References

A Comparative Study of the Metabolic Pathways of Different Nitroimidazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the metabolic pathways of five key nitroimidazole antimicrobial agents: metronidazole, tinidazole, secnidazole, ornidazole, and benznidazole. The information presented is supported by experimental data to aid in research and drug development.

Introduction to Nitroimidazoles

Nitroimidazoles are a class of synthetic antibiotics effective against anaerobic bacteria and protozoa.[1][2] Their mechanism of action relies on the reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic reactive intermediates that damage DNA and other macromolecules.[1][2] The metabolic fate of these drugs in the human body is a critical determinant of their efficacy, potential toxicity, and drug-drug interaction profiles. This guide offers a comparative overview of their metabolic pathways.

Comparative Pharmacokinetics and Metabolism

The following tables summarize the key pharmacokinetic parameters and metabolic profiles of the selected nitroimidazoles.

Table 1: Comparative Pharmacokinetic Parameters of Nitroimidazoles

ParameterMetronidazoleTinidazoleSecnidazoleOrnidazoleBenznidazole
Bioavailability (%) >90%[3][4]~100%~100%[5]~90%[6]~91.7%
Plasma Protein Binding (%) <20%[3][4]~12%[7]<5%[5]~13%[8]-
Elimination Half-life (hours) 5.4 - 8.4[9][10]11.1 - 13[9][11]~17[5][11]~13[8]~13.27
Major Enzymes Involved CYP2A6, CYP3A4/5, UGTs[8]CYP3A4[7][12]CYP3A4, CYP3A5[5][13]-Nitroreductases, CYP450

Table 2: Quantitative Metabolic Profile of Nitroimidazoles (Urinary Excretion)

Compound% Unchanged in UrineMajor Metabolites% of Metabolites in Urine
Metronidazole 7.6% - 12%[3][9]Hydroxy metabolite, Acetic acid metabolite24.1% (Hydroxy), 12.0% (Acetic acid)[9]
Tinidazole 18.4% - 25%[7][9]2-hydroxymethyl metabolite, Ethyl 2-(5-hydroxy-2-methyl-4-nitro-1-imidazolyl)ethyl sulphone~9% (2-hydroxymethyl), ~30% (sulphone derivative)[14]
Secnidazole ~15%[5][15]Hydroxymethyl metabolite, Glucuronide conjugatesNot specified
Ornidazole <4%[6]2-hydroxymethyl metabolite, α-hydroxymethyl metabolite, Glucuronide conjugatesNot specified[8]
Benznidazole -Amino-benznidazole, N-glucuronide of amino-benznidazoleNot specified

Metabolic Pathways

The metabolic pathways of these nitroimidazoles primarily involve Phase I (oxidation, reduction) and Phase II (conjugation) reactions.

Metronidazole

Metronidazole is extensively metabolized in the liver.[3][4] The primary pathways are oxidation of the side chain to form a hydroxy metabolite and an acetic acid metabolite, and glucuronide conjugation.[16] The hydroxy metabolite is also active.[3]

Metronidazole_Metabolism Metronidazole Metronidazole Hydroxy Hydroxy Metabolite (Active) Metronidazole->Hydroxy Oxidation (CYP2A6, CYP3A4) AceticAcid Acetic Acid Metabolite Metronidazole->AceticAcid Oxidation Glucuronide Glucuronide Conjugates Metronidazole->Glucuronide Glucuronidation (UGTs)

Metabolic pathway of Metronidazole.

Tinidazole

Tinidazole is also metabolized in the liver, primarily by CYP3A4, through oxidation and hydroxylation, followed by conjugation.[7][12] A significant portion is excreted unchanged in the urine.[7]

Tinidazole_Metabolism Tinidazole Tinidazole Hydroxylation Hydroxylation Products Tinidazole->Hydroxylation CYP3A4 Oxidation Oxidation Products Tinidazole->Oxidation CYP3A4 Conjugation Conjugates Hydroxylation->Conjugation Oxidation->Conjugation

Metabolic pathway of Tinidazole.

Secnidazole

The metabolism of secnidazole is not fully characterized but is known to be metabolized to a limited extent by hepatic CYP450 enzymes, primarily CYP3A4 and CYP3A5.[5][13] The main reactions are likely oxidation, leading to a hydroxymethyl metabolite, and subsequent glucuronidation.[5][10]

Secnidazole_Metabolism Secnidazole Secnidazole Oxidation Oxidation (Hydroxymethyl metabolite) Secnidazole->Oxidation CYP3A4, CYP3A5 Glucuronidation Glucuronide Conjugates Oxidation->Glucuronidation

Metabolic pathway of Secnidazole.

Ornidazole

Ornidazole is extensively metabolized in the liver, with less than 4% of the drug excreted unchanged in the urine.[6] The major metabolic pathways are hydroxylation of the side chain to form 2-hydroxymethyl and α-hydroxymethyl metabolites, followed by conjugation.[8]

Ornidazole_Metabolism Ornidazole Ornidazole Hydroxylation Hydroxylation (2-hydroxymethyl & α-hydroxymethyl metabolites) Ornidazole->Hydroxylation Conjugation Conjugates Hydroxylation->Conjugation

Metabolic pathway of Ornidazole.

Benznidazole

The metabolic pathways for benznidazole are not yet fully elucidated.[17] However, it is known to be a prodrug that is activated by nitroreductases.[17] The main metabolic pathways in humans are nitroreduction to amino-benznidazole and its subsequent N-glucuronidation.[18] Other pathways include imidazole-ring cleavage, oxidations, and cysteine conjugations.[18]

Benznidazole_Metabolism Benznidazole Benznidazole Nitroreduction Nitroreduction (Amino-benznidazole) Benznidazole->Nitroreduction Nitroreductases Other Other Metabolites (Ring cleavage, Oxidation, Cysteine conjugates) Benznidazole->Other Glucuronidation N-Glucuronidation Nitroreduction->Glucuronidation

Metabolic pathway of Benznidazole.

Experimental Protocols

Metabolic Stability Assay in Human Liver Microsomes (HLM) or Hepatocytes

This assay determines the rate of metabolism of a compound and helps in predicting its in vivo clearance.

Workflow:

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_HLM Prepare HLM or Hepatocyte Suspension Incubate Incubate Compound with HLM/Hepatocytes at 37°C Prep_HLM->Incubate Prep_Compound Prepare Test Compound Stock Solution Prep_Compound->Incubate Timepoints Collect Aliquots at Various Time Points Incubate->Timepoints Quench Quench Reaction (e.g., with acetonitrile) Timepoints->Quench Analyze Analyze Samples by LC-MS/MS Quench->Analyze Calculate Calculate Half-life and Intrinsic Clearance Analyze->Calculate

Metabolic Stability Assay Workflow.

Methodology:

  • Preparation: A stock solution of the test nitroimidazole is prepared in a suitable solvent (e.g., DMSO). Human liver microsomes or cryopreserved hepatocytes are thawed and suspended in incubation buffer.[19][20]

  • Incubation: The test compound is incubated with the HLM or hepatocyte suspension at 37°C. For HLM assays, a cofactor like NADPH is added to initiate the reaction.[19] Aliquots are collected at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[19]

  • Quenching: The reaction in each aliquot is stopped by adding a quenching solution, typically cold acetonitrile, which also precipitates proteins.[20]

  • Analysis: After centrifugation to remove precipitated proteins, the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.[21]

Cytochrome P450 (CYP) Reaction Phenotyping

This assay identifies the specific CYP isozymes responsible for the metabolism of a drug.

Workflow:

CYP_Phenotyping_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Enzymes Prepare Recombinant CYP Isozymes or HLM Incubate Incubate Compound with Enzymes +/- Inhibitors Prep_Enzymes->Incubate Prep_Compound Prepare Test Compound and Specific Inhibitors Prep_Compound->Incubate Quench Quench Reaction Incubate->Quench Analyze Analyze Metabolite Formation by LC-MS/MS Quench->Analyze Identify Identify Contributing CYP Isozymes Analyze->Identify

CYP Reaction Phenotyping Workflow.

Methodology:

  • Incubation with Recombinant CYPs: The test nitroimidazole is incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4, 3A5).[1][22] The rate of disappearance of the parent compound or formation of a specific metabolite is measured by LC-MS/MS.

  • Incubation with HLM and Specific Inhibitors: The test compound is incubated with pooled human liver microsomes in the presence and absence of known selective inhibitors for each major CYP isozyme.[23] A significant reduction in the metabolism of the test compound in the presence of a specific inhibitor indicates the involvement of that particular CYP isozyme.[23]

  • Data Analysis: The relative contribution of each CYP isozyme to the overall metabolism of the nitroimidazole is determined by comparing the metabolic rates in the different experimental conditions.[24]

Conclusion

The metabolic pathways of nitroimidazoles, while sharing the common feature of nitroreduction for their antimicrobial activity, exhibit notable differences in their hepatic metabolism. Metronidazole and ornidazole are extensively metabolized, while a larger proportion of tinidazole and secnidazole is excreted unchanged. The primary enzymes involved are from the CYP3A and CYP2A subfamilies. Understanding these comparative metabolic profiles is crucial for predicting potential drug-drug interactions, inter-individual variability in drug response, and for the rational design of new nitroimidazole derivatives with improved pharmacokinetic properties. The provided experimental protocols offer a foundation for conducting further in vitro studies to elucidate the metabolic fate of these and other related compounds.

References

Comparative Efficacy of Hydroxymetronidazole: A Statistical and Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of hydroxymetronidazole, the primary active metabolite of metronidazole, against its parent compound and other therapeutic alternatives. The analysis is supported by experimental data from in vitro susceptibility testing and an overview of the mechanistic pathways.

Data Presentation: In Vitro Efficacy of this compound and Comparators

The following tables summarize the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) data for this compound, metronidazole, and alternative antimicrobial agents against key anaerobic bacteria implicated in various infections, including bacterial vaginosis.

Table 1: Comparative In Vitro Activity against Gardnerella vaginalis

Antimicrobial AgentMIC (µg/mL)MBC (µg/mL)
This compound 1 2
Metronidazole416
Clindamycin≤0.015 - >128Not widely reported
TinidazoleData not readily availableData not readily available
Secnidazole128>128

Note: MIC and MBC values can vary between studies and bacterial strains.

Table 2: Comparative In Vitro Activity against Bacteroides Species

Antimicrobial AgentOrganismMIC (µg/mL)
This compound B. fragilis1
B. thetaiotaomicron2
B. distasonis1
B. ovatus2
MetronidazoleB. fragilis1
B. thetaiotaomicron1
B. distasonis1
B. ovatus1
TinidazoleB. fragilis0.25 - 4
SecnidazoleBacteroides spp.2
ClindamycinBacteroides spp.Data varies

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative efficacy analysis. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing of anaerobic bacteria.

Agar Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

a. Media Preparation:

  • Prepare Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood.

  • Autoclave the medium and cool to 50°C in a water bath.

  • Prepare stock solutions of the antimicrobial agents (this compound, Metronidazole, etc.) at 10 times the highest desired final concentration.

  • Perform serial twofold dilutions of the antimicrobial stock solutions.

  • Add 2 mL of each antimicrobial dilution to 18 mL of molten agar to achieve the final desired concentrations.

  • Pour the agar into sterile petri dishes and allow them to solidify.

b. Inoculum Preparation:

  • Culture the anaerobic bacteria (e.g., Gardnerella vaginalis, Bacteroides fragilis) on a suitable agar medium and incubate under anaerobic conditions (85% N₂, 10% H₂, 5% CO₂) at 37°C for 24-48 hours.

  • Suspend several colonies in a suitable broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

c. Inoculation and Incubation:

  • Dilute the standardized inoculum suspension 1:10 to obtain a final concentration of approximately 1.5 x 10⁷ CFU/mL.

  • Using a Steers replicator, inoculate the prepared antimicrobial-containing agar plates with the bacterial suspension.

  • Include a growth control plate (no antimicrobial) and a sterility control plate (no inoculum).

  • Incubate the plates in an anaerobic atmosphere at 37°C for 48 hours.

d. Interpretation of Results:

  • Following incubation, examine the plates for visible bacterial growth.

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits growth, or allows for the growth of no more than one or two colonies.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is an alternative to the agar dilution method and is well-suited for testing a large number of isolates.

a. Plate Preparation:

  • Use commercially prepared or in-house prepared 96-well microtiter plates containing serial twofold dilutions of the antimicrobial agents in a suitable broth medium (e.g., supplemented Brucella broth).

b. Inoculum Preparation:

  • Prepare the bacterial inoculum as described in the agar dilution method to a turbidity of a 0.5 McFarland standard.

  • Dilute the standardized suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

c. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

  • Include a growth control well (no antimicrobial) and a sterility control well (no inoculum).

  • Seal the plates and incubate in an anaerobic atmosphere at 37°C for 48 hours.

d. Interpretation of Results:

  • After incubation, read the plates visually or with a microplate reader.

  • The MIC is the lowest concentration of the antimicrobial agent that shows no visible turbidity.

Minimum Bactericidal Concentration (MBC) Determination

This test is performed after the MIC is determined to ascertain the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

a. Subculturing:

  • From the wells or plates corresponding to the MIC and at least two higher concentrations from the MIC test, take a 10 µL aliquot.

  • Spread the aliquot onto a suitable non-selective agar medium (e.g., Brucella blood agar).

b. Incubation:

  • Incubate the plates under anaerobic conditions at 37°C for 48-72 hours.

c. Interpretation of Results:

  • Count the number of colonies on each plate.

  • The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Mandatory Visualization

Signaling Pathway: Activation of Nitroimidazoles and Subsequent DNA Damage

G cluster_cell Anaerobic Bacterium Metronidazole Metronidazole (Prodrug) PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Metronidazole->PFOR Enters cell Nitro_Radical Nitro Radical Anion (Cytotoxic) Metronidazole->Nitro_Radical This compound This compound (Prodrug) This compound->PFOR Enters cell This compound->Nitro_Radical Ferredoxin_ox Ferredoxin (oxidized) PFOR->Ferredoxin_ox Reduces Ferredoxin_red Ferredoxin (reduced) Ferredoxin_ox->Ferredoxin_red Ferredoxin_red->Metronidazole Reduces Nitro Group Ferredoxin_red->this compound Reduces Nitro Group DNA Bacterial DNA Nitro_Radical->DNA Interacts with Damaged_DNA Damaged DNA (Strand Breaks) DNA->Damaged_DNA Cell_Death Cell Death Damaged_DNA->Cell_Death G A Prepare Antimicrobial Stock Solutions B Prepare Serial Dilutions A->B C Prepare Agar Plates with Antimicrobial Dilutions B->C F Inoculate Plates C->F D Culture Anaerobic Bacteria E Prepare Bacterial Inoculum (0.5 McFarland) D->E E->F G Incubate Anaerobically (37°C, 48h) F->G H Read MIC Results G->H I Subculture for MBC H->I J Incubate Anaerobically (48-72h) I->J K Read MBC Results J->K G cluster_nitro Nitroimidazoles BV Bacterial Vaginosis Metronidazole Metronidazole BV->Metronidazole Treatment Option Tinidazole Tinidazole BV->Tinidazole Alternative Secnidazole Secnidazole BV->Secnidazole Alternative Clindamycin Clindamycin (Lincosamide) BV->Clindamycin Alternative This compound This compound (Active Metabolite) Metronidazole->this compound Metabolized to

Safety Operating Guide

Personal protective equipment for handling Hydroxymetronidazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Hydroxymetronidazole, including operational and disposal plans.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to safety involves a combination of engineering controls and personal protective equipment to minimize exposure.[1][2]

Engineering Controls:

  • Ventilation: Use only in areas with appropriate exhaust ventilation to avoid the formation of dust and aerosols.[1] Engineering controls, such as general room ventilation, should be the primary means to control exposures, especially if the process generates dust, mist, or fumes.[2]

  • Safety Stations: Ensure readily accessible safety showers and eye wash stations are present in the work area.[1]

Personal Protective Equipment (PPE): A risk assessment should be conducted to determine the appropriate level of PPE required.[3] The following are general recommendations for handling this compound:

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields.[1]Protects eyes from splashes and dust.
Hand Protection Protective, impervious gloves.[1][2] For compounding, administering, and disposing of hazardous drugs, wearing two pairs of chemotherapy gloves is recommended.[4]Prevents skin contact with the chemical.
Body Protection Impervious clothing or a protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[1][4]Protects skin from contamination.
Respiratory Protection A suitable respirator should be used to avoid breathing vapors, mist, dust, or gas.[1]Prevents inhalation of the compound.

Safe Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Handling:

  • Avoid contact with eyes, skin, and clothing.[1][2]

  • Avoid inhalation of the substance.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash skin thoroughly after handling.[1]

  • Work under a hood and do not inhale the substance/mixture.

Storage:

Form Storage Temperature Additional Conditions
Powder -20°C[1] Keep container tightly sealed in a cool, well-ventilated area. Keep away from direct sunlight and sources of ignition.[1]

| In Solvent | -80°C[1] | Follow the same additional conditions as for the powder form. |

Emergency Procedures: First Aid and Spill Cleanup

In the event of an emergency, immediate and appropriate action is crucial.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids.[1][5] Remove contact lenses if present and easy to do.[1] Continue rinsing and promptly call a physician.[1]
Skin Contact Take off immediately all contaminated clothing. Rinse skin thoroughly with large amounts of water.[1] Call a physician.[1]
Inhalation Immediately relocate the person to fresh air.[1] If breathing is difficult, give cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1]
Ingestion Wash out the mouth with water.[1] Do NOT induce vomiting.[1] Call a POISON CENTER or doctor/physician if you feel unwell.[1]

Spill Cleanup:

  • Evacuate and Ventilate: Evacuate personnel from the spill area and ensure adequate ventilation.[1]

  • Use PPE: Use full personal protective equipment, including a respirator, to avoid breathing vapors, mist, dust, or gas.[1]

  • Containment: Try to prevent further leakage or spillage. Keep the product away from drains or water courses.[1]

  • Cleanup: For solutions, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).[1] Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

  • Disposal: Dispose of contaminated material in an approved waste disposal plant according to local, state, and federal regulations.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Dispose of the substance and its container to an approved waste disposal plant.[1] All disposal practices must be in accordance with local, state, and federal regulations.[1] For unused drugs, consider turning them into a pharmaceutical returns vendor.[6]

  • Empty Containers: Before disposing of empty containers, scratch out all personal information on the label.[7]

  • General Guidance: Do not flush unwanted or expired drugs down the toilet or drain unless specifically instructed to do so.[8] Community-based drug take-back programs are the best option for disposal.[9] If a take-back program is not available, mix the drug with an undesirable substance like cat litter or used coffee grounds, place it in a sealed container, and then dispose of it in the household trash.[7][9]

Experimental Workflow: Handling and Disposal of this compound

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures Assess_Risks Conduct Risk Assessment Don_PPE Don Appropriate PPE (Goggles, Gloves, Gown, Respirator) Assess_Risks->Don_PPE Prepare_Work_Area Prepare Ventilated Work Area (Fume Hood) Don_PPE->Prepare_Work_Area Weigh_and_Handle Weigh and Handle This compound Prepare_Work_Area->Weigh_and_Handle Post_Handling Wash Hands Thoroughly Weigh_and_Handle->Post_Handling Spill Spill Occurs Weigh_and_Handle->Spill Exposure Personal Exposure Weigh_and_Handle->Exposure Segregate_Waste Segregate Waste (Contaminated PPE, Unused Product) Post_Handling->Segregate_Waste Dispose_Waste Dispose in Approved Waste Container Segregate_Waste->Dispose_Waste Follow_Regulations Follow Institutional and Regulatory Guidelines Dispose_Waste->Follow_Regulations Cleanup Spill Cleanup Protocol Spill->Cleanup First_Aid Administer First Aid Exposure->First_Aid

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxymetronidazole
Reactant of Route 2
Hydroxymetronidazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.